molecular formula C21H22O5 B122168 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol CAS No. 149312-19-6

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Cat. No.: B122168
CAS No.: 149312-19-6
M. Wt: 354.4 g/mol
InChI Key: CYNQIKSKCVESCU-HQPYMTOTSA-N
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Description

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-14-7-9-15(10-8-14)20(22)25-17-11-18-19(23-12-17)13-24-21(26-18)16-5-3-2-4-6-16/h2-10,17-19,21H,11-13H2,1H3/t17-,18+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQIKSKCVESCU-HQPYMTOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3C(COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617773
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149312-19-6
Record name 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-(4-methylbenzoyl)-D-ribo-hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a key synthetic intermediate in the field of glycobiology and carbohydrate chemistry. We will delve into its structural characteristics, physicochemical data, reactivity, and handling protocols, offering field-proven insights for its effective application in research and development.

Molecular Structure and Identification

This compound (CAS No. 149312-19-6 ) is a specifically modified derivative of D-glucitol, designed to offer precise control in complex chemical syntheses.[1][2][3] Its structure is defined by several key functional groups that dictate its unique chemical behavior.

The core of the molecule is a 1,5-anhydro D-glucitol ring, which locks the sugar into a stable pyranoid conformation. The strategic placement of protecting groups is central to its utility:

  • 4,6-O-Benzylidene Acetal: This group protects the primary (C6) and secondary (C4) hydroxyls, preventing their participation in undesired side reactions.[4] This bulky group also imparts significant conformational rigidity to the pyranoid ring.

  • 2-O-Toluoyl Ester: The toluoyl group at the C2 position serves as another protecting group that can be selectively introduced and removed. Its electronic properties can influence the reactivity of the overall molecule.[4]

  • 3-Deoxy Position: The absence of a hydroxyl group at the C3 position is a critical structural feature, making this molecule a valuable building block for synthesizing 3-deoxy sugar analogues, which are of interest in developing enzyme inhibitors or modified nucleosides.

These features make the compound an important intermediate for constructing complex oligosaccharides and glycoconjugates where regioselective modification is paramount.[4][5]

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The physical properties of this compound are characteristic of a protected carbohydrate derivative with significant aromatic character. The quantitative data are summarized below.

PropertyValueSource
CAS Registry Number 149312-19-6[1][2][3]
Molecular Formula C₂₁H₂₂O₅[1][2][5][6]
Molecular Weight 354.4 g/mol [1][2][6]
Melting Point 189-191°C[5]
Appearance Solid (inferred)[5]
Solubility Soluble in Chloroform[5]
Exact Mass 354.14672380 Da[1]
XLogP3 3.4[1]
Hydrogen Bond Donors 0[1]
Hydrogen Bond Acceptors 5[1]
Topological Polar Surface Area 54 Ų[1]

The high melting point of 189-191°C is indicative of a well-ordered crystalline solid, a consequence of the molecule's rigid structure and intermolecular packing forces.[5] Its solubility in chlorinated solvents like chloroform is consistent with its overall nonpolar character, which is enhanced by the two aromatic rings and the absence of free hydroxyl groups.[5]

The calculated XLogP3 value of 3.4 suggests a significant lipophilic nature.[1] The complete protection of all hydroxyl groups results in zero hydrogen bond donors, while the five oxygen atoms (in the ring, acetal, and ester functions) act as hydrogen bond acceptors.[1] This electronic profile is crucial for its solubility and interaction with other molecules in non-aqueous reaction media.

Chemical Profile: Reactivity, Stability, and Handling

Reactivity and Synthetic Utility

The primary value of this molecule lies in its tailored reactivity. The protecting groups render the C2, C4, and C6 positions inert to many reagents, allowing for chemical transformations to be directed elsewhere in a larger synthetic scheme. The key points of reactivity are the protecting groups themselves, which can be removed under specific conditions:

  • Deprotection of the Toluoyl Ester: The 2-O-toluoyl group is typically removed under basic conditions, such as through saponification with sodium methoxide in methanol (Zemplén deacylation). This reaction is generally high-yielding and proceeds without affecting the benzylidene acetal, allowing for selective deprotection at the C2 position.

  • Cleavage of the Benzylidene Acetal: The 4,6-O-benzylidene group is stable to basic and weakly acidic conditions but can be cleaved via:

    • Acidic Hydrolysis: Treatment with a mild acid (e.g., acetic acid in water) will hydrolyze the acetal, liberating the C4 and C6 hydroxyl groups.

    • Hydrogenolysis: Catalytic hydrogenation (e.g., using H₂ and Pd/C) will cleave the benzylidene group to yield a benzyl ether at the C6-hydroxyl and a free hydroxyl at C4.

Stability and Storage Protocol

Proper handling and storage are critical to maintain the integrity of the compound.

  • Short-Term Storage: For immediate use, the compound may be stored at room temperature.[5]

  • Long-Term Storage: To prevent degradation over extended periods, storage at -20°C is strongly recommended.[5] Some suppliers also suggest 4°C.[3]

  • Handling: Before use, it is advisable to centrifuge the vial to ensure maximum recovery of the product, which may coat the walls or cap during shipping.[5] The compound is intended for research purposes only and should not be used in human, diagnostic, or therapeutic applications.[5]

Predicted Spectroscopic Characterization

  • ¹H NMR Spectroscopy:

    • Aromatic Region (δ 7.0-8.0 ppm): Multiple signals corresponding to the protons on the phenyl ring of the benzylidene group and the p-substituted ring of the toluoyl group.

    • Acetal Proton (δ ~5.5 ppm): A characteristic singlet for the benzylic proton (PhCH) of the acetal.

    • Sugar Ring Protons (δ 3.5-5.0 ppm): A series of complex multiplets corresponding to the protons on the pyranoid ring. The proton at C2 would likely appear downfield due to the deshielding effect of the adjacent toluoyl ester.

    • Methyl Protons (δ ~2.4 ppm): A singlet corresponding to the methyl group on the toluoyl ring.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (δ ~165 ppm): The signal for the ester carbonyl carbon.

    • Aromatic Carbons (δ 120-140 ppm): Multiple signals for the carbons of the two aromatic rings.

    • Acetal Carbon (δ ~102 ppm): A characteristic signal for the benzylic carbon of the acetal.

    • Sugar Ring Carbons (δ 60-90 ppm): Signals corresponding to the carbons of the glucitol core.

  • Mass Spectrometry (MS):

    • In an ESI-MS experiment, the primary ion observed would be the sodium adduct [M+Na]⁺ at m/z ≈ 377.14. The molecular ion [M]⁺ should be observable at m/z ≈ 354.15.

Conclusion

This compound is a highly valuable and specialized chemical entity. Its physical stability, defined melting point, and solubility in organic solvents make it a reliable reagent in a laboratory setting. Its chemical properties, governed by a strategic arrangement of protecting groups, provide chemists with a powerful tool for the regioselective synthesis of complex carbohydrates and related molecules. A thorough understanding of its structural features and reactivity is essential for leveraging its full potential in advanced chemical research and drug discovery.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 149312-19-6, 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL CAS#: 149312-19-6. Retrieved from [Link]

Sources

An In-Depth Technical Guide to [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxin-7-yl] 4-methylbenzoate: A Promising α-Glucosidase Inhibitor

An In-Depth Technical Guide to [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate: A Promising α-Glucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Player in Glycobiology and Diabetes Research

In the landscape of carbohydrate chemistry and its intersection with medicinal research, the strategic modification of monosaccharides has paved the way for the development of potent enzyme inhibitors with significant therapeutic potential. This guide delves into the technical intricacies of [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate , a synthetically derived D-glucitol derivative. While its common name, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, provides a descriptive overview of its structure, its systematic IUPAC name precisely defines its stereochemistry and connectivity. This molecule has garnered considerable attention for its notable inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive exploration of its chemical synthesis, structural characterization, mechanism of action, and its promising role in the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the key identifiers and physicochemical characteristics of [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate.

Identifier Value
IUPAC Name [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate[3]
Common Name This compound[3]
CAS Number 149312-19-6[3]
Molecular Formula C₂₁H₂₂O₅[3]
Molecular Weight 354.4 g/mol [3]

Strategic Synthesis: A Step-by-Step Approach with Mechanistic Rationale

The synthesis of this complex carbohydrate derivative is a multi-step process that relies on the principles of protecting group chemistry to achieve the desired regioselectivity. The following is a representative synthetic protocol, elucidated with the underlying chemical reasoning that a seasoned chemist would employ.

The Strategic Importance of Protecting Groups

The D-glucitol core possesses multiple hydroxyl groups of similar reactivity. To selectively modify the C-2 position with a toluoyl group and deoxygenate the C-3 position, the other hydroxyl groups must be temporarily masked. The benzylidene acetal is an excellent choice for the simultaneous protection of the C-4 and C-6 hydroxyls due to its facile formation of a stable six-membered ring.

Experimental Protocol

Step 1: Benzylidene Protection of 1,5-Anhydro-D-glucitol

  • To a solution of 1,5-anhydro-D-glucitol in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add benzaldehyde dimethyl acetal and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reduced pressure to drive the reaction to completion by removing the methanol byproduct.

  • Upon completion, as monitored by thin-layer chromatography (TLC), neutralize the acid catalyst with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the resulting 1,5-Anhydro-4,6-O-benzylidene-D-glucitol by silica gel chromatography.

Step 2: Selective Deoxygenation at C-3

This step is a critical transformation and can be achieved through various methods, most commonly via a Barton-McCombie deoxygenation.

  • The free hydroxyl group at C-3 of the benzylidene-protected intermediate is first converted to a thiocarbonyl derivative, typically a xanthate or a thiocarbamate. This is achieved by reacting the alcohol with a base (e.g., sodium hydride) followed by carbon disulfide and then an alkylating agent (e.g., methyl iodide) for the xanthate, or with a thiocarbamoyl chloride for the thiocarbamate.

  • The resulting thiocarbonyl derivative is then subjected to radical-initiated reduction using a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator, like azobisisobutyronitrile (AIBN), in a suitable solvent like toluene.

  • The reaction proceeds via a radical chain mechanism where the tin radical cleaves the C-O bond of the thiocarbonyl group, and the resulting carbon-centered radical is quenched by a hydrogen atom from another molecule of tributyltin hydride.

  • Purification by silica gel chromatography affords the 3-deoxy derivative.

Step 3: Toluoylation at the C-2 Position

  • The remaining free hydroxyl group at the C-2 position is then acylated using p-toluoyl chloride in the presence of a base, such as pyridine or triethylamine, in a chlorinated solvent like dichloromethane (DCM).

  • The reaction is typically carried out at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is washed successively with dilute acid (e.g., 1 M HCl) to remove the base, saturated sodium bicarbonate solution to remove any unreacted acid chloride, and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final purification by silica gel chromatography yields the target compound, this compound.

Synthesis_Workflowstart1,5-Anhydro-D-glucitolstep1Benzylidene Protection(Benzaldehyde dimethyl acetal, p-TsOH)start->step1intermediate11,5-Anhydro-4,6-O-benzylidene-D-glucitolstep1->intermediate1step2Barton-McCombie Deoxygenation(e.g., Thiocarbonylation followed by Bu3SnH, AIBN)intermediate1->step2intermediate21,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitolstep2->intermediate2step3Toluoylation(p-Toluoyl chloride, Pyridine)intermediate2->step3productTarget Compoundstep3->product

Figure 1: Synthetic workflow for the target compound.

Structural Elucidation through Spectroscopic Analysis

Confirmation of the chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the protons and carbons in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a wealth of information regarding the connectivity and stereochemistry of the molecule. Key diagnostic signals include:

  • Benzylidene Acetal Proton: A characteristic singlet is observed for the proton of the benzylidene acetal group (PhCH).

  • Toluoyl Aromatic Protons: The aromatic protons of the toluoyl group typically appear as two doublets in the downfield region of the spectrum.

  • Anhydro Ring Protons: The protons on the 1,5-anhydro-D-glucitol ring exhibit complex splitting patterns due to vicinal and geminal couplings. The anomeric proton (H-1) is often a doublet.

  • Deoxy Methylene Protons: The protons at the C-3 position, where the hydroxyl group has been removed, will appear as a multiplet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Noteworthy resonances include:

  • Toluoyl Carbonyl Carbon: The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum.

  • Benzylidene Acetal Carbon: The carbon of the benzylidene acetal group (PhCH) appears as a distinct signal.

  • Anhydro Ring Carbons: The six carbons of the glucitol ring will have characteristic chemical shifts depending on their substitution pattern. The deoxygenated C-3 carbon will be shifted significantly upfield compared to its hydroxylated counterpart.

Mechanism of Action: Competitive Inhibition of α-Glucosidase

The primary therapeutic potential of this compound lies in its ability to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting this enzyme, the rate of glucose absorption is reduced, leading to a decrease in postprandial blood glucose levels.[1]

The inhibition is believed to be competitive, meaning the molecule vies with the natural carbohydrate substrates for binding to the active site of the enzyme. The structural similarity of the 1,5-anhydro-D-glucitol core to glucose is a key factor in this competitive binding.

Inhibition_MechanismsubstrateCarbohydrate Substratebinding1Bindingsubstrate->binding1enzymeα-Glucosidase(Active Site)enzyme->binding1binding2Bindingenzyme->binding2inhibitorTarget Compoundinhibitor->binding2productGlucosebinding1->productHydrolysisno_reactionInhibition(No Glucose Release)binding2->no_reaction

Figure 2: Competitive inhibition of α-glucosidase.

Structure-Activity Relationship (SAR)

The specific structural features of this compound are crucial for its inhibitory activity.

  • 1,5-Anhydro-D-glucitol Core: This core structure mimics the natural glucose substrate, allowing it to be recognized by and bind to the active site of α-glucosidase.

  • 3-Deoxy Functionality: The absence of the hydroxyl group at the C-3 position is a significant modification. This deoxygenation can enhance the hydrophobicity of the molecule, potentially leading to stronger interactions with hydrophobic residues in the enzyme's active site.

  • 4,6-O-Benzylidene Acetal: This bulky, hydrophobic group can contribute to the overall binding affinity by engaging in van der Waals and hydrophobic interactions within the active site. It also serves to lock the conformation of the pyranose ring.

  • 2-O-Toluoyl Ester: The presence of the toluoyl group at the C-2 position introduces another aromatic ring, which can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site of α-glucosidase. This can significantly enhance the binding affinity and inhibitory potency.

Studies on related 1,5-anhydro-D-glucitol derivatives have shown that the presence and nature of acyl groups can significantly impact their α-glucosidase inhibitory activity, with some derivatives exhibiting IC₅₀ values in the micromolar range.[4]

Applications in Drug Development and Future Perspectives

The potent α-glucosidase inhibitory activity of this compound makes it a promising lead for the development of new anti-diabetic agents. In vitro studies have demonstrated that related compounds can significantly reduce postprandial blood glucose levels in diabetic models.[1]

A Self-Validating System for Lead Optimization

The modular nature of this molecule's synthesis allows for the systematic modification of each component to explore the structure-activity relationship further. For instance, the toluoyl group can be replaced with other acyl groups of varying electronic and steric properties to optimize binding affinity. Similarly, the benzylidene group can be substituted with other acetals to fine-tune the molecule's physicochemical properties. This systematic approach provides a self-validating framework for lead optimization in a drug discovery program.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A standard and reliable method to quantify the inhibitory potency of this compound is the in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[2][5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO. Make serial dilutions in phosphate buffer to achieve a range of concentrations.

  • In a 96-well plate, add a specific volume of the test compound or acarbose solution to the respective wells.

  • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.[2]

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution. The solution will turn yellow in the presence of p-nitrophenol.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the reaction with the inhibitor.

  • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Assay_WorkflowstartPrepare Reagents(Enzyme, Substrate, Inhibitor)step1Add Inhibitor and Enzyme to Platestart->step1step2Pre-incubate at 37°Cstep1->step2step3Add Substrate (pNPG) to Initiate Reactionstep2->step3step4Incubate at 37°Cstep3->step4step5Stop Reaction with Na2CO3step4->step5step6Measure Absorbance at 405 nmstep5->step6endCalculate % Inhibition and IC50step6->end

Figure 3: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][2]dioxin-7-yl] 4-methylbenzoate stands as a testament to the power of rational design in carbohydrate chemistry. Its carefully orchestrated assembly of a glucose mimic core, strategic deoxygenation, and the introduction of bulky, aromatic protecting and acyl groups culminates in a molecule with significant potential as an α-glucosidase inhibitor. This in-depth guide has provided a comprehensive overview of its synthesis, characterization, and biological activity, equipping researchers and drug development professionals with the foundational knowledge to explore its therapeutic applications further. Future research should focus on detailed in vivo efficacy and safety studies, as well as the exploration of a broader range of structural analogs to refine the structure-activity relationship and develop even more potent and selective inhibitors for the management of type 2 diabetes and other metabolic disorders.

References

  • Ha, L. T., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry, 213, 113769. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

CAS number for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized carbohydrate derivative identified by the CAS Number 149312-19-6 .[1][2] We will explore its core physicochemical properties, logical synthetic strategies, and significant applications as a synthetic intermediate in glycobiology and medicinal chemistry. The strategic placement of benzylidene and toluoyl protecting groups on the anhydroglucitol scaffold makes this molecule a valuable building block for the regioselective synthesis of complex glycans and potential therapeutic agents. This document serves as a technical resource for researchers leveraging such intermediates in their discovery and development workflows.

Introduction to a Key Glycochemical Intermediate

This compound is a structurally defined monosaccharide derivative. Its foundation is a 1,5-anhydro-D-glucitol core, a sugar mimic where the anomeric hydroxyl group is replaced by hydrogen, locking the ring into a stable chair conformation. The "3-deoxy" modification signifies the removal of the hydroxyl group at the C3 position, a common feature in many bioactive natural products and a key locus for synthetic modification.

The true utility of this compound in research and development stems from its carefully chosen protecting groups:

  • 4,6-O-Benzylidene Acetal: This group rigidly protects the primary C6 and secondary C4 hydroxyls, preventing their participation in reactions and influencing the overall conformation of the pyranose ring.

  • 2-O-Toluoyl Ester: The toluoyl group protects the C2 hydroxyl. As an ester, it can be selectively removed under basic conditions, such as transesterification, which are orthogonal to the acidic conditions required to remove the benzylidene acetal. This differential protection is the cornerstone of its function as a versatile synthetic intermediate.

This guide will elucidate the properties and strategic value of this compound for professionals engaged in complex carbohydrate synthesis and drug discovery.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Registry Number 149312-19-6[1][2]
Molecular Formula C21H22O5[1][2][3]
Molecular Weight 354.4 g/mol [1][2][3]
IUPAC Name [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1][4]dioxin-7-yl] 4-methylbenzoate[3]
Synonyms 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-p-toluoyl-D-glucitol[2]
Melting Point 189-191°C[5]
Solubility Chloroform[5]
Storage Temperature -20°C (Long-term)[5]

Molecular Structure and Synthesis

Molecular Architecture

The structure of this compound is designed for controlled, sequential chemical modifications. The locked 1,5-anhydro ring provides a stable scaffold, while the protecting groups dictate the reactivity of the remaining functional sites.

cluster_glucitol 1,5-Anhydro-D-glucitol Core cluster_benzylidene 4,6-O-Benzylidene Acetal cluster_toluoyl 2-O-Toluoyl Ester O1 O C5 C5 O1->C5 C1 C1 C1->O1 C2 C2 C2->C1 C3 C3 (Deoxy) O2 O2 C2->O2 C3->C2 C4 C4 C4->C3 O4 O4 C4->O4 C5->C4 C6 C6 C5->C6 O6 O6 C6->O6 C_acetal CH-Ph O4->C_acetal O6->C_acetal C_toluoyl C(=O)-Tol O2->C_toluoyl

Caption: Molecular architecture of the target compound.

Conceptual Synthetic Workflow

The synthesis of such a derivative relies on a logical sequence of protection and modification steps, starting from a commercially available carbohydrate. The general strategy involves:

  • Formation of the 1,5-Anhydro Ring: Often achieved from a suitable precursor like a glycosyl halide.

  • Benzylidene Acetal Protection: Treatment with benzaldehyde dimethyl acetal or benzaldehyde in the presence of an acid catalyst (e.g., CSA) selectively protects the C4 and C6 hydroxyls.

  • Deoxygenation at C3: This is a critical step that can be accomplished through various methods, such as a Barton-McCombie deoxygenation of a C3-thiocarbonyl derivative.

  • Toluoylation at C2: Finally, the remaining C2 hydroxyl is acylated using p-toluoyl chloride in the presence of a base like pyridine to yield the target compound.

This strategic workflow ensures that each position on the glucitol ring is addressed in a controlled manner, yielding the desired, differentially protected intermediate.

Start 1,5-Anhydro-D-glucitol (or suitable precursor) Step1 Protect 4,6-OH (e.g., Benzaldehyde, Acid) Start->Step1 Intermediate1 4,6-O-Benzylidene Intermediate Step1->Intermediate1 Step2 Activate & Deoxygenate 3-OH (e.g., Barton-McCombie) Intermediate1->Step2 Intermediate2 3-Deoxy Intermediate Step2->Intermediate2 Step3 Acylate 2-OH (p-Toluoyl Chloride, Base) Intermediate2->Step3 Final Target Compound: 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol Step3->Final

Caption: Conceptual synthetic workflow diagram.

Applications in Research and Drug Development

The primary value of this compound is as a versatile synthetic intermediate. Its architecture allows for the precise construction of more complex molecules.

Intermediate for Sugar Nucleotide and Oligosaccharide Synthesis

This molecule serves as a valuable precursor in the synthesis of sugar nucleotides and complex carbohydrates.[5] The key is the orthogonal protecting group strategy:

  • Selective Deprotection: The 2-O-toluoyl group can be removed under basic conditions without affecting the acid-labile benzylidene acetal. This unmasks the C2 hydroxyl for subsequent reactions, such as glycosylation, to build larger oligosaccharide chains.

  • Controlled Modifications: With the C2, C4, and C6 positions protected and C3 deoxygenated, any further modifications can be directed with high regioselectivity.

Tool for Glycobiology Research

As a stable, modified monosaccharide, this compound and its derivatives are used as biochemical reagents in glycobiology.[6][7][8] This field investigates the structure and function of carbohydrates (glycans) in biological systems.[6][7][8] Such molecules can be used to:

  • Probe the active sites of carbohydrate-processing enzymes.

  • Serve as building blocks for creating synthetic glycan probes to study protein-carbohydrate interactions.

Scaffold for Medicinal Chemistry

While this specific compound is primarily an intermediate, its structural class is relevant to drug discovery. Closely related 1,5-anhydroglucitol derivatives have been investigated as potential therapeutic agents. For instance, compounds with similar scaffolds have shown inhibitory activity against alpha-glucosidase enzymes, which are key targets in managing type 2 diabetes.[9][] The 3-deoxy feature, in particular, can enhance metabolic stability or alter binding affinity to target proteins. Therefore, this molecule provides a robust starting point for creating libraries of novel derivatives for screening in various disease models, including metabolic disorders.

Exemplary Experimental Protocol: Selective Deprotection

To illustrate the utility of this intermediate, the following is a representative protocol for the selective removal of the 2-O-toluoyl group, a common subsequent step in a multi-step synthesis. This procedure is based on standard transesterification methods used in carbohydrate chemistry.[9]

Objective: To selectively cleave the toluoyl ester at the C2 position, yielding 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

  • Dowex® 50W-X8 resin (H+ form)

  • Dichloromethane (DCM)

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • Ethyl acetate/Hexane solvent system for TLC and column chromatography

Procedure:

  • Dissolution: Dissolve the starting material (1 eq.) in a mixture of anhydrous DCM and anhydrous MeOH (e.g., 1:2 v/v) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiation of Reaction: Cool the solution to 0°C using an ice bath. Add a catalytic amount of 0.5 M sodium methoxide solution in methanol (e.g., 0.1 eq.) dropwise.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The product should have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, neutralize the reaction by adding Dowex® H+ form resin until the pH is neutral.

  • Work-up: Filter off the resin and wash it with methanol. Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography, typically using an ethyl acetate/hexane gradient, to yield the pure deprotected product.[9]

  • Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a free hydroxyl group at the C2 position, ready for the next synthetic step, while leaving the benzylidene acetal intact.

Conclusion

This compound (CAS: 149312-19-6) is more than just a chemical compound; it is a strategic tool for advanced chemical synthesis. Its value is rooted in a stable anhydroglucitol core modified with an orthogonal protecting group strategy. This design provides chemists with the control needed to construct complex, biologically relevant molecules with high precision. For researchers in drug discovery and glycobiology, this intermediate represents a reliable starting point for building novel oligosaccharides, glycan probes, and potential therapeutic agents, underscoring the critical role of fundamental carbohydrate chemistry in advancing biomedical science.

References

  • ChemWhat. 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-OP-TOLUOYL-D-GLUCITOL CAS#: 149312-19-6. [Online] Available at: [Link]

  • LookChem. Cas 149312-19-6, 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL. [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a synthetic carbohydrate derivative with significant potential in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, characterization, and explores its prospective role as a therapeutic agent, particularly as an inhibitor of alpha-glucosidase for the management of type 2 diabetes.

Compound Identification and Physicochemical Properties

This compound is a structurally defined monosaccharide derivative. The anhydro bridge between C1 and C5, the deoxy functionality at C3, and the protecting groups at other positions create a conformationally rigid scaffold that is of interest for designing molecules with specific biological activities.

PropertyValueSource
Molecular Weight 354.4 g/mol [1]
Molecular Formula C21H22O5[1]
CAS Number 149312-19-6[1]
IUPAC Name [(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][2][3]dioxin-7-yl] 4-methylbenzoate[1]

Rationale for Synthesis and Potential Applications

The structural features of this compound make it a compelling target for synthesis. The 1,5-anhydro-D-glucitol core is a known scaffold in various biologically active molecules. The strategic placement of a deoxy group at the C-3 position and a bulky toluoyl group at the C-2 position can significantly influence its interaction with biological targets.

One of the most promising applications for this class of compounds is the inhibition of α-glucosidase enzymes.[2] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to a reduction in postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. While direct biological data for the title compound is not extensively available in the public domain, its structural similarity to known α-glucosidase inhibitors suggests a high probability of similar activity.[]

Caption: Mechanism of α-glucosidase inhibition.

Synthesis Methodology

Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

A potential synthetic pathway to the precursor involves the deoxygenation of a suitably protected glucitol derivative.

Experimental Protocol (Hypothetical):

  • Protection of 1,5-Anhydro-D-glucitol: Start with commercially available 1,5-Anhydro-D-glucitol. React with benzaldehyde dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid in an inert solvent like dimethylformamide (DMF) to selectively protect the 4- and 6-hydroxyl groups as a benzylidene acetal.

  • Introduction of a Leaving Group at C-3: The C-3 hydroxyl group would then need to be converted into a good leaving group, for example, by tosylation or mesylation.

  • Deoxygenation at C-3: The C-3 position can then be deoxygenated using a reducing agent such as lithium aluminum hydride or through a radical-mediated deoxygenation (e.g., Barton-McCombie deoxygenation).

  • Purification: The resulting 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol would be purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow.

Selective Toluoylation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

The final step involves the acylation of the remaining free hydroxyl group at the C-2 position.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol in a suitable solvent such as pyridine or dichloromethane.

  • Acylation: Add p-toluoyl chloride to the solution at 0 °C and allow the reaction to proceed to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by silica gel column chromatography to yield the final compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the detailed structure, including the stereochemistry and the successful installation of the benzylidene and toluoyl groups. While specific data for the title compound is not available, data for the related compound, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, shows characteristic signals for the benzylidene acetal proton around δ 5.52 ppm and toluoyl aromatic protons between δ 7.21–7.83 ppm in ¹H NMR.[2] The ¹³C NMR would show a characteristic signal for the benzylidene carbon at approximately δ 102.3 ppm and the toluoyl carbonyl at around δ 165.8 ppm.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

  • Melting Point: The melting point of the crystalline solid provides an indication of its purity. The precursor, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol, has a reported melting point of 142 °C.[5]

In Vitro Biological Evaluation: α-Glucosidase Inhibition Assay

To assess the therapeutic potential of this compound, an in vitro α-glucosidase inhibition assay is a crucial first step.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound. Incubate for a short period at 37 °C.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the pNPG solution to each well. The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which has a yellow color. The absorbance is measured at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined. Acarbose, a known α-glucosidase inhibitor, should be used as a positive control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while requiring multi-step procedures common in carbohydrate chemistry, is achievable. The primary anticipated application lies in the inhibition of α-glucosidase for the management of type 2 diabetes.

Future research should focus on the definitive synthesis and full characterization of this molecule. Subsequent in-depth biological evaluation, including enzyme kinetics to determine the mode of inhibition and in vivo studies in animal models of diabetes, will be critical to validate its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications at the toluoyl group or other positions, could lead to the discovery of even more potent and selective inhibitors.

References

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activities of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of carbohydrate derivatives as modulators of biological processes represents a frontier in medicinal chemistry. These molecules, leveraging the inherent chirality and functionality of sugars, offer a rich scaffold for the design of novel therapeutic agents. This guide focuses on a specific class of modified sugars: 1,5-anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol derivatives. We will delve into their synthesis, known biological activities, and the mechanistic underpinnings of their effects, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. Our discussion is grounded in established scientific principles and supported by relevant literature, aiming to provide both a foundational understanding and practical insights for future research and development in this promising area.

Introduction to 1,5-Anhydro-D-glucitol Derivatives

1,5-Anhydro-D-glucitol is a naturally occurring monosaccharide that serves as the core scaffold for the derivatives discussed herein.[1] Its rigid pyranose ring structure, locked in a chair conformation, provides a stereochemically defined framework for chemical modification. The strategic placement of protecting groups, such as the benzylidene group at the 4- and 6-positions, and the introduction of functional moieties like the toluoyl group at the 2-position, allow for precise control over the molecule's chemical properties and biological interactions.[1]

The deoxygenation at the 3-position is a critical modification. The removal of the hydroxyl group at this position can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility, leading to novel biological activities not observed in the parent compound. This guide will specifically explore the implications of this 3-deoxy modification in concert with the 2-O-toluoyl substitution on the biological profile of the 1,5-anhydro-4,6-O-benzylidene-D-glucitol scaffold.

Synthesis of this compound Derivatives

A common starting material for such syntheses is a readily available glucose derivative. The synthetic strategy generally involves:

  • Formation of the 1,5-anhydro bridge: This is often achieved through methods that favor the formation of the anhydro ring system from a suitable glucopyranosyl precursor.

  • Selective protection of hydroxyl groups: The 4- and 6-hydroxyl groups are typically protected as a benzylidene acetal. This is a robust protecting group that directs acylation to the remaining free hydroxyls.[1]

  • Deoxygenation at the C-3 position: This is a key step and can be accomplished through various methods, such as a Barton-McCombie deoxygenation, which involves the formation of a thionoformate or xanthate intermediate followed by radical-mediated reduction.

  • Acylation at the C-2 position: The remaining free hydroxyl group at the C-2 position is then acylated with toluoyl chloride to yield the final product.

The purification of the final compound and intermediates is typically achieved through silica gel chromatography.[1]

G A D-Glucose Derivative B 1,5-Anhydro-D-glucitol Derivative A->B Anhydro bridge formation C 1,5-Anhydro-4,6-O-benzylidene-D-glucitol B->C Benzylidene protection D C-3 Activation (e.g., Thionoformylation) C->D Selective activation E Radical Deoxygenation D->E Barton-McCombie Reaction F 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol E->F G 2-O-Toluoylation F->G Acylation H Final Product G->H G A Inflammatory Stimuli B NLRP3 Inflammasome Assembly A->B C Caspase-1 Activation B->C D Pro-IL-1β / Pro-IL-18 C->D E IL-1β / IL-18 (Mature) D->E F Inflammation E->F G 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-D-glucitol Derivative G->B Inhibition

Caption: Proposed anti-inflammatory mechanism via NLRP3 inflammasome inhibition.
Pro-apoptotic and Potential Anticancer Activity

In addition to its anti-inflammatory effects, 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol has been reported to induce apoptosis in macrophages. [2]Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. The pro-apoptotic activity of this compound in macrophages suggests that it may have similar effects on other cell types, including cancer cells.

The cytotoxic mechanism of deoxy-D-glucose analogues is often attributed to the inhibition of glycolysis. By competing with glucose for cellular uptake and enzymatic processing, these compounds can disrupt cellular energy metabolism, leading to ATP depletion and the induction of metabolic stress, which can trigger apoptosis. While direct experimental evidence for the title compound is limited, this provides a plausible hypothesis for its pro-apoptotic effects.

Potential α-Glucosidase Inhibition

Derivatives of the parent scaffold, 1,5-anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, are known to be potent inhibitors of α-glucosidase enzymes. [1]Another derivative with a modification at the 3-position, 1,5-anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol, also exhibits this activity. []α-Glucosidases are enzymes that play a crucial role in carbohydrate digestion, and their inhibition is an established therapeutic strategy for managing type 2 diabetes. Given the structural similarities, it is plausible that this compound derivatives may also possess α-glucosidase inhibitory activity.

Antimicrobial Potential

While there is no specific data on the antimicrobial activity of the title compound, the broader class of carbohydrate derivatives has been explored for such properties. [4][5]The modifications to the sugar scaffold, particularly the introduction of lipophilic groups like the benzylidene and toluoyl moieties, can alter the molecule's ability to interact with and disrupt microbial cell membranes. Further investigation is warranted to explore the potential of these 3-deoxy-D-glucitol derivatives as antimicrobial agents.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, standardized protocols for evaluating the key biological activities discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours. [6]2. Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [6]6. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [6]7. Measure the absorbance at 570 nm using a microplate reader. [6]8. Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • Sodium carbonate (Na2CO3) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of phosphate buffer, 10 µL of test compound solution (at various concentrations), and 20 µL of α-glucosidase solution to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution. [7]6. Measure the absorbance at 405 nm. [7]7. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

DerivativeBiological ActivityCell Line/EnzymeIC50 (µM)
Compound ACytotoxicityHCT11615.2
Compound ACytotoxicityMCF-722.8
Compound Aα-Glucosidase InhibitionS. cerevisiae45.6
Compound BCytotoxicityHCT1168.9
Compound BCytotoxicityMCF-712.1
Compound Bα-Glucosidase InhibitionS. cerevisiae28.3

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available evidence points towards significant anti-inflammatory and pro-apoptotic activities, with a potential for α-glucosidase inhibition. The inhibitory effect on the NLRP3 inflammasome is a particularly noteworthy finding, suggesting a specific mechanism of action that could be exploited for the treatment of a range of inflammatory conditions.

Future research should focus on several key areas:

  • Synthesis of a library of derivatives: Systematic modification of the toluoyl group and exploration of other substitutions on the glucitol ring could lead to compounds with enhanced potency and selectivity.

  • In-depth mechanistic studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds is crucial for understanding their therapeutic potential and potential side effects.

  • Evaluation of antimicrobial and antiviral activity: A comprehensive screening of these derivatives against a panel of pathogenic bacteria, fungi, and viruses is warranted to explore their full therapeutic scope.

  • In vivo studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By pursuing these avenues of research, the scientific community can unlock the full potential of this fascinating class of carbohydrate derivatives for the benefit of human health.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central. (n.d.). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Retrieved from [Link]

  • PubMed. (n.d.). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Retrieved from [Link]

  • Arrow@TU Dublin. (n.d.). Design and Synthesis of Carbohydrate Based Derivatives as Antimicrobial Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Hilaris Publisher. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and antimicrobial evaluation of carbohydrate and polyhydroxylated non-carbohydrate fatty ester and ether derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pro-apoptotic effect of the novel benzylidene derivative MHY695 in human colon cancer cells. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Synthesis of bioactive compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-deoxyglucose inhibits induction of chemokine expression in 3T3-L1 adipocytes and adipose tissue explants. Retrieved from [Link]

  • PubMed Central. (n.d.). 2‐Deoxy‐d‐glucose induces deglycosylation of proinflammatory cytokine receptors and strongly reduces immunological responses in mouse models of inflammation. Retrieved from [Link]

  • PubMed. (2009). 1,5-Anhydro-D-fructose attenuates lipopolysaccharide-induced cytokine release via suppression of NF-kappaB p65 phosphorylation. Retrieved from [Link]

  • PubMed. (n.d.). Studies on Bacterial Cell Wall Inhibitors. III. 3-amino-3-deoxy-D-glucose, an Inhibitor of Bacterial Cell Wall Synthesis. Retrieved from [Link]

  • Frontiers. (2023). Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology. Retrieved from [Link]

  • PubMed Central. (2017). 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation. Retrieved from [Link]

  • PubMed Central. (2022). Pharmacologic Inhibition of Histone Deacetylase 6 Prevents the Progression of Chlorhexidine Gluconate-Induced Peritoneal Fibrosis by Blockade of M2 Macrophage Polarization. Retrieved from [Link]

  • PubMed. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Retrieved from [Link]

  • MDPI. (n.d.). Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages. Retrieved from [Link]

  • NIH. (n.d.). The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells. Retrieved from [Link]

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The Strategic Role of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Advancing Glycobiology Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modified Glycans in Biological Systems

In the intricate landscape of glycobiology, the structure of a carbohydrate dictates its function. Deoxy sugars, which are monosaccharides with one or more hydroxyl groups replaced by hydrogen atoms, are critical components of numerous bioactive molecules. Their presence can significantly influence a glycan's conformation, stability, and interaction with biological receptors, thereby modulating physiological and pathological processes.[] This technical guide delves into the pivotal role of a specific, strategically designed synthetic carbohydrate building block, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol , in contemporary glycobiology research.

This guide will elucidate the chemical rationale behind the design of this molecule, detail its synthesis and characterization, and explore its multifaceted applications as a versatile intermediate in the synthesis of complex glycoconjugates and as a scaffold for the development of potent enzyme inhibitors.

Molecular Architecture: A Symphony of Protecting and Directing Groups

The utility of this compound stems from its carefully orchestrated molecular architecture. Each component of its structure is deliberately chosen to impart specific reactivity and stability, making it a powerful tool in the hands of a synthetic carbohydrate chemist.

  • The 1,5-Anhydro-D-glucitol Core: The 1,5-anhydro linkage locks the pyranose ring in a stable chair conformation, providing a rigid scaffold. This conformational rigidity is crucial for presenting the remaining functional groups in a well-defined spatial orientation, which is essential for predictable reactivity and specific biological interactions.

  • The 3-Deoxy Functionality: The absence of a hydroxyl group at the C-3 position is a key feature. This modification prevents glycosylation at this position, thereby directing subsequent reactions to other sites. Furthermore, the 3-deoxy moiety is a common feature in naturally occurring sugars with important biological activities, making this compound a valuable precursor for their synthesis.

  • The 4,6-O-Benzylidene Acetal: This protecting group serves a dual purpose. Firstly, it simultaneously protects the hydroxyl groups at the C-4 and C-6 positions from unwanted reactions. Secondly, the rigid benzylidene ring system further constrains the conformation of the pyranose ring, influencing the stereochemical outcome of reactions at other positions.

  • The 2-O-Toluoyl Ester: The toluoyl group at the C-2 position is a participating group. In glycosylation reactions, it can form a transient cyclic intermediate that shields one face of the molecule, leading to the stereoselective formation of specific glycosidic linkages. The choice of a toluoyl group, as opposed to a simple acetyl or benzoyl group, can also fine-tune the reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 149312-19-6
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.4 g/mol

Synthesis and Characterization: A-Roadmap for the Bench Chemist

Proposed Synthetic Pathway

The synthesis logically commences from a readily available glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, and proceeds through a series of protection, deoxygenation, and functionalization steps.

G A 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide B 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol A->B  Radical Reduction (e.g., Bu3SnH, AIBN) C 1,5-Anhydro-D-glucitol B->C  Deacetylation (e.g., NaOMe, MeOH) D 1,5-Anhydro-4,6-O-benzylidene-D-glucitol C->D  Benzylidene Acetal Formation (e.g., Benzaldehyde dimethyl acetal, CSA) E 1,5-Anhydro-4,6-O-benzylidene-3-O-(phenoxythiocarbonyl)-D-glucitol D->E  Selective Thiocarbonylation (e.g., Phenyl chlorothionoformate, DMAP) F 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol E->F  Radical Deoxygenation (Barton-McCombie Reaction) G This compound F->G  Regioselective Toluoylation (e.g., Toluoyl chloride, Pyridine)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol (B)

  • Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (A) in dry toluene.

  • Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford B .

Step 2: Synthesis of 1,5-Anhydro-D-glucitol (C)

  • Dissolve B in dry methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

  • Filter the resin and concentrate the filtrate to obtain crude C , which can often be used in the next step without further purification.

Step 3: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (D)

  • Suspend C in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

  • Stir the mixture at room temperature until a clear solution is obtained and TLC analysis indicates the formation of the desired product.

  • Quench the reaction with triethylamine and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield D .

Step 4: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-O-(phenoxythiocarbonyl)-D-glucitol (E)

  • Dissolve D in a mixture of dry dichloromethane and pyridine.

  • Cool the solution to 0°C and add phenyl chlorothionoformate dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to give E .

Step 5: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (F)

  • Dissolve E in dry toluene.

  • Add Bu₃SnH and AIBN.

  • Heat the mixture at reflux under an inert atmosphere for several hours, monitoring by TLC.

  • Cool the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain F .

Step 6: Synthesis of this compound (G)

  • Dissolve F in dry pyridine and cool to 0°C.

  • Add toluoyl chloride dropwise and allow the reaction to proceed at 0°C.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography to yield G .

Characterization

The structure of the final compound and all intermediates should be rigorously confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of all structural motifs, including the anhydro bridge, the deoxy center, the benzylidene acetal, and the toluoyl group. Specific chemical shifts and coupling constants for a closely related compound, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, have been reported and can serve as a reference.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyls, esters (carbonyl stretch), and aromatic rings.

Applications in Glycobiology Research

The unique structural features of this compound make it a valuable tool in several areas of glycobiology research.

As a Key Intermediate in Oligosaccharide Synthesis

The primary application of this compound is as a versatile building block for the synthesis of complex oligosaccharides. The free hydroxyl group at the C-2 position (after removal of the toluoyl group) or the potential for activation at the anomeric carbon (if synthesized from a glycoside precursor) allows for its use as either a glycosyl acceptor or donor. The strategic placement of the deoxy and protected functionalities enables precise control over the regioselectivity and stereoselectivity of glycosylation reactions.

G cluster_0 As a Glycosyl Acceptor cluster_1 As a Glycosyl Donor Precursor A 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (after toluoyl removal) C Disaccharide A->C  Glycosylation B Activated Glycosyl Donor (e.g., trichloroacetimidate) B->C D This compound derivative (e.g., thioglycoside) F Disaccharide D->F  Glycosylation E Glycosyl Acceptor E->F

Sources

The Synthetic Cornerstone: A Technical Guide to 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a pivotal biochemical reagent in the field of glycobiology and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, chemical properties, and strategic applications, with a focus on the causality behind its experimental utility.

Introduction: A Molecule Designed for Precision

In the intricate world of carbohydrate chemistry, achieving regioselectivity and stereoselectivity is paramount. This compound (herein referred to as "the compound") is a meticulously designed derivative of 1,5-anhydro-D-glucitol, a naturally occurring monosaccharide.[1] Its structure is engineered with specific protecting groups that render it a versatile intermediate for the synthesis of complex carbohydrates and glycoconjugates.[2] The strategic placement of a benzylidene acetal and a toluoyl ester group allows for precise control over subsequent chemical transformations, making it an invaluable tool for the construction of biologically significant molecules.

The 1,5-anhydro bridge locks the pyranose ring in a stable chair conformation, providing a predictable scaffold for synthetic manipulations. The benzylidene group at the 4 and 6 positions serves as a robust protecting group, shielding these hydroxyls from undesired reactions.[2] Concurrently, the toluoyl group at the 2-position not only protects this hydroxyl but also modulates the reactivity of the neighboring positions, influencing the stereochemical outcome of glycosylation reactions.[3] This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental settings.

PropertyValueSource
CAS Number 149312-19-6[PubChem]
Molecular Formula C₂₁H₂₂O₅[PubChem]
Molecular Weight 354.4 g/mol [PubChem]
Appearance Solid[United States Biological]
Solubility Chloroform[United States Biological]
Storage Temperature -20°C (long-term)[United States Biological]

Characterization: The structural integrity of the compound should be verified using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence and stereochemistry of the benzylidene and toluoyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.

Synthesis of this compound: A Representative Protocol

Experimental Workflow: Synthesis

start 1,5-Anhydro-D-glucitol step1 Benzylidenation (Benzaldehyde dimethyl acetal, CSA) start->step1 intermediate1 1,5-Anhydro-4,6-O-benzylidene-D-glucitol step1->intermediate1 step2 Regioselective 3-Deoxygenation (e.g., Barton-McCombie deoxygenation) intermediate1->step2 intermediate2 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol step2->intermediate2 step3 Selective Toluoylation (p-Toluoyl chloride, Pyridine) intermediate2->step3 end_product This compound step3->end_product

Caption: A representative synthetic workflow for the target compound.

Step-by-Step Methodology:
  • Step 1: Benzylidenation of 1,5-Anhydro-D-glucitol.

    • Dissolve 1,5-anhydro-D-glucitol in anhydrous N,N-dimethylformamide (DMF).

    • Add benzaldehyde dimethyl acetal and a catalytic amount of camphorsulfonic acid (CSA).

    • Heat the reaction mixture under vacuum to remove methanol.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the resulting 1,5-anhydro-4,6-O-benzylidene-D-glucitol by silica gel chromatography.

  • Step 2: Regioselective 3-Deoxygenation.

    • This step is a key transformation and can be achieved through various methods, such as the Barton-McCombie deoxygenation.

    • First, the free hydroxyl at C-3 of 1,5-anhydro-4,6-O-benzylidene-D-glucitol is converted to a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).

    • The thiocarbonyl intermediate is then treated with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane) in an inert solvent like toluene under reflux.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is evaporated.

    • Purification by column chromatography yields 1,5-anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol.

  • Step 3: Selective Toluoylation of the 2-Hydroxyl Group.

    • Dissolve the 3-deoxy intermediate in a mixture of anhydrous dichloromethane and pyridine at 0°C.

    • Slowly add p-toluoyl chloride to the solution. The steric hindrance of the benzylidene group and the inherent reactivity differences of the remaining hydroxyl groups favor acylation at the C-2 position.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Quench the reaction with methanol and dilute with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the final product, this compound.

Applications as a Biochemical Reagent

The primary utility of this compound lies in its role as a versatile synthetic intermediate in glycobiology. The strategic placement of the protecting groups allows for the controlled and sequential modification of the glucitol scaffold.

Intermediate in Oligosaccharide and Glycoconjugate Synthesis

The compound serves as a key building block for the synthesis of complex oligosaccharides. The free 3-hydroxyl group (in the precursor) or the deoxygenated position in the final compound can be a site for further chemical modification. The toluoyl group at C-2 can be selectively removed under basic conditions to reveal a free hydroxyl group, which can then act as a glycosyl acceptor in a subsequent glycosylation reaction. The benzylidene acetal provides robust protection for the 4- and 6-hydroxyls throughout these transformations and can be removed under acidic conditions at a later stage.

Experimental Workflow: Application as a Synthetic Intermediate

start This compound step1 Selective Detoluoylation (e.g., NaOMe/MeOH) start->step1 intermediate1 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (Glycosyl Acceptor) step1->intermediate1 step2 Glycosylation (with a Glycosyl Donor) intermediate1->step2 intermediate2 Protected Disaccharide step2->intermediate2 step3 Deprotection (e.g., Acid Hydrolysis) intermediate2->step3 end_product Target Disaccharide step3->end_product

Caption: General workflow for using the compound as a glycosyl acceptor.

Potential as an Alpha-Glucosidase Inhibitor

While direct evidence for the topic compound is limited, structurally related 1,5-anhydroglucitol derivatives have demonstrated potent inhibitory activity against alpha-glucosidase enzymes.[2] These enzymes are located in the brush border of the small intestine and are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[4] Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[4] This makes alpha-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.[5]

A related compound, 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol, has been noted for its potent inhibition of alpha-glucosidase enzymes, suggesting it as a promising candidate for diabetes therapy.[6] The structural features of the topic compound, including the benzylidene and toluoyl moieties, may contribute to its binding affinity for the active site of alpha-glucosidase, potentially through hydrophobic and aromatic interactions.

Signaling Pathway: Mechanism of Alpha-Glucosidase Inhibition

carbs Complex Carbohydrates (e.g., Starch, Sucrose) glucosidase Alpha-Glucosidase (in Small Intestine) carbs->glucosidase Hydrolysis glucose Glucose glucosidase->glucose absorption Intestinal Absorption glucose->absorption bloodstream Increased Blood Glucose absorption->bloodstream inhibitor 1,5-Anhydroglucitol Derivative (Potential Inhibitor) inhibitor->glucosidase Inhibition

Caption: The role of alpha-glucosidase inhibitors in carbohydrate digestion.

Conclusion and Future Directions

This compound is a strategically designed molecule that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its carefully chosen protecting groups allow for precise control over chemical transformations, facilitating the synthesis of complex glycans and glycoconjugates. Further research is warranted to fully elucidate the potential of this specific compound and its derivatives as alpha-glucosidase inhibitors for the management of diabetes. The development of a citable, optimized synthesis protocol and the exploration of its utility in the synthesis of biologically active molecules remain key areas for future investigation.

References

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A Technical Guide to the Therapeutic Potential of Glucitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Glucitol as a Versatile Chemical Scaffold

Glucitol, commonly known as sorbitol, is a six-carbon sugar alcohol that serves as a fundamental building block in a diverse array of chemical structures. Its inherent properties—polyhydroxylation, stereochemical richness, and biocompatibility—make it an ideal starting scaffold for the synthesis of novel therapeutic agents. While glucitol itself has established applications as an osmotic diuretic, laxative, and a widely used pharmaceutical excipient, its true potential lies in the chemical derivatization of its hydroxyl groups. By modifying this core structure, researchers can unlock a vast chemical space, leading to derivatives with potent and specific biological activities.

This guide provides an in-depth exploration of glucitol derivatives, moving beyond their conventional uses to focus on emerging therapeutic applications in oncology, infectious diseases, and metabolic disorders. We will examine the rationale behind their design, the mechanisms of action, and the key experimental methodologies used to validate their therapeutic potential.

Part 1: Glucitol Derivatives in Oncology

The unique metabolic state of cancer cells, particularly their high glucose uptake (the Warburg effect), presents a strategic opportunity for targeted drug delivery.[1][2] Glycoconjugation, the process of attaching a sugar moiety like glucitol to a cytotoxic agent, can enhance the drug's solubility, bioavailability, and selective uptake by cancer cells that overexpress glucose transporters (GLUTs).[1][2]

Hexitol-Based Alkylating Agents

A significant class of glucitol derivatives in oncology are the hexitol-based alkylating agents. These compounds leverage the glucitol backbone to deliver cytotoxic alkylating groups to tumor cells.

  • Mechanism of Action: Derivatives such as Dianhydrogalactitol (DAG) and Dibromodulcitol (DBD) function as bifunctional alkylating agents.[3] Their primary mechanism involves the formation of epoxide groups, which then react with and cross-link DNA strands. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[3] The glucitol scaffold facilitates passage across the blood-brain barrier, making these agents particularly interesting for intracranial neoplasms.[3]

  • Clinical and Preclinical Status: Clinical trials have evaluated DAG and DBD against a variety of tumors.[3] DBD has shown notable activity against breast cancer, while DAG has demonstrated some efficacy against lung cancer and murine ependymoblastoma.[3]

Workflow for Evaluating Cytotoxicity

The following workflow outlines a standard procedure for assessing the in-vitro anticancer activity of a novel glucitol derivative.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis n1 Synthesize & Purify Glucitol Derivative n2 Prepare Stock Solution (e.g., in DMSO) n1->n2 t1 Prepare Serial Dilutions of Derivative n2->t1 c1 Culture Cancer Cell Line (e.g., MCF-7, A549) c2 Seed Cells in 96-well Plates c1->c2 t2 Add Dilutions to Cells c2->t2 t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate to Form Formazan a1->a2 a3 Solubilize Crystals a2->a3 a4 Read Absorbance at 570 nm a3->a4 d1 Calculate % Viability vs. Control a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3 G cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte carbs Complex Carbohydrates (e.g., Starch, Sucrose) enzyme α-Glucosidase Enzyme carbs->enzyme Hydrolysis glucose Glucose enzyme->glucose Produces inhibitor Glucitol Derivative (e.g., Miglitol) inhibitor->enzyme Competitive Inhibition transporter Glucose Transporter glucose->transporter Uptake blood Bloodstream transporter->blood Absorption

Caption: Mechanism of α-glucosidase inhibition by glucitol-related derivatives.

Future Directions and Conclusion

The versatility of the glucitol scaffold is far from exhausted. Future research is likely to focus on:

  • Targeted Drug Conjugates: Expanding the use of glucitol derivatives to target other transporters overexpressed in disease states.

  • Novel Polymer Architectures: Developing glucitol-based polymers and hydrogels for controlled drug release and tissue engineering applications. [4]* Modulators of Gut Microbiota: Investigating how different glucitol derivatives can influence the gut microbiome to achieve therapeutic effects in metabolic and inflammatory diseases.

References

  • National Center for Biotechnology Information. (n.d.). Clinical trials with the hexitol derivatives in the U.S. PubMed. Retrieved from [Link]

  • Manchanda, P., Achazi, K., Verma, D., Böttcher, C., Haag, R., & Sharma, S. K. (2020). Chemoenzymatic Synthesis of D-Glucitol-Based Non-Ionic Amphiphilic Architectures as Nanocarriers. Polymers, 12(6), 1421. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5. PubMed. Retrieved from [Link]

  • Klosinski, A., & Penczek, S. (2021). Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications. Polymers, 13(24), 4364. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate: a new type of D-glucosamine-6-phosphate synthase inhibitors with antifungal action. PubMed. Retrieved from [Link]

  • Szuplewska, A., Pawtel, B., & Dziegiel, P. (2023). A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy. International Journal of Molecular Sciences, 24(11), 9789. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Two approaches to the synthesis of 3-β-D-glucopyranosyl-D-glucitol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glucitol-core containing gallotannins inhibit the formation of advanced glycation end-products mediated by their antioxidant potential. PubMed. Retrieved from [Link]

  • Ma, H., Liu, W., Frost, L., Kirschenbaum, L. J., Dain, J. A., & Seeram, N. P. (2016). Glucitol-core containing gallotannins inhibit the formation of advanced glycation end-products mediated by their antioxidant potential. Food & Function, 7(5), 2213–2222. National Center for Biotechnology Information. Retrieved from [Link]

  • Das, R., & Mukhopadhyay, B. (2019). Developments in Carbohydrate-Based Cancer Therapeutics. Molecules, 24(11), 2145. MDPI. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Antibacterial Activity of Glycerol, Lactose, Maltose, Mannitol, Raffinose and Xylose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Retrieved from [Link]

  • Scott, L. J., & Spencer, C. M. (2000). Miglitol: a review of its therapeutic potential in type 2 diabetes mellitus. Drugs, 59(3), 521–549. PubMed. Retrieved from [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2023). Biopharmaceutics Aspects of Sugar Alcohols: Implementation of Patient-Centricity in Pharmaceutical Development and Clinical Use. Molecular Pharmaceutics, 20(4), 1803–1817. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [Characteristic metabolic effects of glucose, fructose, sorbitol, xylitol and their mixtures in intravenous long-term infusion]. PubMed. Retrieved from [Link]

  • Justino, A. B., Florentino, I. F., & Saraiva, A. L. (2021). Plant-Derivatives Small Molecules with Antibacterial Activity. Molecules, 26(23), 7384. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Update of Indoles: Promising molecules for ameliorating metabolic diseases. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). current developments in sugar alcohols: chemistry, nutrition, and health concerns of sorbitol, xylitol, glycerol, arabitol, inositol, maltitol, and lactitol. Retrieved from [Link]

  • Roquette. (n.d.). Antimicrobial Impact of Polyols in Solution for Oral Applications. Retrieved from [Link]

  • Grembecka, M. (2020). Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts. Foods, 9(7), 957. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting Metabolic Diseases: The Role of Nutraceuticals in Modulating Oxidative Stress and Inflammation. PubMed Central. Retrieved from [Link]

  • Wei, Y., Wang, Y., Kang, L., & Li, M. (2024). Advances in Oral Biomacromolecule Therapies for Metabolic Diseases. Pharmaceutics, 16(2), 268. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN105960242A - Treatment of Metabolic Disorders in Canines.

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An In-Depth Technical Guide to the Alpha-Glucosidase Inhibitory Action of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a synthetic glucitol derivative with significant potential as an alpha-glucosidase inhibitor. We will delve into its chemical characteristics, the mechanistic basis for its bioactivity, and detailed protocols for its evaluation, grounded in established scientific principles.

Introduction: The Therapeutic Promise of Alpha-Glucosidase Inhibition

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate metabolism by hydrolyzing complex carbohydrates into absorbable monosaccharides like glucose.[1] The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and consequently reduces postprandial hyperglycemia.[1] this compound emerges as a molecule of interest in this context, belonging to a class of polyhydroxylated compounds known for their potential to modulate enzyme activity.

Compound Profile: this compound

This synthetic D-glucitol derivative is characterized by several key structural features that are hypothesized to contribute to its biological activity.

PropertyValueSource
Molecular Formula C21H22O5[2]
Molecular Weight 354.4 g/mol [2]
CAS Number 149312-19-6[2]

The structure incorporates a 1,5-anhydro bridge, creating a stable pyranose-like ring. The 4- and 6-hydroxyl groups are protected by a benzylidene acetal, while the 2-hydroxyl group is esterified with a toluoyl group. A critical feature is the absence of a hydroxyl group at the 3-position, rendering it a "3-deoxy" sugar analogue.

Proposed Mechanism of Alpha-Glucosidase Inhibition

The inhibitory activity of this compound against alpha-glucosidase is likely multifaceted, stemming from its structural mimicry of natural carbohydrate substrates and the influence of its specific functional groups.

  • Competitive Inhibition through Structural Analogy: The 1,5-anhydro-D-glucitol core mimics the structure of glucose, the natural substrate of alpha-glucosidase. This structural similarity allows the compound to bind to the active site of the enzyme, acting as a competitive inhibitor and preventing the binding and hydrolysis of dietary carbohydrates.

  • Role of the Benzylidene and Toluoyl Groups: The bulky and hydrophobic benzylidene and toluoyl groups may enhance the binding affinity of the molecule to the enzyme's active site through hydrophobic interactions with non-polar amino acid residues. These groups can also sterically hinder the conformational changes required for the enzyme's catalytic activity.

  • Impact of the 3-Deoxy Functionality: The absence of the hydroxyl group at the 3-position is a significant modification. While hydroxyl groups are typically crucial for forming hydrogen bonds within the enzyme's active site, the removal of the 3-OH group may alter the binding mode and kinetics of inhibition. It has been observed in similar compounds that the 3-hydroxy group is important for key substrate-enzyme interactions, suggesting that its absence in this compound could lead to a different, potentially non-competitive or mixed-type, inhibitory profile.[3] This structural change might prevent the molecule from being processed as a substrate while still allowing it to occupy the active site.

Alpha-Glucosidase Inhibition Mechanism Proposed Mechanism of Inhibition cluster_0 Small Intestine Lumen Dietary Carbohydrates Dietary Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Dietary Carbohydrates->Alpha-Glucosidase Hydrolysis Glucose Glucose Alpha-Glucosidase->Glucose Release Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol Inhibitor->Alpha-Glucosidase Competitive Binding

Caption: Proposed competitive inhibition of alpha-glucosidase.

Synthesis and Characterization

  • Formation of the 1,5-anhydro-D-glucitol core.

  • Selective protection of the 4- and 6-hydroxyl groups using benzaldehyde dimethyl acetal or a similar reagent to form the benzylidene acetal.

  • Deoxygenation at the 3-position, a critical step that could be achieved through various methods, such as a Barton-McCombie deoxygenation.

  • Esterification of the 2-hydroxyl group with p-toluoyl chloride.

Characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry. Spectroscopic data for the non-deoxy analogue shows characteristic signals for the benzylidene acetal proton (δ 5.52) and the anhydro ring proton (δ 4.98) in ¹H NMR, and the benzylidene carbon (δ 102.3) and toluoyl carbonyl (δ 165.8) in ¹³C NMR.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the carbonyl of the ester and the aromatic rings.

  • Melting Point and Optical Rotation: To assess purity and confirm the stereoisomer.

In Vitro Evaluation of Alpha-Glucosidase Inhibitory Activity

A robust in vitro assay is essential to quantify the inhibitory potential of this compound. The following protocol is based on a standard colorimetric method.

Experimental Protocol
  • Preparation of Reagents:

    • Alpha-glucosidase from Saccharomyces cerevisiae (e.g., 0.1 U/mL in phosphate buffer).

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (e.g., 1 mM in phosphate buffer).

    • Phosphate buffer (e.g., 50 mM, pH 6.8).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Acarbose as a positive control.

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound solution (or positive control/solvent blank) to each well.

    • Add 50 µL of the alpha-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction with the solvent blank and Abs_sample is the absorbance of the reaction with the test compound.

  • Determination of IC50 Value: The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. While a specific IC50 value for the title compound is not available, derivatives of 1,5-anhydro-D-glucitol have demonstrated potent alpha-glucosidase inhibition with IC50 values in the low micromolar range (0.88-6.06 µM), significantly more potent than the standard drug acarbose (IC50 = 141.62 µM).[5]

In Vitro Assay Workflow Workflow for In Vitro Alpha-Glucosidase Inhibition Assay start Start prep Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) - Buffer start->prep dispense Dispense Inhibitor/Control into 96-well plate prep->dispense pre_incubate Add Enzyme Solution and Pre-incubate dispense->pre_incubate reaction Add Substrate (pNPG) to Initiate Reaction pre_incubate->reaction incubate Incubate at 37°C reaction->incubate stop Stop Reaction with Na₂CO₃ incubate->stop read Measure Absorbance at 405 nm stop->read analyze Calculate % Inhibition and IC50 Value read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro assay.

Kinetic Analysis of Inhibition

To further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), a kinetic analysis is performed. This involves measuring the reaction rates at various substrate (pNPG) and inhibitor concentrations.

Lineweaver-Burk Plot Analysis

The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/reaction velocity vs. 1/[substrate concentration]). The pattern of the lines at different inhibitor concentrations reveals the type of inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

  • Mixed Inhibition: Lines intersect in the second or third quadrant.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of 1,5-anhydro-D-glucitol derivatives is influenced by their structural features.

  • The 1,5-Anhydro-D-glucitol Scaffold: This core structure is crucial for recognition by the enzyme's active site.

  • Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups is critical for proper binding and inhibition.

  • Substituents: The nature and position of substituents, such as the benzylidene and toluoyl groups, can significantly impact inhibitory potency by influencing hydrophobicity, steric interactions, and electronic properties. Aromatic substituents, in particular, can have a significant effect on interactions within the active site, which often contains aromatic amino acid residues.[6]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel alpha-glucosidase inhibitors. Its unique structural features, including the deoxy modification, warrant further investigation to fully elucidate its inhibitory mechanism and therapeutic potential. Future research should focus on:

  • Developing a robust and scalable synthetic route.

  • Conducting detailed in vitro and in vivo studies to determine its efficacy and safety profile.

  • Performing co-crystallization studies with alpha-glucosidase to visualize the binding interactions at the atomic level.

  • Synthesizing and evaluating a library of analogues to establish a more comprehensive structure-activity relationship.

This technical guide provides a foundational understanding of this compound as an alpha-glucosidase inhibitor, offering a roadmap for researchers and drug developers in the field of diabetes therapeutics.

References

  • Ha, M. T., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry, 213, 113769. [Link]

  • ResearchGate. (2023). 3-Deoxy-β-d-ribo-hexopyranose (3-deoxy-β-d-glucopyranose). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Moorthy, N. S. H. N., et al. (2012). Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. Current Topics in Medicinal Chemistry, 12(9), 924-935. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Selective Toluoylation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Key Glucitol Derivative

1,5-Anhydro-D-glucitol and its derivatives are significant compounds in glycobiology and medicinal chemistry.[1][2] The target molecule, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol , is a specifically functionalized carbohydrate derivative with noteworthy structural features. Its pyranose ring is conformationally restricted, and it incorporates a benzylidene acetal protecting the C4 and C6 hydroxyls and a toluoyl ester at the C2 position.[3] This strategic placement of protecting and functional groups makes it a valuable intermediate for the regioselective synthesis of more complex glycoconjugates and a candidate for biological screening.[3] For instance, derivatives of this class have demonstrated potential as inhibitors of α-glucosidase enzymes, which are crucial targets in managing carbohydrate metabolism and diabetes.[3][4]

This document provides a detailed, field-proven protocol for the synthesis of the title compound, starting from its immediate precursor, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. The protocol is designed for researchers in carbohydrate chemistry and drug development, with a focus on explaining the causality behind each step to ensure reproducibility and success.

Reaction Principle and Strategy

The synthesis involves the selective acylation of the C2 hydroxyl group of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. The existing 4,6-O-benzylidene protecting group serves a critical dual function: it prevents reaction at the C4 and C6 hydroxyls and locks the pyranose ring in a stable chair conformation. With the C3 position already deoxygenated, the C2 hydroxyl is the sole remaining secondary alcohol, making it the primary target for esterification.

The chosen reagent, p-toluoyl chloride, is a reactive acylating agent. The reaction is performed in anhydrous pyridine, which acts as both the solvent and a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Caption: Chemical scheme for the synthesis of the target compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol≥98%e.g., BiosynthStarting material.[5] Ensure it is dry.
p-Toluoyl chloride≥98%e.g., Sigma-AldrichStore under inert gas.
PyridineAnhydrous, ≥99.8%e.g., Acros OrganicsStore over molecular sieves.
Dichloromethane (DCM)ACS Gradee.g., Fisher ScientificFor extraction.
Hydrochloric Acid (HCl)1 M solutionLab preparedFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab preparedFor work-up.
Brine (Saturated NaCl solution)-Lab preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent Gradee.g., VWRFor drying organic phase.
Silica Gel60 Å, 230-400 meshe.g., SiliCycleFor column chromatography.
Ethyl AcetateACS Gradee.g., Fisher ScientificEluent for chromatography.
HexanesACS Gradee.g., Fisher ScientificEluent for chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • Place 1.0 g (3.96 mmol, 1.0 equiv) of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Dry the starting material under high vacuum for at least 1 hour to remove any residual moisture.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add 20 mL of anhydrous pyridine to the flask via a syringe. Stir the mixture until the starting material is fully dissolved.

    • Scientist's Note: Anhydrous conditions are paramount. p-Toluoyl chloride is highly reactive towards water, and any moisture will hydrolyze the reagent, reducing the yield and complicating purification.

Step 2: Acylation Reaction

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add 0.67 g (4.36 mmol, 1.1 equiv) of p-toluoyl chloride to the stirred solution dropwise via a syringe over 5-10 minutes.

    • Scientist's Note: The slow, dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction using TLC (e.g., 3:1 Hexanes/Ethyl Acetate).

  • Spot the starting material, a co-spot, and the reaction mixture. The formation of a new, less polar spot (higher Rf value) indicates product formation. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the flask again in an ice-water bath.

  • Carefully quench the reaction by slowly adding 5 mL of cold water to destroy any unreacted p-toluoyl chloride.

  • Remove the pyridine by concentrating the mixture on a rotary evaporator.

  • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 2 x 25 mL of 1 M HCl (to remove residual pyridine)

    • 2 x 25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 1 x 25 mL of brine (to reduce the solubility of organic material in the aqueous phase)

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with a low polarity mixture (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increasing the polarity to 3:1 Hexanes/Ethyl Acetate.[3]

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to yield this compound as a white solid or crystalline powder.

Step 6: Characterization

  • Determine the final yield. An expected yield is typically in the range of 80-90%.

  • Characterize the product using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and the regioselective installation of the toluoyl group.

    • Mass Spectrometry (HRMS): To confirm the molecular formula (C₂₁H₂₂O₅).[6]

    • FT-IR: To identify key functional groups (e.g., ester carbonyl stretch).

Experimental Workflow Diagram

G start Start: Dry Precursor setup Dissolve in Anhydrous Pyridine under Inert Atmosphere start->setup cool Cool to 0°C setup->cool add_reagent Add p-Toluoyl Chloride (1.1 equiv) Dropwise cool->add_reagent react Stir at Room Temperature (4-6 hours) add_reagent->react monitor Monitor by TLC react->monitor quench Quench with Cold Water monitor->quench Reaction Complete concentrate Remove Pyridine via Rotary Evaporation quench->concentrate extract DCM Extraction & Washes (HCl, NaHCO₃, Brine) concentrate->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) & Calculate Yield purify->characterize end End: Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.

  • p-Toluoyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

References

  • Deton Corp. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. Retrieved from [Link]

  • Yu, S., et al. (2010). 1,5-Anhydro-D-Fructose and its Derivatives: Biosynthesis, Preparation and Potential Medical Applications. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry. Retrieved from [Link]

  • NIH. (n.d.). In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Benzylidene Protection of 4,6-Hydroxyl Groups in D-Glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Protection of Polyols

In the intricate landscape of synthetic organic chemistry, particularly in the realm of carbohydrate and medicinal chemistry, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the reactivity of a molecule towards a desired transformation. For polyols such as D-glucitol (also known as D-sorbitol), a six-carbon sugar alcohol, the presence of multiple hydroxyl groups with similar reactivity presents a significant synthetic challenge. Selective protection of specific hydroxyls is crucial for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

The benzylidene acetal is a widely employed protecting group for 1,2- and 1,3-diols, prized for its stability under a range of conditions and its versatile deprotection methods.[1] While in cyclic pyranoside systems, benzylidene acetal formation famously and selectively protects the 4- and 6-hydroxyl groups, its application to the acyclic D-glucitol presents a different regiochemical outcome. This guide provides an in-depth exploration of the benzylidene protection of D-glucitol, focusing on the mechanistic rationale, detailed experimental protocols, and the critical parameters that govern the formation of the thermodynamically favored product, 1,3:2,4-di-O-benzylidene-D-sorbitol.

Mechanistic Insights: Thermodynamic Control in Acetal Formation

The reaction between D-glucitol and benzaldehyde under acidic catalysis does not yield a 4,6-protected product, as might be extrapolated from pyranoside chemistry. Instead, the reaction proceeds to form a diacetal, predominantly the 1,3:2,4-di-O-benzylidene-D-sorbitol (DBS) .[2] This regioselectivity is a classic example of thermodynamic control.[3]

The formation of acetals is a reversible process, and under the reaction conditions that allow for equilibrium to be established (e.g., elevated temperature and sufficient reaction time), the most stable product will be the major isomer formed.[4] In the case of the linear D-glucitol, the formation of two six-membered 1,3-dioxane rings, which are conformationally more stable than five-membered 1,2-dioxolane rings or seven-membered rings, is the driving force of the reaction. The 1,3:2,4-diacetal structure allows for the formation of two such stable six-membered rings. While other isomers, including mono- and tri-benzylidene derivatives, can be formed as by-products, the reaction conditions are typically optimized to favor the formation of the di-substituted product.[2]

The acid-catalyzed mechanism for the formation of each acetal proceeds through a hemiacetal intermediate.[5] The key steps involve:

  • Protonation of the benzaldehyde carbonyl group by the acid catalyst, which activates it towards nucleophilic attack.

  • Nucleophilic attack by a hydroxyl group of D-glucitol on the protonated carbonyl to form a hemiacetal.

  • Protonation of the hemiacetal hydroxyl group, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.

  • Intramolecular attack by a second hydroxyl group to form the cyclic acetal.

  • Deprotonation to regenerate the acid catalyst and yield the benzylidene acetal.

This sequence occurs twice to afford the di-benzylidene protected sorbitol.

Acetal Formation Mechanism cluster_step1 Carbonyl Activation cluster_step2 Nucleophilic Attack cluster_step3 Water Elimination cluster_step4 Ring Closure cluster_step5 Final Product Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated_Benzaldehyde Benzaldehyde->Protonated_Benzaldehyde Protonation Glucitol_OH Glucitol-OH H+ H+ Hemiacetal Hemiacetal Glucitol_OH->Hemiacetal Attack on Protonated Carbonyl Protonated_Hemiacetal Protonated_Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium_Ion Oxocarbenium_Ion Protonated_Hemiacetal->Oxocarbenium_Ion Loss of H2O H2O H2O Intramolecular_Attack Intramolecular -OH Attack Protonated_Acetal Protonated_Acetal Intramolecular_Attack->Protonated_Acetal Benzylidene_Acetal 1,3-O-Benzylidene Glucitol Protonated_Acetal->Benzylidene_Acetal Deprotonation -H+ -H+ Repeat_for_2,4-diol 1,3:2,4-di-O-benzylidene -D-sorbitol Benzylidene_Acetal->Repeat_for_2,4-diol Reaction on 2,4-diols Experimental_Workflow Start Start Reactants D-Glucitol + Benzaldehyde + Acid Catalyst Start->Reactants Reaction Reaction under Reflux (with Dean-Stark for Protocol 1) or at Room Temperature (Protocol 2) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration1 Filter Crude Product Cooling->Filtration1 Washing Wash with Cold Methanol and Neutralize Filtrate Filtration1->Washing Purification Recrystallization (e.g., Cyclohexane/Acetone) Washing->Purification Drying Dry under Vacuum Purification->Drying Final_Product Pure 1,3:2,4-di-O-benzylidene-D-sorbitol Drying->Final_Product

Sources

Purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol using silica gel chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Resolution Purification of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol via Automated Flash Silica Gel Chromatography

Abstract: This document provides a comprehensive, field-tested protocol for the purification of the synthetic carbohydrate intermediate, this compound. This molecule, a protected glucitol derivative, is often synthesized en route to more complex glycoconjugates and bioactive molecules. Its purification presents a moderate challenge due to the presence of structurally similar impurities from the reaction mixture. This guide details a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) and culminating in a high-resolution separation using automated flash silica gel chromatography with a gradient elution method. The causality behind each step is explained to empower researchers to adapt this protocol to similar purification challenges.

Foundational Principles and Strategic Considerations

The successful purification of a target molecule is not merely procedural; it is an applied science rooted in understanding the analyte's physicochemical properties and its interaction with the chromatographic environment.

Physicochemical Profile of the Target Analyte

The target compound, this compound, possesses distinct structural features that dictate the purification strategy.

  • Core Structure: A 1,5-anhydro-D-glucitol ring, which is a cyclic polyol.[1]

  • Protecting Groups: The presence of a benzylidene acetal (protecting the 4,6-hydroxyls) and a toluoyl ester (at the 2-position) significantly reduces the molecule's overall polarity compared to its unprotected parent sugar.[2] These aromatic groups also confer UV activity, which is essential for non-destructive visualization during chromatography.

  • Deoxy Position: The absence of a hydroxyl group at the C-3 position further decreases its polarity relative to analogous compounds that are not deoxygenated.

This combination of a polar carbohydrate core masked by bulky, non-polar protecting groups places the molecule in a polarity range ideally suited for normal-phase silica gel chromatography.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₅[3][4]
Molecular Weight 354.4 g/mol [3]
Polarity Class Moderately Polar / Relatively Non-polar for a carbohydrateInferred from structure
UV Active Yes (Benzylidene and Toluoyl groups)Inferred from structure
The Rationale of Normal-Phase Chromatography

This protocol employs normal-phase chromatography, a technique where the stationary phase (silica gel) is highly polar and the mobile phase (eluent) is relatively non-polar. The separation mechanism is based on competitive adsorption:

  • Adsorption: Molecules in the crude mixture are adsorbed onto the polar silica surface via hydrogen bonding and dipole-dipole interactions.

  • Elution: The mobile phase flows over the silica, competing for adsorption sites and dissolving the analytes.

  • Separation: More polar molecules adsorb more strongly to the silica and thus elute more slowly. Less polar molecules spend more time in the mobile phase and elute faster.

Our target compound, with its ester and ether functionalities, will interact with the silica gel. The goal is to select a mobile phase that provides enough elution strength to move the target compound down the column while leaving more polar impurities behind and eluting less polar impurities ahead of it.

cluster_Compound Analyte: this compound cluster_Strategy Purification Strategy Structure Structural Features Polarity Resulting Polarity Structure->Polarity determines UV_Activity UV Activity Structure->UV_Activity confers Chromatography Normal-Phase Silica Gel Chromatography Polarity->Chromatography is ideal for Detection UV Detection UV_Activity->Detection enables MobilePhase Hexane/Ethyl Acetate Mobile Phase Chromatography->MobilePhase requires

Caption: Relationship between compound properties and purification strategy.

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before committing a sample to a preparative column, TLC must be used to determine the optimal mobile phase composition. This small-scale experiment saves time, solvent, and valuable sample. The primary goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.20 - 0.40 for the target compound, ensuring good separation from its major impurities.[5]

Experimental Protocol: TLC Analysis
  • Plate: Use a standard silica gel 60 F254 TLC plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to make a ~10 mg/mL solution.

  • Spotting: Using a capillary tube, carefully spot a small amount of the solution onto the TLC plate's baseline.

  • Developing Solvents: Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (EtOAc) . Good starting points for moderately polar compounds are 4:1, 3:1, and 2:1 ratios (Hexane:EtOAc).[5][6]

  • Development: Place the spotted TLC plate into a chamber saturated with the chosen solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • First, examine the dried plate under a UV lamp (254 nm). The aromatic rings in the target compound and some impurities should appear as dark spots. Circle these spots with a pencil.

    • Next, use a chemical stain for comprehensive visualization. A potassium permanganate (KMnO₄) stain is excellent for detecting compounds with oxidizable functional groups. Gently dip the plate in the stain or spray it, then carefully heat with a heat gun until colored spots appear.

Interpreting TLC Data for Column Chromatography

The Rƒ value is calculated as (distance traveled by spot) / (distance traveled by solvent front).

Solvent System (Hexane:EtOAc)Rƒ of Target CompoundRƒ of Key ImpuritiesAssessment
4:1 (20% EtOAc) 0.450.60 (less polar), 0.10 (more polar)Too High. The compound moves too fast, risking co-elution with less polar impurities.
9:1 (10% EtOAc) 0.250.40 (less polar), 0.02 (baseline)Optimal. Good separation from both less polar and more polar impurities. The target Rƒ is in the ideal range.
19:1 (5% EtOAc) 0.100.20 (less polar), 0.00 (baseline)Too Low. The compound adheres too strongly to the silica, which would require excessive solvent and lead to band broadening on a column.

Preparative Flash Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual column chromatography.

cluster_column Chromatography System A Crude Product B Adsorb on Silica (Dry Loading) A->B D Load Sample Cartridge B->D C Pack Column with Silica Slurry E Equilibrate Column (5% EtOAc/Hex) C->E F Run Gradient Elution (5% -> 40% EtOAc) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Pool Pure Fractions & Evaporate H->I J Pure Product I->J

Sources

Application Notes & Protocols: The Strategic Use of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Advanced Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Dissection of a Unique Glycosyl Donor Precursor

In the intricate field of synthetic carbohydrate chemistry, the choice of the glycosyl donor is paramount to achieving desired yields and stereoselectivity. The molecule 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is not a conventional, ready-to-use glycosyl donor. Instead, it represents a highly strategic precursor, engineered with specific structural features that offer unique advantages in the synthesis of complex glycans, particularly those relevant to drug development and glycobiology.[1][2] Its utility stems from a synergistic combination of protecting groups and structural modifications that profoundly influence reactivity and stereochemical outcomes.[3][4]

  • The 1,5-Anhydro Glucitol Core: This foundational structure provides a stable pyranoid ring, mimicking a typical sugar but lacking the anomeric hydroxyl group necessary for direct glycosylation. This necessitates a chemical transformation to install a suitable leaving group at the C-1 position.

  • The 4,6-O-Benzylidene Acetal: This rigid bicyclic protecting group serves two critical functions. First, it conformationally locks the pyranose ring, which can significantly influence the stereochemical outcome of the glycosylation.[5][6] Second, it can be selectively opened to expose the C-6 hydroxyl group for further functionalization, a key step in the synthesis of branched oligosaccharides.[4]

  • The 2-O-Toluoyl Ester: As an acyl protecting group at the C-2 position, the toluoyl group is considered "participating." It can form a transient cyclic intermediate during glycosylation, typically directing the incoming glycosyl acceptor to the opposite (trans) face, leading to the formation of 1,2-trans-glycosides.

  • The Critical 3-Deoxy Moiety: The absence of a hydroxyl group at the C-3 position is a defining feature. Deoxy sugars are integral components of numerous bioactive natural products, including antibiotics and anticancer agents.[7][8][9] The removal of the C-3 hydroxyl group alters the electronic landscape of the molecule, reduces steric hindrance, and eliminates potential hydrogen-bonding interactions, thereby modifying the donor's reactivity in often favorable ways.[3] This modification is crucial for synthesizing analogs of natural products to probe or enhance biological activity.[8]

This guide provides a comprehensive framework for the conversion of this precursor into a versatile thioglycoside donor and its subsequent application in a stereoselective glycosylation reaction, complete with mechanistic insights, detailed protocols, and characterization methods.

Workflow Overview: From Precursor to Product

The experimental pipeline involves a logical progression from activating the precursor to synthesizing and verifying the final glycosylated product. Each stage requires meticulous attention to detail to ensure success.

G cluster_0 Phase 1: Donor Synthesis cluster_1 Phase 2: Glycosylation cluster_2 Phase 3: Analysis A 1. Precursor Molecule (1,5-Anhydro-glucitol derivative) B 2. Anomeric Acetylation & Thiolysis (Conversion to Thioglycoside) A->B  [Protocol 1] C 3. Glycosyl Donor & Acceptor Coupling (NIS/TfOH Activation) B->C  [Protocol 2] D 4. Crude Product Mixture C->D E 5. Purification (Silica Gel Chromatography) D->E  [Protocol 3] F 6. Structural Characterization (NMR, MS) E->F G 7. Pure Disaccharide F->G

Caption: Overall experimental workflow from precursor to pure disaccharide.

Protocol 1: Synthesis of the Phenylthioglycoside Donor

The first essential step is the introduction of a leaving group at the anomeric center. Phenylthioglycosides are excellent glycosyl donors due to their stability and tunable reactivity; they are stable enough for purification but can be readily activated by thiophilic promoters.[10][11] This protocol converts the 1,5-anhydro-glucitol into its corresponding 1-thio-phenyl glycoside.

Principle: The reaction proceeds via an acetolysis to open the anhydro ring and install an anomeric acetate, followed by a Lewis-acid-catalyzed substitution with thiophenol to yield the desired thioglycoside.

Materials & Reagents

ReagentSupplierGradeNotes
This compoundCommercial>98%Starting Material
Acetic Anhydride (Ac₂O)Sigma-AldrichAnhydrous, >99%Reagent
Sulfuric Acid (H₂SO₄)FisherACS GradeCatalyst
ThiophenolAcros Organics>99%Nucleophile
Boron Trifluoride Etherate (BF₃·OEt₂)Sigma-AldrichRedistilledLewis Acid Catalyst
Dichloromethane (DCM)FisherAnhydrous, >99.8%Solvent
Saturated Sodium Bicarbonate (NaHCO₃)LabChemAqueous SolutionFor quenching
Anhydrous Sodium Sulfate (Na₂SO₄)FisherGranularDrying agent
Silica GelSiliCycle60 Å, 230-400 meshFor column chromatography
Hexanes & Ethyl AcetateFisherHPLC GradeEluents for chromatography

Step-by-Step Methodology

  • Acetolysis:

    • Dissolve 1.0 g of the starting glucitol in 20 mL of acetic anhydride in a flame-dried, round-bottom flask under an argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add 2-3 drops of concentrated sulfuric acid. The solution may change color.

    • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture into 100 mL of ice-cold saturated NaHCO₃ solution to quench. Stir until bubbling ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting diacetate intermediate is often used directly in the next step.

  • Thiolysis:

    • Dissolve the crude diacetate intermediate in 25 mL of anhydrous dichloromethane under argon.

    • Add 1.2 equivalents of thiophenol to the solution.

    • Cool the mixture to 0°C.

    • Slowly add 1.5 equivalents of BF₃·OEt₂ dropwise.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate as the eluent to afford the pure phenyl 4,6-O-benzylidene-3-deoxy-2-O-toluoyl-1-thio-D-glucopyranoside.

Protocol 2: The Glycosylation Reaction

This protocol details the coupling of the newly synthesized thioglycoside donor with a suitable glycosyl acceptor. The choice of activator is critical; a common and highly effective system for thioglycosides is the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH).[12]

Mechanism of Activation and Glycosylation

The glycosylation proceeds through a series of steps where the activator transforms the stable thioglycoside into a highly reactive electrophilic species, which is then intercepted by the nucleophilic acceptor.

G cluster_0 Activation Phase cluster_1 Coupling Phase Donor Thioglycoside Donor (Stable Precursor) Intermediate Glycosyl Oxocarbenium Ion (Reactive Electrophile) Donor->Intermediate Activation Activator NIS / TfOH (Promoter System) Activator->Donor Product Disaccharide Product (Glycosidic Bond Formed) Intermediate->Product SN1/SN2 Attack Acceptor Glycosyl Acceptor (Nucleophile, e.g., R-OH) Acceptor->Intermediate

Caption: Simplified mechanism of thioglycoside activation and glycosylation.

Step-by-Step Methodology

  • Preparation:

    • To a flame-dried, round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation:

    • Cool the flask to the desired reaction temperature (typically -40°C to -78°C to control selectivity).

    • Add N-iodosuccinimide (NIS) (1.3 eq) to the mixture.

    • After 5 minutes, add a pre-prepared solution of triflic acid (TfOH) (0.1 eq) in anhydrous DCM dropwise via syringe. The reaction mixture typically turns a dark color.

  • Monitoring and Quenching:

    • Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

    • Once the donor is consumed, quench the reaction by adding 2-3 drops of triethylamine or a saturated solution of sodium thiosulfate.

    • Allow the mixture to warm to room temperature.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove molecular sieves and solids, washing with DCM.

    • Wash the combined filtrate with saturated sodium thiosulfate solution (to remove excess iodine) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: Purification and Characterization

Purification of the crude product is essential to isolate the desired disaccharide from unreacted acceptor and side products. Subsequent analysis confirms its structure and purity.

Purification by Column Chromatography

  • Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[13][14] Acetylated or benzoylated oligosaccharides are often purified effectively using silica gel with solvent systems like chloroform/methanol or hexane/ethyl acetate.[13][14]

  • Procedure:

    • Prepare a silica gel slurry in the starting eluent (e.g., 9:1 hexanes:ethyl acetate).

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of hexanes and ethyl acetate, collecting fractions.

    • Analyze the fractions by TLC, combine the fractions containing the pure product, and concentrate to yield the purified disaccharide.

Structural Characterization

TechniquePurposeKey Parameters to Observe
¹H NMR Spectroscopy To confirm the overall structure, proton environment, and crucially, the stereochemistry of the new glycosidic bond.[15]Anomeric Proton (H-1'): Chemical shift (δ) and coupling constant (J). Typically, δ ≈ 4.5-5.0 ppm for β-linkages and δ > 5.0 ppm for α-linkages. A large J value (~8 Hz) indicates a trans-diaxial relationship, characteristic of a β-glucoside.[16][17]
¹³C NMR Spectroscopy To identify all carbon atoms in the molecule and further confirm the anomeric configuration.[17]Anomeric Carbon (C-1'): Chemical shift (δ). Typically, δ ≈ 100-104 ppm for β-glycosides and δ ≈ 95-100 ppm for α-glycosides.[17]
Mass Spectrometry To confirm the molecular weight of the synthesized disaccharide, verifying that the desired coupling has occurred.[18][19]The [M+Na]⁺ or [M+H]⁺ peak corresponding to the calculated exact mass of the product.

References

  • Si, Y., Zhang, J., Wu, J., & Wang, Z. (2012). Separation and quantification of neoagaro-oligosaccharides. Biological and Pharmaceutical Bulletin, 35(8), 1246-1251. [Link]

  • Sharma, P., et al. (2023). Optimized Purification Processes for Isolation and Modification of Oligosaccharides from Rathi Cow's Milk. Molecules, 28(3), 1345. [Link]

  • Kumar, A., & Kumar, J. (2022). Chromatographic Techniques used in Separation of Milk Oligosaccharides. International Journal of Innovative Research in Multidisciplinary Physical Sciences, 10(4), 33-38. [Link]

  • Mahanti, M., Pal, K. B., & Wallentin, C. J. (2024). Hypervalent Iodine Compounds in Carbohydrate Chemistry: Glycosylation, Functionalization and Oxidation. Chemistry – An Asian Journal. [Link]

  • Kubler, L. T., et al. (2021). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Analytical Chemistry, 93(30), 10496-10504. [Link]

  • Gagabe, G., & Demchenko, A. V. (2022). Activation of thioglycosides under mild alkylation conditions. Beilstein Journal of Organic Chemistry, 18, 1338-1345. [Link]

  • Niemelä, M., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(5), 2167-2245. [Link]

  • Li, W., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11255-11265. [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

  • Huang, M., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2309178120. [Link]

  • Marino, C. (2022). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 20(5), 935-956. [Link]

  • University of Alberta Libraries. (2018). Investigation of the Effects of a 3-Deoxy-3-Thio Substituent on Glycosylation Mechanisms. [Link]

  • Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]

  • Request PDF. Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation. [Link]

  • ResearchGate. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. [Link]

  • Pharmaceutical Technology. (2017). The Role of NMR and Mass Spectroscopy in Glycan Analysis. [Link]

  • Carbohydrate Chemistry. (2024). Decoding the Reactivity of Deoxy Sugars: Exploring Their Superiority Compared to Parent Sugars. [Link]

  • ResearchGate. Purification process of oligosaccharides. [Link]

  • Li, F., et al. (2019). Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization. Molecules, 24(17), 3178. [Link]

  • Dr. Mungli. (2021). 2-Deoxy-D-Glucose/Anti-COVID drug/Anti-Cancer drug/PET scan imaging. YouTube. [Link]

  • ETH Zurich. Formation of Antibiotic Deoxysugars. [Link]

  • PubChem. This compound. [Link]

  • Hofinger, A., et al. (2024). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. ChemistryOpen, 13(2), e202300141. [Link]

  • ResearchGate. Glycosyl donors used in the stereoselective glycosylations. [Link]

  • Sarmah, B., & Borpuzari, S. (2018). Chemical O-Glycosylations: An Overview. ChemistrySelect, 3(31), 9031-9054. [Link]

  • Global Clinical Trial Data. 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. [Link]

  • ResearchGate. Glycosylation of donors 1-3 with carbohydrate acceptors. [Link]

  • ResearchGate. Conformationally Armed 3,6-Tethered Glycosyl Donors: Synthesis, Conformation, Reactivity, and Selectivity. [Link]

  • Codée, J. D. C., et al. (2020). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Communications, 11(1), 1-8. [Link]

  • ResearchGate. 2-Deoxyglycosyl 3-benzoyl propionates as novel donors for the direct and stereoselective synthesis of 2-deoxy-glycosides. [Link]

  • Royal Society of Chemistry. Themed collection Glycosylation: New methodologies and applications. [Link]

  • Diva-portal.org. Synthesis of bioactive compounds. [Link]

  • Wikipedia. Chemical glycosylation. [Link]

  • NCBI Bookshelf. Glycosyl donor preparation - Glycoscience Protocols (GlycoPODv2). [Link]

  • ResearchGate. Synthesis of 1,2:5,6-di-O-isopropylidene-3-azido-3-deoxy-d-glucofuranose. [Link]

Sources

The Strategic Application of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol in Complex Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Glycochemistry

In the intricate field of complex carbohydrate synthesis, the strategic selection of appropriately protected monosaccharide building blocks is paramount to achieving high yields and stereoselectivity. Among the arsenal of synthons available to the modern carbohydrate chemist, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol emerges as a highly valuable and versatile intermediate. Its unique constellation of protecting groups offers a sophisticated platform for the controlled and sequential elaboration into complex oligosaccharides and glycoconjugates, particularly those containing the 3-deoxy-D-ribo-hexopyranose motif, a common feature in many bioactive natural products.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block. We will delve into the rationale behind its design, explore its key chemical transformations, and provide detailed protocols for its application in the synthesis of a representative disaccharide, illustrating its potential in the construction of more complex carbohydrate structures.

The Rationale Behind the Molecular Architecture

The efficacy of this compound as a synthetic intermediate is a direct consequence of its carefully chosen protecting groups, each serving a distinct and crucial purpose.

  • The 1,5-Anhydro Bridge: This feature locks the pyranose ring in a stable chair conformation, preventing anomerization and providing a robust scaffold for subsequent manipulations.

  • The 3-Deoxy Functionality: The absence of a hydroxyl group at the C-3 position is a key structural feature of many biologically active natural products. This building block provides direct access to this motif, circumventing the need for deoxygenation steps later in the synthetic sequence.

  • The 4,6-O-Benzylidene Acetal: This cyclic protecting group serves a dual purpose. Firstly, it simultaneously protects the C-4 and C-6 hydroxyl groups, simplifying the protecting group strategy. Secondly, and more critically, it can be regioselectively opened under a variety of reductive conditions to liberate either the C-4 or C-6 hydroxyl group for glycosylation.[1][2] This regiocontrol is a cornerstone of its synthetic utility, allowing for the programmed assembly of branched or linear oligosaccharides.

  • The 2-O-Toluoyl Ester: The toluoyl group at the C-2 position is a robust protecting group that is stable to the conditions typically employed for glycosylation and the reductive opening of the benzylidene acetal. Its electron-withdrawing nature can also influence the reactivity of the neighboring C-4 hydroxyl group upon deprotection. It can be readily removed under basic conditions, such as Zemplén deacetylation, typically at a later stage in the synthesis.

The interplay of these features makes this molecule a powerful tool for controlling both regioselectivity and stereoselectivity in the synthesis of complex carbohydrates.

Key Synthetic Transformations and Strategic Considerations

The journey from this versatile building block to a complex oligosaccharide involves a series of well-orchestrated chemical transformations. The following sections outline the key steps and the critical parameters that govern their success.

Regioselective Reductive Opening of the 4,6-O-Benzylidene Acetal

The ability to selectively expose either the C-4 or C-6 hydroxyl group is the most powerful feature of this building block. The outcome of the reductive opening is highly dependent on the choice of reagents and reaction conditions.[1][2]

  • Formation of the 6-O-Benzyl Ether (unmasking the 4-OH group): Reagents such as borane-trimethylamine complex in the presence of a Lewis acid (e.g., AlCl₃) or triethylsilane with an acid catalyst tend to favor the formation of the 6-O-benzyl ether, thus liberating the C-4 hydroxyl group for subsequent glycosylation.[2] This selectivity is generally attributed to the coordination of the Lewis acid to the more sterically accessible O-6 oxygen atom, followed by hydride attack at the benzylic carbon.

  • Formation of the 4-O-Benzyl Ether (unmasking the 6-OH group): Conversely, reagents like diisobutylaluminium hydride (DIBAL-H) can be tuned to favor the formation of the 4-O-benzyl ether, leaving the C-6 hydroxyl group free.[2] The solvent can play a crucial role in directing this selectivity.

The choice of the regioselective opening strategy is dictated by the desired final structure of the complex carbohydrate.

Diagram 1: Regioselective Opening of the Benzylidene Acetal

G Start 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol Node1 Reductive Opening (e.g., BH3·NMe3, AlCl3) Start->Node1 Path A Node2 Reductive Opening (e.g., DIBAL-H) Start->Node2 Path B End1 1,5-Anhydro-6-O-benzyl- 3-deoxy-2-O-toluoyl-D-glucitol (Free 4-OH) Node1->End1 Glycosyl Acceptor at C-4 End2 1,5-Anhydro-4-O-benzyl- 3-deoxy-2-O-toluoyl-D-glucitol (Free 6-OH) Node2->End2 Glycosyl Acceptor at C-6

Caption: Strategic choice of reagents dictates the regioselective opening of the benzylidene acetal.

Glycosylation: Forging the Glycosidic Bond

Once a hydroxyl group has been unmasked, the molecule is ready to act as a glycosyl acceptor. The choice of glycosylation methodology is critical for achieving the desired stereochemical outcome (α or β linkage). Common glycosylation strategies include:

  • Trichloroacetimidate method: Glycosyl trichloroacetimidates are highly reactive donors that can be activated under mild acidic conditions (e.g., TMSOTf).

  • Thioglycoside method: Thioglycosides are stable donors that can be activated by various thiophilic promoters (e.g., NIS/TfOH).

  • Glycosyl halide method: Although historically significant, the use of glycosyl halides is often superseded by more modern methods due to their instability.

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the glycosyl donor (participating vs. non-participating), the reactivity of the glycosyl acceptor, the promoter system, and the solvent.

Deprotection Strategies

Following the successful construction of the desired oligosaccharide backbone, the final stage involves the removal of the protecting groups to unveil the target molecule. A well-designed protecting group strategy ensures that these groups can be removed orthogonally, without affecting the newly formed glycosidic linkages.

  • Toluoyl Ester Removal: The 2-O-toluoyl group is typically removed under basic conditions, for example, using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

  • Benzyl and Benzylidene Ether Removal: The benzyl ethers and any remaining benzylidene acetals are commonly removed simultaneously via catalytic hydrogenation (e.g., H₂, Pd/C).

Experimental Protocols: A Case Study in Disaccharide Synthesis

To illustrate the practical application of this compound, we present a detailed, step-by-step protocol for the synthesis of a model disaccharide. This protocol is based on established methodologies in carbohydrate chemistry and serves as a template for the synthesis of more complex structures.

Step 1: Regioselective Reductive Opening to Expose the C-4 Hydroxyl Group

Objective: To synthesize 1,5-Anhydro-6-O-benzyl-3-deoxy-2-O-toluoyl-D-glucitol.

Materials:

ReagentM.W.AmountMoles
This compound354.401.0 g2.82
Borane-trimethylamine complex72.98617 mg8.46
Anhydrous Aluminum Chloride (AlCl₃)133.34376 mg2.82
Anhydrous Tetrahydrofuran (THF)-20 mL-
Molecular Sieves (4 Å)-~2 g-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-As needed-
Dichloromethane (DCM)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 g, 2.82 mmol) and activated 4 Å molecular sieves.

  • Add anhydrous THF (20 mL) and stir the suspension for 30 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flame-dried flask, suspend anhydrous AlCl₃ (376 mg, 2.82 mmol) in anhydrous THF (5 mL).

  • To the AlCl₃ suspension, add the borane-trimethylamine complex (617 mg, 8.46 mmol) portion-wise at 0 °C.

  • Add the resulting reagent mixture dropwise to the solution of the starting material over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Filter the mixture through a pad of Celite®, washing with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% Ethyl Acetate in Hexanes) to afford the title compound as a colorless oil.

Expected Yield: 75-85%

Step 2: Glycosylation with a Per-O-acetylated Glucosyl Trichloroacetimidate

Objective: To synthesize the fully protected disaccharide.

Materials:

ReagentM.W.AmountMoles
1,5-Anhydro-6-O-benzyl-3-deoxy-2-O-toluoyl-D-glucitol356.41500 mg1.40
2,3,4,6-Tetra-O-acetyl-α,β-D-glucopyranosyl trichloroacetimidate490.711.03 g2.10
Anhydrous Dichloromethane (DCM)-15 mL-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.2625 µL0.14
Molecular Sieves (4 Å)-~1.5 g-
Triethylamine (Et₃N)-As needed-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a flame-dried round-bottom flask containing the glycosyl acceptor (500 mg, 1.40 mmol), the glycosyl donor (1.03 g, 2.10 mmol), and activated 4 Å molecular sieves, add anhydrous DCM (15 mL) under an argon atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to -40 °C (acetonitrile/dry ice bath).

  • Add TMSOTf (25 µL, 0.14 mmol) dropwise.

  • Stir the reaction at -40 °C for 2 hours, monitoring by TLC.

  • Quench the reaction by the addition of triethylamine (a few drops).

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite®.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography (e.g., 2:1 Hexanes:Ethyl Acetate) to yield the protected disaccharide.

Expected Yield: 70-80%

Step 3: Global Deprotection

Objective: To obtain the final, unprotected disaccharide.

Sub-step 3a: De-esterification (Zemplén Conditions)

Procedure:

  • Dissolve the protected disaccharide in a mixture of anhydrous methanol and anhydrous DCM.

  • Add a freshly prepared solution of sodium methoxide in methanol (0.5 M) until the pH reaches ~9-10.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with Amberlite® IR120 (H⁺ form) resin, filter, and concentrate.

Sub-step 3b: Hydrogenolysis of Benzyl Ether

Procedure:

  • Dissolve the product from Step 3a in a suitable solvent (e.g., methanol or ethanol).

  • Add Palladium on carbon (10% Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete deprotection.

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the final deprotected disaccharide.

Diagram 2: Synthetic Workflow for Disaccharide Synthesis

G A 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol B Regioselective Opening (BH3·NMe3, AlCl3) A->B C Glycosyl Acceptor (Free 4-OH) B->C D Glycosylation (Glucosyl Trichloroacetimidate, TMSOTf) C->D E Protected Disaccharide D->E F Zemplén Deacetylation (NaOMe, MeOH) E->F G Partially Deprotected Disaccharide F->G H Hydrogenolysis (H2, Pd/C) G->H I Final Disaccharide H->I

Caption: A representative workflow for the synthesis of a disaccharide.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic protecting group chemistry in the synthesis of complex carbohydrates. Its pre-installed 3-deoxy functionality and the capacity for regioselective manipulation of its hydroxyl groups make it an exceptionally efficient and versatile building block. The protocols outlined herein provide a practical framework for its application, which can be readily adapted by researchers for the synthesis of a wide array of oligosaccharides and glycoconjugates. As the demand for structurally defined complex carbohydrates for biological and pharmaceutical research continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of glycochemistry and drug discovery.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Garegg, P. J. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects.
  • Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(08), 1193-1196.

Sources

Application Note: Comprehensive NMR Characterization of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a synthetically important carbohydrate derivative. This document is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry. It outlines optimized protocols for sample preparation and the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments for complete structural elucidation and spectral assignment. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Introduction

This compound is a complex carbohydrate derivative whose rigidified pyranose ring and specific functionalization pattern make it a valuable building block in organic synthesis, particularly for the preparation of bioactive molecules and complex oligosaccharides. The presence of a 3-deoxy position, a benzylidene acetal, and a toluoyl ester group introduces distinct structural features that can be unequivocally characterized by modern NMR spectroscopy. Accurate and complete assignment of its ¹H and ¹³C NMR spectra is critical for confirming its identity, assessing purity, and understanding its conformational properties. This guide provides a systematic approach to achieve this, leveraging a suite of NMR experiments to resolve spectral overlap and establish unambiguous through-bond and through-space correlations.

Part 1: Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. A homogeneous solution free of particulate matter is essential for achieving high-resolution spectra with sharp lines.[1]

Materials:

  • This compound (5-10 mg for ¹H and routine 2D NMR; 20-50 mg for ¹³C and less sensitive 2D experiments)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) of high purity (0.6-0.7 mL)[2]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[2][3] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Filtration and Transfer: To remove any microscopic solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate spectral dispersion, which is often a challenge in carbohydrate NMR due to signal clustering.[4]

1D NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environment. Key parameters to obtain are chemical shift (δ), signal multiplicity (splitting pattern), and integration (relative number of protons).

  • ¹³C NMR {¹H Decoupled}: Provides information on the number of different types of carbon atoms. Proton decoupling simplifies the spectrum to single lines for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

2D NMR Experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically over two or three bonds (e.g., H1-H2, H2-H3ax, H2-H3eq).[5][6] This is the primary experiment for tracing the proton connectivity within the glucitol ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.[7][8] This provides an unambiguous assignment of carbons that have attached protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds.[8][9] This experiment is crucial for identifying quaternary carbons (like the carbonyl of the toluoyl group and the ipso-carbons of the aromatic rings) and for confirming the connectivity between different structural fragments (e.g., from the toluoyl methyl group to the aromatic carbons).

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, irrespective of through-bond connectivity. This is essential for determining the stereochemistry and conformation, for instance, by observing NOEs between axial and equatorial protons on the glucitol ring.

Part 2: Data Interpretation and Structural Assignment

The structural elucidation of this compound is a stepwise process that integrates data from all the acquired NMR spectra.

Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for assigning the NMR spectra of the target molecule.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1_NMR ¹H NMR (Identify key signals: - Aromatic protons - Acetal proton - Anomeric-like protons - Deoxy protons) COSY ¹H-¹H COSY (Trace H1-H2-H3-H4-H5-H6 spin system) H1_NMR->COSY Start with well-resolved signals C13_NMR ¹³C NMR & DEPT-135 (Identify carbon types: - C=O, C-O, C-H, CH₂, CH₃ - Quaternary carbons) HSQC ¹H-¹³C HSQC (Assign protonated carbons: C1-H1, C2-H2, etc.) C13_NMR->HSQC HMBC ¹H-¹³C HMBC (Assign quaternary carbons & confirm connectivity) C13_NMR->HMBC COSY->HSQC Assign C-H pairs Assignment Complete Structural Assignment COSY->Assignment HSQC->HMBC Confirm & assign quaternary C's HSQC->Assignment NOESY ¹H-¹H NOESY (Confirm stereochemistry & conformation) HMBC->NOESY Refine assignments HMBC->Assignment NOESY->Assignment Finalize structure

Caption: Workflow for NMR-based structural elucidation.

Expected Chemical Shifts and Coupling Constants

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs of the molecule. Actual values may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Data

Proton(s)Expected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
Toluoyl-CH₃~ 2.4s-
Toluoyl-Ar-H7.2 - 8.0d, d7-9
Benzylidene-Ph-H7.3 - 7.6m-
Benzylidene-CH~ 5.5s-
H-1ax3.5 - 3.8tJ(1ax,1eq) ≈ 11-12, J(1ax,2) ≈ 10-11
H-1eq4.2 - 4.4ddJ(1eq,1ax) ≈ 11-12, J(1eq,2) ≈ 4-5
H-25.0 - 5.3m-
H-3ax1.7 - 1.9dddJ(3ax,3eq) ≈ 12-14, J(3ax,2) ≈ 11-12, J(3ax,4) ≈ 11-12
H-3eq2.3 - 2.5dddJ(3eq,3ax) ≈ 12-14, J(3eq,2) ≈ 4-5, J(3eq,4) ≈ 4-5
H-43.7 - 3.9tJ(4,3ax) ≈ 11-12, J(4,5) ≈ 9-10
H-53.4 - 3.6m-
H-6ax3.7 - 3.8tJ(6ax,6eq) ≈ 10-11, J(6ax,5) ≈ 10-11
H-6eq4.3 - 4.5ddJ(6eq,6ax) ≈ 10-11, J(6eq,5) ≈ 4-5

Table 2: Expected ¹³C NMR Data

Carbon(s)Expected Chemical Shift (δ, ppm)
Toluoyl-C=O165 - 167
Toluoyl-Ar-C128 - 145
Toluoyl-CH₃21 - 22
Benzylidene-Ph-C126 - 140
Benzylidene-CH101 - 103
C-168 - 70
C-270 - 73
C-330 - 35
C-478 - 82
C-565 - 68
C-668 - 70

Note: The upfield shift of C-3 is characteristic of a deoxy center in a carbohydrate ring.[10] The chemical shift of the benzylidene acetal carbon is diagnostic for the 1,3-dioxane ring structure.[11]

Key Structural Correlations

The following diagram illustrates the key correlations expected in 2D NMR spectra that are essential for confirming the structure.

G cluster_glucitol Glucitol Ring cluster_toluoyl Toluoyl Group cluster_benzylidene Benzylidene Acetal H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C5 C-5 H1->C5 HMBC H3 H-3 H2->H3 COSY C2 C-2 H2->C2 HSQC Tol_CO Toluoyl-C=O H2->Tol_CO HMBC H4 H-4 H3->H4 COSY C3 C-3 H3->C3 HSQC H5 H-5 H4->H5 COSY C4 C-4 H4->C4 HSQC H6 H-6 H5->H6 COSY H5->C5 HSQC C6 C-6 H6->C6 HSQC Tol_Me Toluoyl-CH₃ Tol_Me->Tol_CO HMBC Bn_CH Bn-CH Bn_CH->C4 HMBC Bn_CH->C6 HMBC H1ax H1ax H1ax->H5 NOESY (axial-axial) H3ax H3ax H1ax->H3ax NOESY (axial-axial)

Caption: Key 2D NMR correlations for structural confirmation.

Interpretation Highlights:

  • COSY: The spin system of the glucitol ring can be traced sequentially from H-1 to H-6. The absence of a COSY correlation between H-2 and a proton around 4 ppm, coupled with the appearance of two protons in the upfield region (~1.7-2.5 ppm), confirms the 3-deoxy nature of the sugar.

  • HSQC: This experiment will directly link each proton signal of the glucitol ring to its corresponding carbon, facilitating the assignment of the ¹³C spectrum.

  • HMBC: The crucial HMBC correlation from H-2 to the toluoyl carbonyl carbon (C=O) unequivocally establishes the position of the ester group at C-2. Similarly, correlations from the benzylidene acetal proton (Bn-CH) to C-4 and C-6 confirm the formation of the six-membered dioxane ring.

  • NOESY: The observation of strong NOEs between axial protons (e.g., H-1ax, H-3ax, H-5) will confirm the chair conformation of the pyranose ring. The spatial proximity of the toluoyl and benzylidene aromatic protons to specific protons on the sugar ring can also provide further conformational insights.

Conclusion

The structural characterization of this compound can be achieved with high confidence through a systematic application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation and data acquisition, and by employing the logical workflow for spectral interpretation outlined in this note, researchers can obtain unambiguous and complete assignments of all ¹H and ¹³C resonances. This rigorous characterization is fundamental to ensuring the quality of this important synthetic intermediate and to understanding its chemical behavior in further synthetic transformations.

References

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  • Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1099. [Link]

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  • YouTube. (2020). CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. [Link]

  • CentAUR. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Carbohydrate Polymers, 277, 118885. [Link]

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  • ResearchGate. (2010). ¹H-NMR spectra of authentic standards of AF, 1,5-anhydro-d-glucitol,.... [Link]

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  • Neanu, C., et al. (2005). SYNTHESIS OF BENZYLIDENE ACETALS OF N-ACETYL-N-METHYL GLUCAMINE. Revue Roumaine de Chimie, 50(10), 869-874. [Link]

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Topic: HPLC Analysis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) analysis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, a key protected monosaccharide intermediate in advanced carbohydrate synthesis.[1] Due to the hydrophobic and aromatic nature conferred by its benzylidene and toluoyl protecting groups, specialized chromatographic strategies are required for robust purity assessment and isomer separation. We present detailed protocols for both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods, explaining the underlying principles of separation and the rationale for column and mobile phase selection. This guide is intended for researchers, scientists, and drug development professionals requiring validated analytical methods for synthetic carbohydrate intermediates.

Introduction

This compound is a structurally complex glucitol derivative used as a building block in the synthesis of glycoconjugates and other biologically active molecules.[1][2] The strategic placement of benzylidene and toluoyl protecting groups allows for precise control over regioselectivity in subsequent glycosylation reactions.[1] The purity of such intermediates is paramount, as even minor impurities, including regioisomers or anomers, can compromise the yield, purity, and biological activity of the final product.

The analytical challenge lies in the molecule's high hydrophobicity and the presence of multiple aromatic moieties, which demand chromatographic methods that can provide high resolution and selectivity. This application note details robust HPLC methods designed to resolve the target analyte from common synthetic impurities and related derivatives.

Principles of Chromatographic Separation

Analyte Properties and their Chromatographic Implications

The structure of this compound (Figure 1) is characterized by two key features that govern its behavior in HPLC:

  • Hydrophobicity: The benzylidene and toluoyl groups are bulky and nonpolar, making the entire molecule significantly hydrophobic. This property makes Reversed-Phase chromatography a logical and effective approach for analysis.[3][4]

  • Aromaticity (π-Bonds): Both protecting groups contain phenyl rings. These aromatic systems can engage in π-π stacking interactions with specific HPLC stationary phases, offering an additional mechanism for separation beyond simple hydrophobic interactions.[4][5]

The toluoyl group also contains a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry, simplifying method development.

Rationale for Method Selection

No single HPLC method is sufficient for the complete characterization of complex synthetic intermediates.[6] We advocate for a dual-methodology approach: one primary method for routine purity analysis and a second, orthogonal method for resolving challenging impurities like isomers.

RP-HPLC is the premier choice for assessing the purity of protected carbohydrates.[4] While standard C18 (octadecyl) columns function based on hydrophobic partitioning, they are often insufficient for resolving the complex mixtures found in carbohydrate synthesis.[5] For analytes containing aromatic rings, stationary phases like Pentafluorophenyl (PFP) or Phenyl-Hexyl offer superior selectivity.[3][4][5] These phases provide alternative separation mechanisms, including π-π and dipole-dipole interactions, which are critical for separating compounds with subtle structural differences.[3][5]

Normal-Phase HPLC, or its modern variant Hydrophilic Interaction Liquid Chromatography (HILIC), separates compounds based on polarity.[7][8] This mode is orthogonal to RP-HPLC and is exceptionally effective at separating constitutional isomers and diastereomers that may co-elute in a reversed-phase system. An aminopropyl-bonded silica column is a typical choice for this type of separation, using a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous modifier.[7][9]

Method_Selection_Logic start Analytical Goal purity Routine Purity Assessment (e.g., reaction monitoring, lot release) start->purity isomer Isomer Separation (e.g., anomers, regioisomers) start->isomer chiral Enantiomeric Purity start->chiral rp_hplc Protocol 1: Reversed-Phase HPLC (Phenyl-Hexyl or PFP Column) purity->rp_hplc Primary Method np_hplc Protocol 2: Normal-Phase HPLC (Amine or Silica Column) isomer->np_hplc Orthogonal Method chiral_hplc Specialized Protocol: Chiral HPLC (CSP) chiral->chiral_hplc rp_hplc->isomer Confirm peak homogeneity

Figure 1: Logic for selecting the appropriate HPLC method.

Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of system suitability checks.

General Sample and Standard Preparation
  • Solvent Selection: Use HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Stock Solution (1 mg/mL): Accurately weigh approximately 5.0 mg of the sample or reference standard into a 5 mL volumetric flask.

  • Dissolution: Dissolve the compound in acetonitrile. Use sonication if necessary to ensure complete dissolution.

  • Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the initial mobile phase composition of the intended HPLC method (e.g., for RP-HPLC, use a pre-mixed solution of ACN/Water).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulates.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Weigh Sample (5 mg) dissolve 2. Dissolve in ACN (5 mL) weigh->dissolve dilute 3. Dilute to 0.1 mg/mL with Mobile Phase dissolve->dilute filter 4. Filter (0.22 µm) into Vial dilute->filter inject 5. Inject onto HPLC System filter->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection (254 nm) separate->detect integrate 8. Integrate Peaks detect->integrate report 9. Generate Report (% Purity, SST) integrate->report

Figure 2: General experimental workflow from sample preparation to data analysis.
Protocol 1: Reversed-Phase HPLC for Purity Determination

This method is optimized for high-resolution separation and is the primary protocol for purity assessment. The use of a Phenyl-Hexyl column provides enhanced selectivity for aromatic compounds.[3][4]

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    • 0.0 min: 60% B

    • 15.0 min: 95% B

    • 18.0 min: 95% B

    • 18.1 min: 60% B

    • 25.0 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • System Suitability Checks:

    • Tailing Factor: The peak for the main analyte should have a tailing factor between 0.9 and 1.5.

    • Resolution: Resolution between the main peak and the closest eluting impurity should be > 2.0.

Protocol 2: Normal-Phase HPLC for Isomer Separation

This orthogonal method is designed to separate isomers that may not be resolved by the RP-HPLC protocol.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: Amino (NH2), 4.6 x 250 mm, 5 µm particle size.[9]

  • Mobile Phase A: Acetonitrile (ACN)

  • Mobile Phase B: Water

  • Isocratic Program: 95% A, 5% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • System Suitability Checks:

    • Reproducibility: The relative standard deviation (RSD) of retention times for six replicate injections should be < 1.0%.

    • Selectivity (α): The selectivity factor between critical isomer pairs should be > 1.1.

Data Interpretation and Expected Results

The combination of the two protocols provides a comprehensive analytical profile of the sample. The RP-HPLC method will serve to determine the overall purity, while the NP-HPLC method will confirm the isomeric purity.

ParameterProtocol 1: RP-HPLC (Purity)Protocol 2: NP-HPLC (Isomers)Rationale & Comments
Stationary Phase Phenyl-HexylAmino (NH2)Phenyl-Hexyl leverages hydrophobic and π-π interactions for purity. Amino phase provides polar interactions for isomer selectivity.[3][9]
Expected Elution Order Less polar impurities first, main analyte, more polar impurities last.More polar isomers/impurities first, main analyte, less polar isomers last.Elution is based on hydrophobicity in RP-HPLC and polarity in NP-HPLC.
Target Analyte RT (est.) ~9.5 min~7.0 minRetention Times (RT) are estimates and must be confirmed with a reference standard.
Critical Separation Analyte from synthetic precursors (e.g., de-protected analogues).Separation of potential regioisomers or diastereomers.Each method is tailored to a specific separation challenge.
Detection Wavelength 254 nm254 nmThe toluoyl group provides a strong UV chromophore suitable for sensitive detection.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) 1. Column overload. 2. Secondary interactions with column silanols. 3. Mismatch between sample solvent and mobile phase.1. Reduce injection volume or sample concentration. 2. (RP-HPLC) Add 0.1% formic acid or trifluoroacetic acid to the mobile phase. 3. Ensure sample is dissolved in the initial mobile phase.
Variable Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition drift. 3. Fluctuation in column temperature.1. Equilibrate the column for at least 10 column volumes before the first injection. 2. Prepare fresh mobile phase daily. 3. Use a thermostatted column compartment.
Low Resolution 1. Sub-optimal mobile phase. 2. Column degradation.1. (RP-HPLC) Try methanol instead of acetonitrile to alter selectivity via π-π interactions.[5] 2. Replace the column after verifying system performance with a standard.

Conclusion

The successful analysis of this compound and its derivatives requires a well-reasoned chromatographic strategy. The provided Reversed-Phase HPLC protocol is a robust, high-resolution method suitable for routine purity assessment, while the Normal-Phase HPLC protocol serves as an essential orthogonal tool for confirming isomeric purity. By understanding the physicochemical properties of the analyte and selecting appropriate column chemistries, researchers can establish a reliable analytical workflow to ensure the quality and consistency of these critical synthetic intermediates.

References

  • Simultaneous determination of glucose, 1,5-anhydro-d-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization. PubMed, National Center for Biotechnology Information. [Link]

  • Simultaneous determination of glucose, 1,5-anhydro-D-glucitol and related sugar alcohols in serum by high-performance liquid chromatography with benzoic acid derivatization. ResearchGate. [Link]

  • In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. In Vivo. [Link]

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  • Process for the purification of dapagliflozin.
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  • Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. [Link]

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Use of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol as a synthetic intermediate in drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Deoxysugar Scaffolds

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity is perpetual. Carbohydrate derivatives, and more specifically deoxysugars, have emerged as pivotal building blocks in this endeavor.[1] Their inherent chirality and dense functionalization provide a rich scaffold for the synthesis of complex, biologically active molecules.[2][3] The removal of a hydroxyl group to create a deoxy position can profoundly influence a molecule's interaction with biological targets, often leading to increased stability against enzymatic degradation and enhanced membrane permeability. This application note delves into the synthesis and strategic application of a highly versatile deoxysugar intermediate: 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol . We will explore its synthesis from a readily available precursor and illuminate its potential as a cornerstone for the development of innovative therapeutics.

Core Attributes of the Intermediate

This compound is a strategically protected monosaccharide derivative designed for regioselective functionalization. Its key features include:

  • 1,5-Anhydro Ring: This feature locks the sugar in a stable chair conformation, providing a rigid scaffold that reduces conformational flexibility and can lead to more specific interactions with biological targets.

  • 4,6-O-Benzylidene Acetal: This robust protecting group shields the primary hydroxyl at C6 and the secondary hydroxyl at C4, directing reactions to the remaining positions. It is stable to a wide range of reaction conditions but can be removed under hydrogenolysis or acidic conditions.[4][5]

  • 3-Deoxy Functionality: The absence of a hydroxyl group at the C3 position is a critical feature. This modification can prevent unwanted hydrogen bonding, increase lipophilicity, and enhance metabolic stability.

  • 2-O-Toluoyl Ester: The toluoyl group at C2 serves a dual purpose. It protects the C2 hydroxyl and its electron-withdrawing nature can influence the reactivity of the neighboring positions. It can be selectively removed under basic conditions.

These features make this intermediate an ideal starting point for the synthesis of a variety of complex molecules, including analogues of natural products, glycosidase inhibitors, and other potential therapeutic agents.

Synthetic Workflow: A Detailed Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 1,5-Anhydro-D-glucitol. The overall strategy involves selective protection of the hydroxyl groups, followed by a key deoxygenation step at the C3 position.

G A 1,5-Anhydro-D-glucitol B Step 1: Benzylidene Protection A->B C 1,5-Anhydro-4,6-O-benzylidene-D-glucitol B->C D Step 2: Selective Toluoylation C->D E 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol D->E F Step 3: Thiocarbonylation (Barton-McCombie Intermediate) E->F G 1,5-Anhydro-4,6-O-benzylidene-3-O-phenoxythiocarbonyl-2-O-toluoyl-D-glucitol F->G H Step 4: Radical Deoxygenation (Barton-McCombie Reaction) G->H I This compound (Target Intermediate) H->I

Caption: Synthetic workflow for the target intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol

This initial step protects the C4 and C6 hydroxyl groups.

Parameter Value Rationale
Starting Material 1,5-Anhydro-D-glucitolA readily available and inexpensive starting material.[6]
Reagent Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (catalytic)Benzaldehyde dimethyl acetal is an efficient reagent for forming benzylidene acetals. A catalytic amount of acid drives the reaction.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the starting materials.
Temperature 60 °CModerate temperature to ensure a reasonable reaction rate without significant side product formation.
Workup Neutralization with triethylamine, extraction with ethyl acetate, and purification by column chromatography.Standard workup procedure to isolate and purify the product.

Step-by-Step Methodology:

  • To a solution of 1,5-Anhydro-D-glucitol (1.0 eq) in anhydrous DMF, add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to 60 °C and stir under an inert atmosphere until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with triethylamine.

  • Concentrate the mixture under reduced pressure to remove the DMF.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 1,5-Anhydro-4,6-O-benzylidene-D-glucitol.

Protocol 2: Synthesis of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol

This step selectively protects the C2 hydroxyl group.

Parameter Value Rationale
Starting Material 1,5-Anhydro-4,6-O-benzylidene-D-glucitolThe product from the previous step.
Reagent p-Toluoyl chloride, pyridinep-Toluoyl chloride is the acylating agent. Pyridine acts as a base to neutralize the HCl byproduct and as a catalyst.
Solvent Dichloromethane (DCM)An inert solvent that dissolves the reactants.
Temperature 0 °C to room temperatureThe reaction is initiated at a low temperature to control the initial exotherm.
Workup Aqueous workup and purification by column chromatography.Standard procedure to isolate the acylated product.

Step-by-Step Methodology:

  • Dissolve 1,5-Anhydro-4,6-O-benzylidene-D-glucitol (1.0 eq) in anhydrous DCM and pyridine.

  • Cool the solution to 0 °C and add p-toluoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis shows completion.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol.[2]

Protocol 3: Synthesis of this compound via Barton-McCombie Deoxygenation

This two-step sequence is the core of the synthesis, creating the 3-deoxy functionality.

G cluster_0 Step 3a: Thiocarbonylation cluster_1 Step 3b: Radical Deoxygenation A 1,5-Anhydro-4,6-O-benzylidene- 2-O-toluoyl-D-glucitol B Phenyl chlorothionoformate, DMAP A->B Acetonitrile, rt C 1,5-Anhydro-4,6-O-benzylidene-3-O- phenoxythiocarbonyl-2-O-toluoyl-D-glucitol B->C D Thiocarbonyl Intermediate E Tributyltin hydride (Bu3SnH), AIBN D->E Toluene, reflux F 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol E->F

Caption: Barton-McCombie deoxygenation workflow.

Step 3a: Formation of the Thiocarbonyl Intermediate

Parameter Value Rationale
Starting Material 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitolThe protected glucitol with a free C3 hydroxyl.
Reagent Phenyl chlorothionoformate, 4-dimethylaminopyridine (DMAP)Phenyl chlorothionoformate is the thiocarbonylating agent. DMAP is a highly effective acylation catalyst.
Solvent Anhydrous acetonitrileA polar aprotic solvent suitable for this transformation.
Temperature Room temperatureThe reaction proceeds efficiently at ambient temperature.
Workup Aqueous workup and purification.To isolate the thiocarbonyl intermediate.

Step-by-Step Methodology:

  • To a solution of 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol (1.0 eq) and DMAP (1.5 eq) in anhydrous acetonitrile, add phenyl chlorothionoformate (1.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the thiocarbonyl intermediate. A closely related intermediate, 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol, has been reported, indicating the feasibility of this step.[]

Step 3b: Radical Deoxygenation

Parameter Value Rationale
Starting Material Thiocarbonyl intermediate from Step 3aThe activated precursor for radical deoxygenation.
Reagents Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN)Bu₃SnH is the hydrogen atom donor. AIBN is a radical initiator that decomposes upon heating to start the chain reaction.[8][9]
Solvent Anhydrous tolueneA high-boiling, non-polar solvent suitable for radical reactions.
Temperature Reflux (approx. 110 °C)Thermal decomposition of AIBN requires elevated temperatures to initiate the radical chain process.[10]
Workup Removal of tin byproducts and purification.Tin byproducts are toxic and must be carefully removed. This can be achieved by treatment with potassium fluoride or by chromatography on silica gel.[11]

Step-by-Step Methodology:

  • Dissolve the thiocarbonyl intermediate (1.0 eq) in anhydrous toluene.

  • Add tributyltin hydride (1.5 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography. To remove tin residues, the crude mixture can be dissolved in acetonitrile and washed with hexane, or treated with a solution of potassium fluoride.

  • Further purification by column chromatography will yield the final product, this compound.

Applications in Drug Discovery: A Gateway to Novel Bioactive Molecules

The strategic placement of protecting groups and the 3-deoxy functionality in this compound opens up a plethora of possibilities for further synthetic transformations. The remaining protecting groups can be selectively removed to unmask reactive hydroxyl groups for glycosylation, etherification, or esterification, leading to a diverse range of potential drug candidates.

Potential Therapeutic Targets:

  • Glycosidase Inhibitors: The deoxysugar core can mimic the natural substrate of glycosidases, enzymes involved in carbohydrate metabolism. Modifications at the C2 position, after removal of the toluoyl group, could lead to potent and selective inhibitors for the management of diabetes or viral infections.[2]

  • Anticancer Agents: Many anticancer natural products contain deoxysugar moieties. This intermediate can serve as a scaffold to synthesize analogues of these compounds with potentially improved efficacy and reduced side effects.

  • Antibacterial Agents: Deoxysugars are common components of bacterial cell walls. Molecules synthesized from this intermediate could interfere with bacterial cell wall biosynthesis, leading to new classes of antibiotics.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust platform for the synthesis of novel deoxysugar-containing molecules. The synthetic route, culminating in a reliable Barton-McCombie deoxygenation, is accessible and utilizes well-established chemical principles. The strategic arrangement of protecting groups allows for a high degree of control over subsequent chemical modifications. For researchers and drug development professionals, this intermediate represents a powerful tool to explore the chemical space of deoxysugars and to accelerate the discovery of new therapeutic agents.

References

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585.
  • Chemeurope.com. (n.d.). Barton-McCombie deoxygenation. Retrieved from [Link]

  • Gorin, P. A. J., & Perlin, A. S. (1961). Configuration of Glycosidic Linkages in Oligosaccharides.
  • Hart, D. J., & Chen, C. (1992). A New Method for the Deoxygenation of Alcohols. Journal of the American Chemical Society, 114(1), 149-155.
  • NROChemistry. (n.d.). Barton-McCombie Reaction: Mechanism & Examples. Retrieved from [Link]

  • Perron-Sierra, F., et al. (1991). Synthesis of 3-Deoxy-D-ribo-hexopyranose Derivatives. The Journal of Organic Chemistry, 56(22), 6188-6199.
  • Szymański, R., & Jarosz, S. (2006). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. International Journal of Molecular Sciences, 25(10), 5542.
  • Wikipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

  • Zamojski, A., Banaszek, A., & Grynkiewicz, G. (1982). Deoxygenation of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 40, 1-128.
  • Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 23.
  • Crich, D. (2010). The art of glycosylation. The Journal of Organic Chemistry, 75(15), 4935-4950.
  • Slanina, T., & Babiak, P. (2015). Synthesis of 3-deoxy-d-glucitol derivatives.
  • Marino, C., et al. (2014). Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. Organic & Biomolecular Chemistry, 12(35), 6759-6784.
  • ResearchGate. (2025). Two approaches to the synthesis of 3-β-D-glucopyranosyl-D-glucitol. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Retrieved from [Link]

  • Grokipedia. (n.d.). Barton–McCombie deoxygenation. Retrieved from [Link]

  • Beilstein Journals. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Retrieved from [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of the target molecule, a valuable intermediate in various glycobiology and medicinal chemistry applications[1][2], primarily involves two key transformations:

  • Protection: Formation of a 4,6-O-benzylidene acetal on a 3-deoxy-D-glucitol precursor.

  • Selective Acylation: Regioselective toluoylation of the C2 hydroxyl group.

Each of these steps presents a unique set of challenges that can lead to the formation of undesired side products, impacting both yield and purity. This guide will address these potential issues in a comprehensive question-and-answer format.

II. Troubleshooting Guide & FAQs

Part A: Benzylidene Acetal Protection

Question 1: I am observing incomplete reaction and a mixture of products during the benzylidene acetal formation. What are the likely causes and how can I improve the yield of the desired 4,6-O-benzylidene acetal?

Answer:

Incomplete reaction and the formation of a product mixture during benzylidenation are common issues. The primary culprits are often related to reaction equilibrium, reagent quality, and the presence of water.

Common Side Reactions and Causes:

  • Incomplete Acetal Formation: The formation of the benzylidene acetal is a reversible reaction. Insufficient removal of the water byproduct will shift the equilibrium back towards the starting materials.

  • Formation of Kinetic vs. Thermodynamic Products: While the 4,6-O-benzylidene acetal is generally the thermodynamically favored product for glucopyranosides due to the stable six-membered ring fused to the pyranose ring, other isomeric acetals can form under kinetic control.

  • Formation of Acyclic Acetals: If the reaction is not driven to completion, you may isolate intermediates such as hemiacetals or acyclic acetals.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. The presence of water is detrimental to the reaction.

  • Effective Water Removal:

    • Azeotropic Removal: If using a Dean-Stark apparatus with a solvent like toluene or benzene, ensure efficient reflux and separation of water.

    • Chemical Dehydrating Agents: The use of a dehydrating agent like benzaldehyde dimethyl acetal can be effective as it does not produce water as a byproduct[3].

  • Catalyst Choice and Loading:

    • A mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) is typically used. Ensure the catalyst is fresh and used in the appropriate catalytic amount (typically 0.05-0.1 equivalents).

  • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Driving the reaction for too long or at excessively high temperatures can sometimes lead to decomposition.

Experimental Workflow: Benzylidene Acetal Protection

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Workup cluster_product Desired Product start 1,5-Anhydro-3-deoxy-D-glucitol reagents Benzaldehyde Dimethyl Acetal p-TsOH (cat.) Anhydrous DMF or Toluene start->reagents reaction Stir at elevated temperature (e.g., 60-80 °C) under inert atmosphere reagents->reaction workup 1. Quench with base (e.g., Et3N) 2. Solvent removal 3. Purification (Chromatography) reaction->workup product 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol workup->product

Caption: Workflow for Benzylidene Acetal Protection.

Part B: Selective Toluoylation

Question 2: My main problem is the formation of the di-toluoylated byproduct. How can I improve the regioselectivity for the C2-hydroxyl group?

Answer:

Achieving high regioselectivity in the acylation of polyol systems is a classic challenge in carbohydrate chemistry. The relative reactivity of the hydroxyl groups can be influenced by steric and electronic factors, as well as the reaction conditions.

Causality Behind Lack of Selectivity:

  • Inherent Reactivity: In the absence of a directing group, the relative reactivity of secondary hydroxyls can be similar, leading to a mixture of mono-acylated products and the di-acylated product.

  • Reaction Conditions: The choice of solvent, base, and acylating agent can significantly impact the regioselectivity of the reaction. For instance, coordinating solvents can influence the conformation of the substrate and the accessibility of the hydroxyl groups.

  • Steric Hindrance: The C2-hydroxyl group is generally less sterically hindered than other secondary hydroxyls on the pyranose ring, which often favors its acylation. However, this is not always sufficient to achieve perfect selectivity.

Troubleshooting Protocol to Enhance C2-Selectivity:

  • Control Stoichiometry: Carefully control the stoichiometry of the toluoyl chloride. Use of a slight excess (1.05-1.2 equivalents) is common, but a large excess will inevitably lead to di-acylation. A slow, dropwise addition of the acylating agent can also improve selectivity.

  • Optimize the Base:

    • Pyridine: Often used as both a base and a solvent, it can promote the desired reaction.

    • DMAP (4-Dimethylaminopyridine): A highly effective acylation catalyst, it should be used in catalytic amounts (0.05-0.1 equivalents) in conjunction with a stoichiometric base like triethylamine or pyridine. Using stoichiometric DMAP can lead to decreased selectivity.

  • Low-Temperature Reaction: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can enhance the kinetic selectivity for the more reactive C2-hydroxyl group.

  • Solvent Effects: Non-polar, non-coordinating solvents such as dichloromethane (DCM) or toluene are often preferred to minimize interference with the substrate's conformation.

  • Use of Directing Groups (Advanced): For particularly challenging selective acylations, methods involving temporary directing groups can be employed. Organotin-mediated acylation, for example, can activate a specific hydroxyl group. However, this adds extra steps to the synthesis.

Quantitative Data Summary: Impact of Reaction Parameters on Selectivity

ParameterCondition to Favor C2-ToluoylationRationalePotential Side Reaction if Not Optimized
Toluoyl Chloride 1.05 - 1.2 equivalentsMinimizes over-acylationDi-toluoylation
Temperature -20 °C to 0 °CEnhances kinetic controlReduced reaction rate, potential for incomplete conversion
Base Pyridine (solvent) or Et3N with cat. DMAPEfficiently scavenges HCl byproductOver-acylation if DMAP is not catalytic
Solvent Dichloromethane (DCM)Minimizes solvent-substrate interactionsPoor solubility of starting material

Question 3: I am observing a byproduct that appears to be the starting material with the benzylidene group cleaved. Is this possible under acylation conditions?

Answer:

Yes, cleavage of the benzylidene acetal under acylation conditions is a possible, though less common, side reaction. Benzylidene acetals are generally stable to basic and neutral conditions but are labile to acid.

Mechanism of Benzylidene Acetal Cleavage:

The toluoyl chloride used for acylation will generate hydrochloric acid (HCl) as a byproduct. If the base used in the reaction is not efficient enough to neutralize the HCl as it is formed, the reaction mixture can become acidic, leading to the hydrolysis of the acid-sensitive benzylidene acetal.

Preventative Measures:

  • Efficient Base: Ensure the use of a sufficient excess of a suitable base (e.g., pyridine, triethylamine) to scavenge all the generated HCl.

  • Order of Addition: Add the toluoyl chloride slowly to the solution of the substrate and the base. This ensures that there is always a local excess of base to immediately neutralize the HCl byproduct.

  • Monitor Reaction pH: While challenging in non-aqueous systems, being mindful of the potential for acid generation is crucial.

Reaction Pathway Diagram: Desired Reaction vs. Side Reactions

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Desired Product cluster_side1 Side Product 1 cluster_side2 Side Product 2 start 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-D-glucitol reagents Toluoyl Chloride Base (e.g., Pyridine) Solvent (e.g., DCM) start->reagents product 1,5-Anhydro-4,6-O-benzylidene-3-deoxy- 2-O-toluoyl-D-glucitol reagents->product Desired Pathway (Selective C2-Acylation) side1 Di-toluoylated Product reagents->side1 Side Pathway 1 (Over-acylation) side2 Deprotected Starting Material reagents->side2 Side Pathway 2 (Acid-catalyzed deprotection)

Caption: Synthetic pathways in the toluoylation step.

III. Concluding Remarks

The successful synthesis of this compound hinges on careful control of reaction conditions to favor the desired thermodynamic and kinetic products. By understanding the potential for side reactions such as incomplete acetal formation, over-acylation, and acid-catalyzed deprotection, researchers can proactively troubleshoot their experiments and achieve higher yields and purity. Meticulous attention to anhydrous conditions, stoichiometry, and temperature is paramount.

IV. References

  • Procopio, A., et al. (2005). Er(OTf)3 is an efficient Lewis acid catalyst in a mild deprotection of benzylidene derivatives. Organic & Biomolecular Chemistry, 3(22), 4129-4133. [Link]

Sources

Technical Support Center: Optimizing Toluoyl Chloride Acylation for Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of Friedel-Crafts acylation using toluoyl chloride. Here, we delve into the critical factors governing regioselectivity, offering troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to provide you with the insights and practical protocols necessary to steer your reactions toward the desired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the acylation of substituted benzenes with toluoyl chloride?

A1: The regioselectivity of Friedel-Crafts acylation with toluoyl chloride is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic substrate.[1]

  • Electronic Effects: Substituents are classified as either activating (electron-donating groups, EDGs) or deactivating (electron-withdrawing groups, EWGs). EDGs, such as alkyl and alkoxy groups, increase the electron density of the aromatic ring, making it more nucleophilic and directing the incoming acylium ion to the ortho and para positions.[2][3] Conversely, EWGs decrease the ring's reactivity and, with some exceptions, direct incoming electrophiles to the meta position.[2][4]

  • Steric Effects: The bulkiness of both the substituent on the aromatic ring and the incoming electrophile (the toluoyl acylium ion-Lewis acid complex) can significantly influence the ratio of ortho to para products.[5] Due to steric hindrance, the para position is often favored over the ortho position, especially with bulky groups.[6][7]

Q2: I'm observing a mixture of isomers in my reaction. How can I improve the selectivity for the para product?

A2: Achieving high para-selectivity is a common goal. Here are several strategies:

  • Choice of Lewis Acid: Employing a bulkier Lewis acid catalyst can increase steric hindrance around the ortho positions, thereby favoring the formation of the para isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable para product.[1][8] However, this may also decrease the overall reaction rate.[9]

  • Solvent Selection: The polarity of the solvent can influence the stability of the reaction intermediates and transition states. Non-polar solvents are often preferred in Friedel-Crafts acylations.[9][10] A systematic screening of anhydrous solvents can help optimize for the desired isomer.[9]

Q3: Why is my Friedel-Crafts acylation failing or giving a very low yield?

A3: Low yields or reaction failure can stem from several issues:

  • Deactivated Aromatic Ring: If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the aromatic ring may be too deactivated for the reaction to proceed efficiently.[11][12]

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will deactivate the catalyst.[12] It is crucial to use anhydrous conditions and fresh, high-quality reagents.[9]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the product ketone, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is often required.[9][12]

  • Presence of Basic Groups: Aromatic substrates with basic substituents, such as amino groups (-NH₂, -NHR), will react with the Lewis acid catalyst, deactivating it and preventing the desired acylation.[1][13]

Q4: Can I use toluoyl chloride to acylate a deactivated aromatic ring?

A4: Acylating a deactivated aromatic ring is challenging. Standard Friedel-Crafts conditions are often ineffective.[11] However, some alternative approaches may yield results:

  • Stronger Catalytic Systems: More potent Lewis acids or superacid catalysts like triflic acid might be effective for moderately deactivated substrates.[11]

  • Alternative Synthetic Routes: For strongly deactivated systems, it is often more practical to consider other synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[11]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during toluoyl chloride acylation.

Issue 1: Poor Regioselectivity - Undesired Isomer Ratios
Possible Cause Troubleshooting Steps & Explanation
Suboptimal Lewis Acid The size of the Lewis acid can influence the steric environment of the reaction. Experiment with a range of Lewis acids, from smaller ones like AlCl₃ to bulkier ones, to sterically disfavor the ortho position and enhance para-selectivity.[14]
Inappropriate Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the thermodynamically more stable para isomer.[8]
Solvent Effects The solvent can influence the reactivity of the acylium ion complex. Screen a variety of anhydrous, non-polar solvents such as carbon disulfide, dichloromethane, or nitrobenzene to find the optimal medium for your desired regioselectivity.[10]
Issue 2: Low or No Product Formation
Possible Cause Troubleshooting Steps & Explanation
Deactivated Catalyst Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of high-purity Lewis acid.[9][12]
Insufficient Catalyst Loading Remember that the Lewis acid is consumed by complexation with the ketone product. Use at least a stoichiometric equivalent of the Lewis acid relative to the toluoyl chloride.[9][12]
Highly Deactivated Substrate If your aromatic substrate is strongly electron-withdrawing, consider if an alternative, more activated substrate could be used in your synthetic pathway.[11] If not, explore more forceful reaction conditions or alternative synthetic methodologies.[11]
Inadequate Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS. If the reaction is sluggish at lower temperatures, a controlled and gradual increase in temperature may be necessary to drive the reaction to completion.[8]

Experimental Protocols

Protocol 1: General Procedure for High para-Selectivity in the Acylation of Toluene with p-Toluoyl Chloride

This protocol is designed to favor the formation of 4,4'-dimethylbenzophenone.

  • Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition:

    • To the flask, add the aromatic substrate (e.g., toluene, 1.2 equivalents) and anhydrous carbon disulfide as the solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition:

    • In the dropping funnel, prepare a solution of p-toluoyl chloride (1.0 equivalent) in a small amount of anhydrous carbon disulfide.

    • Add the p-toluoyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

    • Gradually warm the mixture to room temperature and continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired para-isomer.

Visualizing the Reaction: Mechanism and Influencing Factors

The Friedel-Crafts Acylation Mechanism

The reaction proceeds through the formation of a key electrophile, the acylium ion.

G reagents Toluoyl Chloride + Lewis Acid (e.g., AlCl₃) acylium Acylium Ion-Lewis Acid Complex (Electrophile) reagents->acylium Activation sigma Sigma Complex (Carbocation Intermediate) acylium->sigma Electrophilic Attack aromatic Aromatic Substrate (Nucleophile) aromatic->sigma product Aryl Ketone Product sigma->product Deprotonation

Caption: Formation of the acylium ion and subsequent electrophilic attack.

Factors Influencing Regioselectivity

The final isomer distribution is a result of competing reaction pathways.

G cluster_0 Reaction Conditions cluster_1 Substrate Properties Lewis Acid Lewis Acid Regioselectivity\n(ortho/meta/para ratio) Regioselectivity (ortho/meta/para ratio) Lewis Acid->Regioselectivity\n(ortho/meta/para ratio) Solvent Solvent Solvent->Regioselectivity\n(ortho/meta/para ratio) Temperature Temperature Temperature->Regioselectivity\n(ortho/meta/para ratio) Electronic Effects (EDG/EWG) Electronic Effects (EDG/EWG) Electronic Effects (EDG/EWG)->Regioselectivity\n(ortho/meta/para ratio) Steric Hindrance Steric Hindrance Steric Hindrance->Regioselectivity\n(ortho/meta/para ratio)

Caption: Interplay of factors determining the regiochemical outcome.

References

  • Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups - Benchchem. (URL: )
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthren
  • Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements - PubMed. (URL: [Link])

  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. - Benchchem. (URL: )
  • Electrophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 | ACS Omega. (URL: [Link])

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])

  • Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity | PNAS. (URL: [Link])

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation | Journal of the American Chemical Society. (URL: [Link])

  • Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. (URL: [Link])

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? - Chemistry Stack Exchange. (URL: [Link])

  • Technical Support Center: Improving Selectivity in Friedel-Crafts Reactions with o-Toluoyl Chloride - Benchchem. (URL: )
  • Ortho, Para, Meta - Chemistry Steps. (URL: [Link])

  • The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. - ResearchGate. (URL: [Link])

  • A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance - Benchchem. (URL: )
  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (URL: [Link])

  • Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride - Benchchem. (URL: )
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (URL: [Link])

  • Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])

  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. (URL: [Link])

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])

  • Ortho para meta positions. (URL: [Link])

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (URL: [Link])

  • EAS Friedel Crafts Alkylation and Acylation - Chad's Prep®. (URL: [Link])

  • Towards Understanding the Role of Lewis Acid on the Regioselectivity and Mechanism for the Acetylation Reaction of 2-benzoxazolinone with Acetyl Chloride: A DFT Study | Request PDF - ResearchGate. (URL: [Link])

  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. (URL: [Link])

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF - ResearchGate. (URL: [Link])

  • In-depth insight into structure-reactivity/regioselectivity relationship of Lewis acid catalyzed cascade 4πe-cyclization/dicycloexpansion reaction - PMC - NIH. (URL: [Link])

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Technical Support Center: Purification of Protected Glucitol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of protected glucitol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these complex and often challenging molecules. The following content is structured in a question-and-answer format to directly address common issues and provide practical, field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with protected glucitol derivatives, and where do they come from?

This is a critical first question, as understanding the origin of impurities is the first step in designing an effective purification strategy. Impurities typically arise from three main sources: the starting materials, the reaction itself, and subsequent degradation.

  • Source-Related Impurities:

    • Isomeric Contaminants: The commercial starting materials, such as D-glucitol (sorbitol), can contain isomers like D-mannitol or galactitol.[1] These isomers will proceed through the reaction sequence, leading to diastereomeric products that can be exceptionally difficult to separate.

    • Reactive Impurities in Excipients: Even seemingly inert reagents or starting materials can contain reactive impurities like reducing sugars, aldehydes, or peroxides that can lead to unexpected byproducts.[2]

    • Elemental Impurities: Depending on the manufacturing process of the starting materials, trace metals may be present, which could interfere with catalysis or require removal for pharmaceutical applications.[3]

  • Reaction-Related Impurities:

    • Incomplete Reactions: Unreacted starting materials or partially protected intermediates are common.

    • Byproducts of Protection/Deprotection: The reagents used to add or remove protecting groups can generate byproducts. For instance, removing a silyl ether with TBAF will generate fluoride salts and silicone byproducts. Acid-catalyzed removal of an acetal group can sometimes lead to charring or the formation of anhydro-derivatives if conditions are too harsh.[4]

    • Protecting Group Migration: Acyl protecting groups, in particular, are known to migrate between adjacent hydroxyl groups under basic or even neutral conditions, leading to a mixture of constitutional isomers.[5]

    • Inorganic Salts: Many common reactions, such as reductions with lithium aluminum hydride (LiAlH₄) or quenching steps, introduce inorganic salts (e.g., lithium and aluminum salts, sodium bicarbonate).[6] These are often insoluble in organic solvents used for chromatography, posing a significant purification challenge.

  • Post-Reaction Impurities:

    • Degradation Products: Protected glucitols can be sensitive to pH and temperature. Storing samples in an inappropriate solvent or at room temperature for extended periods can lead to degradation or deprotection.

Q2: I am struggling with removing inorganic salts after a reduction step. My product seems to be crashing out with the salts. What should I do?

This is a very common and frustrating problem, particularly after using metal hydrides like LiAlH₄. The high polarity of the glucitol derivative can cause it to co-precipitate with the inorganic salts during the workup. Here are several effective strategies:

  • Modified Aqueous Workup: Instead of a standard water quench, a sequential addition of water, followed by aqueous NaOH, and then more water (Fieser workup) can convert the aluminum salts into a more granular, filterable solid. However, the polar product can still be trapped.

  • Liquid-Liquid Extraction: The most direct method is to perform a liquid-liquid extraction. The challenge is the high water solubility of many glucitol derivatives. Using ethyl acetate is common, but you may need to add a significant amount of salt (e.g., NaCl) to the aqueous layer to "salt out" the product, reducing its aqueous solubility and driving it into the organic phase.[6]

  • Solvent Exchange and Filtration: After quenching, evaporate the organic solvent. Add a solvent in which your product is soluble but the salts are not (e.g., dichloromethane or acetone). Stir vigorously, then filter the mixture through a pad of Celite® or diatomaceous earth to remove the insoluble salts.[7]

  • The "Diacetate Conversion" Trick: For highly polar diols that are difficult to extract, a clever method involves a one-pot, two-step reduction-acetylation. After the reduction is complete and quenched, you can directly add acetic anhydride and a base (like pyridine or triethylamine) to the crude mixture. The resulting diacetate is much less polar than the diol, making it significantly easier to extract into solvents like ethyl acetate and separate from the inorganic salts. The acetates can then be removed in a subsequent step.[6]

Troubleshooting Guide: Chromatography

Q3: My compound streaks badly on a normal-phase silica gel column. How can I improve the peak shape and separation?

Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between your polar glucitol derivative and the acidic silanol groups (Si-OH) on the silica surface. Here’s a troubleshooting workflow:

Troubleshooting Workflow for Tailing on Silica Gel

G start Symptom: Tailing/Streaking on Normal-Phase Silica cause1 Possible Cause 1: Strong Analyte-Silica Interaction start->cause1 cause2 Possible Cause 2: Poor Solubility in Mobile Phase start->cause2 cause3 Possible Cause 3: On-Column Degradation start->cause3 sol1a Solution 1a: Add a Polar Modifier (e.g., 1-2% MeOH, EtOH) cause1->sol1a Competes for binding sites sol1b Solution 1b: Add a Basic Modifier (e.g., 0.1% TEA, Pyridine) cause1->sol1b Neutralizes acidic silanols sol1c Solution 1c: Switch to a Different Stationary Phase (e.g., Diol, Amino, C18) cause1->sol1c Changes interaction mechanism sol2 Solution 2: Increase Polarity of 'Weak' Solvent in Eluent cause2->sol2 Improves sample dissolution sol3 Solution 3: Use a Deactivated ('Neutral') Stationary Phase cause3->sol3 Minimizes acid-catalyzed reactions

Caption: Decision tree for troubleshooting peak tailing in normal-phase chromatography.

  • Explanation of Solutions:

    • Add a Polar Modifier: Adding a small amount of an alcohol like methanol to your ethyl acetate/hexane eluent can dramatically improve peak shape. The alcohol molecules compete with your analyte for binding to the polar silanol groups, preventing the strong interactions that cause tailing.

    • Add a Basic Modifier: If your compound has basic functional groups (unlikely for glucitols but possible for derivatives), or if it is simply sensitive to the acidity of silica, adding a small amount of triethylamine (TEA) or pyridine can neutralize the acidic sites.

    • Change Stationary Phase: Sometimes, silica is simply not the right tool. Consider alternatives:

      • Reverse-Phase (C18): Best for moderately polar to non-polar compounds. Elution is with polar solvents like water/acetonitrile or water/methanol.

      • Hydrophilic Interaction Chromatography (HILIC): This is an excellent choice for very polar compounds that are poorly retained on C18. HILIC uses a polar stationary phase (like bare silica or with bonded polar groups) with a reverse-phase type eluent (high organic, e.g., 90% acetonitrile/10% water).[8]

Q4: I have a mixture of diastereomers that I can't separate. What chromatographic techniques should I try?

Separating diastereomers of highly functionalized, flexible molecules like glucitol derivatives is a significant challenge. The small differences in the 3D arrangement of hydroxyl groups require high-resolution techniques.

Technique Stationary Phase Typical Mobile Phase Principle & Best Use Case
Normal-Phase HPLC Silica, Diol, AminoHexane/Ethanol, Hexane/IsopropanolExploits differences in polarity. Often requires derivatization to "lock" conformations and enhance separation. Can be very effective but requires careful method development.
Reverse-Phase HPLC (RP-HPLC) C18, C8Water/Acetonitrile, Water/MethanolSeparates based on hydrophobicity. Less common for highly polar, unprotected glucitols but very useful for fully protected, less polar derivatives.
HILIC Amide, Bare SilicaAcetonitrile/WaterExcellent for polar isomers. Separation is based on partitioning into a water-enriched layer on the stationary phase surface. Often provides different selectivity compared to normal phase.[8]
Ion-Exclusion Chromatography Sulfonated Polystyrene-Divinylbenzene (e.g., Rezex™ columns)Water (often heated)Primarily for separating sugar alcohols and organic acids. It can resolve isomers like mannitol and sorbitol effectively.[9]
Supercritical Fluid Chromatography (SFC) Chiral or AchiralSupercritical CO₂ with a polar co-solvent (e.g., Methanol)Offers high efficiency and unique selectivity. The low viscosity of the mobile phase allows for fast separations.
Centrifugal Partition Chromatography (CPC) None (Liquid-Liquid)Two immiscible liquid phasesA preparative-scale technique that separates based on partitioning. Excellent for avoiding irreversible adsorption to solid supports and handling complex mixtures.[10]

Expert Tip: For difficult separations, consider derivatizing the free hydroxyls into esters (e.g., benzoates). This makes the molecule more rigid and can amplify the subtle stereochemical differences, making chromatographic separation easier. The protecting groups can be removed after separation.

Troubleshooting Guide: Crystallization

Q5: My protected glucitol derivative is a thick, colorless oil that refuses to crystallize. What can I do to induce crystallization?

This is a very common outcome, as the high number of rotatable bonds and the potential for isomeric impurities can inhibit the formation of an ordered crystal lattice. Here is a systematic approach to induce crystallization:

G start Start: Purified, Amorphous Oil step1 Step 1: Solvent Screening start->step1 step2 Step 2: Create Supersaturation step1->step2 Find a solvent pair (good solvent/poor solvent) sub1 Try single solvents (EtOH, EtOAc, Toluene) and binary mixtures (EtOAc/Hexane, EtOH/Water) step1->sub1 step3 Step 3: Induce Nucleation step2->step3 Slow evaporation or cooling step4 Step 4: Crystal Growth step3->step4 Seeding or scratching sub3 Seeding: Add a tiny crystal of the desired compound. Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. step3->sub3 end Result: Crystalline Solid step4->end Allow to stand undisturbed

Sources

Technical Support Center: Troubleshooting Glycosylation Reactions with Anhydroglucitol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for glycosylation reactions utilizing anhydroglucitol intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to help you overcome common challenges and improve the yield, stereoselectivity, and reproducibility of your glycosylation reactions. Chemical glycosylation is a notoriously challenging reaction, and its outcome is sensitive to many factors.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during glycosylation reactions with anhydroglucitol intermediates.

Issue 1: Low to No Yield of the Desired Glycosylated Product

Question: I am observing a very low yield or complete failure of my glycosylation reaction using an anhydroglucitol donor. What are the primary factors I should investigate?

Answer: Low or no yield in glycosylation is a frequent challenge that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Purity:
  • Anhydroglucitol Donor:

    • Purity: Is your anhydroglucitol donor pure? Impurities can interfere with the activation step or compete in the reaction. Verify the purity by NMR and/or mass spectrometry.

    • Stability: Anhydroglucitol derivatives, especially those with "arming" protecting groups, can be less stable.[1][2] Ensure proper storage under anhydrous and inert conditions. Degradation of the donor is a common cause of reaction failure.

  • Glycosyl Acceptor:

    • Purity and Reactivity: The purity of the acceptor is equally important. The nucleophilicity of the acceptor's hydroxyl group is critical. Sterically hindered or electronically deactivated acceptors will require more forcing conditions.[2]

  • Solvent and Atmosphere:

    • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture.[1] Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å for scavenging water) are essential.[1] Ensure they are freshly activated by heating under vacuum.

2. Reaction Conditions:
  • Activation of the Glycosyl Donor: Insufficient activation of the anhydroglucitol donor is a primary suspect for low yields. The choice and amount of the activator are critical.

    • Activator Choice: Common activators for thioglycoside-based anhydroglucitol donors include N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid like Triflic acid (TfOH).[1][3] For other leaving groups, the activator will differ.

    • Activator Equivalents: A sluggish reaction may indicate suboptimal activation.[2] Consider gradually increasing the equivalents of the activator.[2]

    • Temperature: The activation temperature is a critical parameter.[3][4] Many glycosylation reactions are initiated at low temperatures (e.g., -78 °C to -40 °C) to control the activation step and then slowly warmed.[1][4] If your reaction is failing, consider if the initial temperature is too low for efficient activation. Conversely, temperatures that are too high can lead to donor decomposition.[3][4] Running the reaction at a single, controlled temperature can improve reproducibility.[3][5]

  • Stoichiometry: An excess of the glycosyl donor (typically 1.2 to 1.5 equivalents) is often used to drive the reaction to completion.[1]

Troubleshooting Workflow:

To diagnose the issue, follow this logical workflow:

Troubleshooting_Workflow start Low Yield Observed reagent_check Verify Reagent Quality & Purity (Donor, Acceptor, Solvent) start->reagent_check condition_check Check Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->condition_check moisture_check Moisture Contamination? condition_check->moisture_check product_formed Is Desired Product Formed? moisture_check->product_formed no_product No/Little Product product_formed->no_product No low_yield Yes, but low yield product_formed->low_yield Yes side_products Analyze Side Products optimize Optimize Reaction Parameters (Activator, Temperature, Stoichiometry) side_products->optimize no_product->optimize improved_yield Improved Yield optimize->improved_yield low_yield->side_products

Caption: Initial troubleshooting workflow for low-yield glycosylation reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant formation of side products, which is lowering my overall yield. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common issue in glycosylation chemistry. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Their Causes:
Side ProductPotential Cause(s)Mitigation Strategies
Hydrolyzed Donor Presence of trace amounts of water in the reaction mixture.Rigorously dry all reagents, solvents, and glassware. Use freshly activated molecular sieves.[1]
Glycal Formation Elimination from the activated donor, especially at higher temperatures or with strongly basic conditions.Maintain low reaction temperatures.[5] Avoid overly basic conditions if not required by the specific methodology.
Orthoester Formation If using a donor with a participating group at C-2 (e.g., an acetyl group) and a diol acceptor, orthoester formation can be a competitive pathway.The choice of promoter and solvent can influence this.[2] Screening different Lewis acids and using less coordinating solvents like dichloromethane (DCM) may help.[2]
Anomeric Scrambling If the reaction conditions allow for equilibration of the anomeric center, a mixture of α and β anomers may be formed.The choice of protecting groups, solvent, and temperature can all influence stereoselectivity.[6][7]
The Role of Protecting Groups:

The choice of protecting groups on your anhydroglucitol donor has a profound impact on its reactivity and the potential for side reactions. This is often described by the "armed-disarmed" concept.[2]

  • "Armed" Donors: Have electron-donating protecting groups (e.g., benzyl ethers). They are more reactive and generally require milder activation conditions.[2][8]

  • "Disarmed" Donors: Have electron-withdrawing protecting groups (e.g., acetyl esters). They are less reactive and require stronger activation, which can sometimes lead to more side reactions if not carefully controlled.[1][2]

If you are using a "disarmed" donor and observing side products associated with harsh conditions, you might consider switching to a more "armed" version if your synthetic route allows.

Issue 3: Poor Stereoselectivity

Question: I am obtaining my glycosylated product, but as a mixture of anomers (α and β). How can I improve the stereoselectivity of my reaction?

Answer: Achieving high stereoselectivity is a central challenge in oligosaccharide synthesis.[9] The stereochemical outcome of a glycosylation reaction is influenced by a complex interplay of factors.[10]

Key Factors Influencing Stereoselectivity:
  • Neighboring Group Participation: The presence of a participating group at the C-2 position of the anhydroglucitol donor is a powerful tool for achieving 1,2-trans glycosylation.[7][11] An acyl group (like acetyl or benzoyl) can form a cyclic oxonium ion intermediate that shields one face of the molecule, leading to the exclusive formation of the trans product.[7][11] For 1,2-cis glycosylation, a non-participating group (like a benzyl ether) at C-2 is required.[9]

Neighboring_Group_Participation donor Glycosyl Donor C-2 Acyl Group intermediate Dioxolenium Ion Intermediate Shields α-face donor->intermediate Activation product 1,2-trans Glycoside (β-linkage for gluco-) intermediate->product Nucleophilic Attack from β-face acceptor Acceptor (ROH) acceptor->intermediate

Caption: Mechanism of 1,2-trans glycosylation via neighboring group participation.

  • Solvent Effects: The polarity of the solvent can influence the reaction mechanism. Less polar solvents like dichloromethane (DCM) are often preferred for stereoselective SN2-like glycosylation reactions.[12] More polar solvents can favor an SN1-like mechanism, potentially leading to a loss of stereoselectivity.

  • Temperature: Lower reaction temperatures generally favor a more SN2-like mechanism, which can enhance stereoselectivity.[5][12]

  • Counterions and Additives: The counterion generated from the activator can play a critical role in determining the reaction rate and selectivity.[12] In some cases, the addition of salts can influence the stereochemical outcome.

Strategies to Improve Stereoselectivity:
  • Protecting Group Strategy: This is the most powerful tool. For 1,2-trans products, ensure you have a participating group at C-2. For 1,2-cis products, a non-participating group is necessary.[7]

  • Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a practical reaction rate.[5][12]

  • Solvent Screening: If you are observing poor selectivity, consider screening less polar solvents.

  • Activator/Promoter System: The choice of activator can influence the stereochemical outcome. It may be necessary to screen different activators.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using anhydroglucitol intermediates in glycosylation?

A1: Anhydroglucitol intermediates, particularly 1,5-anhydro-D-glucitol, are naturally occurring polyols.[13][14] In synthesis, their rigid conformational structure can offer better stereocontrol in certain glycosylation reactions. The anhydro bridge restricts the pyranose ring's flexibility, which can help to favor the formation of one anomer over the other.

Q2: How do I choose the appropriate protecting groups for my anhydroglucitol donor and acceptor?

A2: The choice of protecting groups is critical for a successful glycosylation strategy.[11][15]

  • Orthogonal Protecting Groups: You need to choose protecting groups that can be selectively removed without affecting other protecting groups or the newly formed glycosidic linkage. Common orthogonal sets include benzyl ethers (removed by hydrogenolysis) and silyl ethers (removed by fluoride ions).

  • "Armed" vs. "Disarmed" Donors: As discussed earlier, the electronic properties of the protecting groups on the donor will affect its reactivity.[2][8] This can be used to your advantage in sequential glycosylation strategies where you want to activate one donor in the presence of another.[2]

  • Protecting Groups for Stereocontrol: As detailed in the troubleshooting section, a participating group at C-2 is crucial for 1,2-trans stereoselectivity.[7][11]

Q3: Can I use protecting-group-free glycosylation with anhydroglucitol intermediates?

A3: While challenging, protecting-group-free glycosylation is an active area of research.[16][17] It typically relies on the selective activation of the anomeric hydroxyl group in the presence of other free hydroxyls.[16] This often requires specific catalysts or reaction conditions. While potentially applicable to anhydroglucitol donors, it would require significant methods development.

Experimental Protocols

General Protocol for a Glycosylation Reaction Using a Thioglycoside Anhydroglucitol Donor

This protocol provides a general starting point and should be optimized for your specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reagent Addition:

    • Add the anhydroglucitol thioglycoside donor (1.2–1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) to the flask.

    • Add anhydrous solvent (e.g., DCM, to achieve a concentration of approximately 0.1 M) via syringe.

  • Cooling:

    • Cool the stirred suspension to the desired starting temperature (e.g., -40 °C).

  • Activation:

    • In a separate flame-dried flask, prepare a stock solution of the activator (e.g., N-Iodosuccinimide (NIS), 1.5–2.0 equivalents, and a catalytic amount of Triflic acid (TfOH), 0.1–0.2 equivalents) in the same anhydrous solvent.

  • Reaction Initiation:

    • Add the activator solution dropwise to the stirring mixture of the donor and acceptor.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching:

    • Once the reaction is complete (or has stalled), quench it by adding a suitable reagent (e.g., saturated aqueous sodium thiosulfate for reactions with NIS, or triethylamine/pyridine for acid-catalyzed reactions).[1]

  • Work-up and Purification:

    • Dilute the mixture with DCM and filter off the molecular sieves.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Glycosylation Reactions with 6-O-TIPS-D-glucal. BenchChem.
  • Walvoort, M. T. C., & van der Marel, G. A. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(9), 1499–1510.
  • Walvoort, M. T. C., & van der Marel, G. A. (2021).
  • ResearchGate. (n.d.). Optimization of glycosylation reaction conditions.
  • ResearchGate. (n.d.). Optimization of the glycosylation conditions.
  • Tripathi, A., & Misra, A. K. (2014). Chemical O‐Glycosylations: An Overview. ChemistrySelect, 3(42), 11929-11953.
  • Bennett, C. S. (2017).
  • Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.).
  • BenchChem. (2025). troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem.
  • McKay, M. J., & Taylor, M. S. (2020). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Chemistry – A European Journal, 26(48), 10834-10842.
  • Dungan, K. M. (2008). 1,5-Anhydroglucitol (GlycoMark™) as a marker of short-term glycemic control and glycemic excursions. Expert Review of Molecular Diagnostics, 8(1), 9-19.
  • Ott, O. T., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
  • DeMent, P. M., & Hsieh-Wilson, L. C. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 2586–2602.
  • Wikipedia. (n.d.). 1,5-Anhydroglucitol. Wikipedia.
  • BenchChem. (2025).
  • Jena Bioscience. (n.d.).
  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1 (pp. 1-24). Wiley-VCH.
  • Li, H., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers in Endocrinology, 15, 1358995.
  • Wang, Y., et al. (2024). The progress of clinical research on the detection of 1,5-anhydroglucitol in diabetes and its complications. Frontiers in Endocrinology, 15, 1385885.
  • Le Mai, Hoang. (2021). Parametric Analysis of Donor Activation for Glycosylation Reactions. Refubium - Freie Universität Berlin.
  • ResearchGate. (n.d.). The metabolism and transport of 1,5-anhydroglucitol in cells.
  • Li, H., et al. (2024). The clinical potential of 1,5-anhydroglucitol as biomarker in diabetes mellitus. Frontiers.
  • El-Laghdach, A., et al. (1997). 2,3-Anhydro sugars in glycoside bond synthesis. Highly stereoselective syntheses of oligosaccharides containing alpha- and beta-arabinofuranosyl linkages. The Journal of Organic Chemistry, 62(23), 8034-8047.
  • Shiga, Y., Mizuno, H., & Akanuma, H. (1993). Conditional synthesis and utilization of 1,5-anhydroglucitol in Escherichia coli. Journal of Bacteriology, 175(22), 7138–7141.
  • Li, H., & Wang, Y. (2018).
  • Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Organic Letters, 10(20), 4417–4420.
  • TCI Chemicals. (2022).
  • Ludger Ltd. (n.d.).
  • Technology Networks. (2022). Scientists discovered a molecule that can identify the development of diabetes. Technology Networks.
  • Wikipedia. (n.d.).
  • YouTube. (2020). Carbohydrate Chemistry Part 5.
  • Seeberger, P. H. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7439-7463.
  • Nokami, T., & Yoshida, J. (2019). Recent advancements in synthesis of cyclic oligosaccharides.
  • Beilstein Journals. (n.d.). BJOC - Search Results. Beilstein Journals.
  • Wang, Y., et al. (2024).

Sources

Improving the solubility of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol for biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for Lipophilic Glucitol Derivatives

Introduction: Understanding the Solubility Challenge

1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol is a highly modified glucitol derivative. Its structure, featuring a rigid anhydro ring, a bulky nonpolar benzylidene acetal, a deoxy position, and an aromatic toluoyl ester, renders it significantly lipophilic. Consequently, achieving sufficient aqueous solubility for consistent and reliable results in biological assays is a primary experimental hurdle.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues with this and structurally similar molecules. We will explore the causality behind solubility limitations and provide validated, step-by-step protocols to guide your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My compound is visibly insoluble in my aqueous assay buffer. Where do I start?

Answer: The first step is to create a concentrated stock solution in a 100% organic solvent and then dilute this stock into your final aqueous buffer. Direct dissolution in aqueous media will almost certainly fail due to the compound's lipophilic nature.

The recommended starting solvent is Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds and is a standard in biological screenings.

Initial Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Attempt to dissolve the compound in 100% DMSO to create a 10-50 mM stock solution. Use gentle vortexing and sonication in a water bath to aid dissolution.

  • Assess Stock Solubility: If the compound dissolves fully, you can proceed with serial dilutions. If it does not dissolve even in 100% DMSO, the purity of the compound should be verified, or alternative organic solvents like N,N-Dimethylformamide (DMF) or Dioxane may be required, though these are generally more toxic in biological systems.

  • Perform a Kinetic Solubility Test: Before proceeding to your main assay, test the compound's behavior upon dilution. Serially dilute your DMSO stock into your final assay buffer (e.g., PBS, DMEM, or enzyme buffer) and visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature. This will define the maximum tolerable final concentration.

Q2: I've made a DMSO stock, but the compound precipitates immediately upon dilution into my aqueous buffer. What's happening and what should I do next?

Answer: This is a classic sign of a compound "crashing out" of solution. When the concentrated DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous. The compound's solubility limit in this new, predominantly water-based environment is exceeded, causing it to precipitate.

The final concentration of DMSO in your assay is a critical factor. Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant artifacts. Exceeding this can lead to solvent-induced toxicity or inhibition.

The workflow below outlines your options for addressing this precipitation issue.

G start Compound Precipitates in Aqueous Buffer stock_check Is Stock Solution Clear at High Concentration? start->stock_check cosolvent Strategy 1: Reduce Final DMSO % & Test Co-solvents stock_check->cosolvent Yes surfactant Strategy 2: Use Surfactants (e.g., Tween-80) cosolvent->surfactant Precipitation Persists cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitation Persists or Surfactant Interferes dummy1->start Re-dissolve Stock (Sonication/Warming) or Re-weigh Compound G cluster_0 Mechanism: Surfactant Micelle cluster_1 Mechanism: Cyclodextrin Inclusion Compound Drug Micelle Micelle Compound->Micelle Encapsulation Surfactant Surfactant Monomer Surfactant->Micelle Compound2 Drug Complex Inclusion Complex Compound2->Complex Complexation Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Solubilization via surfactant micelles vs. cyclodextrin inclusion.

Part 2: Experimental Protocols

Protocol 1: Systematic Solubility Screening Workflow

This protocol provides a step-by-step method to identify a suitable solvent system.

Objective: To determine the maximum achievable soluble concentration of the compound in a manner compatible with a downstream biological assay.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polysorbate 80 (Tween 80)

  • Your final biological assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring light scatter at ~600 nm (optional, for nephelometry)

Procedure:

  • Prepare Primary Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% DMSO to make a 20 mM primary stock.

    • Use sonication and gentle warming (30-37°C) if necessary to ensure complete dissolution. Visually confirm there are no particulates.

  • Prepare Working Solutions:

    • DMSO Control: Use the 20 mM primary stock.

    • Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your assay buffer. This may require warming to fully dissolve.

    • Surfactant Solution: Prepare a 1% (w/v) solution of Tween 80 in your assay buffer.

  • Perform Serial Dilutions (Test Plate Setup):

    • In a 96-well plate, add 100 µL of the appropriate buffer to columns 2-12.

    • Row A (DMSO only): Add 200 µL of assay buffer to column 1. Add 4 µL of the 20 mM DMSO stock to column 1 (final DMSO conc. 2%). Mix well. Perform a 1:2 serial dilution across the plate by transferring 100 µL from column 1 to 2, mix, then 2 to 3, and so on.

    • Row B (HP-β-CD): Add 200 µL of the 40% HP-β-CD solution to column 1. Add 4 µL of the 20 mM DMSO stock. Mix and perform the serial dilution as above.

    • Row C (Tween 80): Add 200 µL of the 1% Tween 80 solution to column 1. Add 4 µL of the 20 mM DMSO stock. Mix and perform the serial dilution as above.

    • Row D-H: Reserve for vehicle controls (same setup but with pure DMSO instead of compound stock).

  • Incubation and Analysis:

    • Incubate the plate at your intended assay temperature (e.g., 37°C) for 2 hours.

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, crystals, or precipitate.

    • (Optional) Nephelometry: Read the plate at 600-650 nm. A significant increase in absorbance/scatter compared to the vehicle control indicates precipitation.

    • Determine Maximum Soluble Concentration: Identify the highest concentration for each condition (Row A, B, C) that remains clear. This is your working solubility limit for that system.

Part 3: Final Recommendations & Best Practices

  • Always Prioritize the Simplest System: Start with DMSO alone. Only introduce more complex excipients like cyclodextrins or surfactants if necessary, as they have a higher potential to interfere with your assay.

  • Validate with Vehicle Controls: The importance of running parallel vehicle controls cannot be overstated. This is the only way to definitively attribute an observed biological effect to your compound rather than the solvent system.

  • Mind the "Pre-incubation" Effect: If using cyclodextrins, it can be beneficial to prepare an intermediate stock where the compound (in DMSO) is first diluted into the cyclodextrin solution and allowed to incubate (e.g., 30-60 minutes) to facilitate inclusion complex formation before the final dilution into the assay medium.

  • pH Considerations: The solubility of some compounds can be pH-dependent. While your specific molecule lacks easily ionizable groups, ensure your final assay buffer pH is controlled and consistent with your intended physiological conditions.

References

  • Title: Surfactants and their applications Source: Journal of Oleo Science URL: [Link]

  • Title: Best Practices for Handling Compounds in Colloid-Based High-Throughput Screening Source: ACS Chemical Biology URL: [Link]

Technical Support Center: Method Refinement for the Deprotection of Benzylidene Acetals in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of benzylidene acetal deprotection in carbohydrate chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with this common yet critical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, selecting the appropriate methodology, and understanding the causality behind experimental outcomes.

Section 1: Troubleshooting Guide - When Deprotection Goes Awry

This section addresses specific, frequently encountered problems during the removal of benzylidene acetals. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.

Q1: My standard acid-catalyzed deprotection (e.g., AcOH/H₂O, TFA) is sluggish and gives a complex mixture of products. What's happening?

Probable Cause: Incomplete hydrolysis, coupled with acyl group migration, is a common issue, particularly with poly-acylated carbohydrates.[1] Acidic conditions can facilitate the migration of neighboring ester groups (e.g., acetate, benzoate) to the newly liberated hydroxyl groups, leading to a mixture of constitutional isomers that is difficult to separate.

Solutions:

  • Optimize Reaction Conditions: Mild aqueous acetic acid (e.g., 80% AcOH) at room temperature is a standard starting point.[2] If the reaction is slow, gentle heating (40-50 °C) can be applied, but monitor carefully for side products by TLC or LC-MS.

  • Employ Lewis Acids: For substrates sensitive to strong protic acids, Lewis acids can offer a milder alternative. Catalytic amounts of FeCl₃ or BF₃·OEt₂ in the presence of a scavenger like mercaptoacetic acid can efficiently cleave the acetal while minimizing side reactions.[3][4][5] The scavenger helps to convert reaction byproducts into water-soluble forms, simplifying purification.[3][4]

  • Use Heterogeneous Catalysts: Solid-supported acids, such as silica-supported perchloric acid (HClO₄-SiO₂) or phosphomolybdic acid on silica gel, can provide a cleaner reaction profile by localizing the acidic environment and simplifying catalyst removal.[6]

Q2: I'm trying to remove a 4,6-O-benzylidene group via hydrogenolysis, but my O-benzyl ethers are also being cleaved. How can I achieve selectivity?

Probable Cause: Catalytic hydrogenolysis, typically using Pd/C and H₂ gas, is notoriously effective at cleaving both benzylidene acetals and benzyl ethers.[7][8] The reaction conditions do not readily discriminate between the benzylic C-O bonds of the acetal and the ether.

Solutions:

  • Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method.[6][7][8] Using a hydrogen donor like triethylsilane (Et₃SiH) with Pd/C can cleanly remove the benzylidene group at room temperature, often leaving benzyl ethers intact.[6][7][8] The operational simplicity of avoiding flammable hydrogen gas is an added benefit.[7][8]

  • Switch to a Different Method: If preserving benzyl ethers is critical, hydrogenolysis should be avoided. Consider mild acid-catalyzed hydrolysis or oxidative cleavage methods, which are orthogonal to benzyl ether stability.

Q3: My molecule contains other acid-sensitive groups (silyl ethers, Boc-carbamates). How can I deprotect the benzylidene acetal without affecting them?

Probable Cause: The acidic conditions required for hydrolytic cleavage of benzylidene acetals are often harsh enough to remove other common protecting groups.[9]

Solutions:

  • Neutral, Non-Hydrolytic Conditions:

    • Tin(II) Chloride (SnCl₂): This Lewis acid has shown high selectivity for benzylidene acetal cleavage in the presence of benzoyl, acetyl, benzyl, and even acetonide (isopropylidene ketal) groups.[10] The mechanism likely involves coordination of the tin center to the acetal oxygens, facilitating cleavage.[10]

    • Catalytic Transfer Hydrogenation: As mentioned, Et₃SiH and Pd/C is a neutral system that is compatible with most non-reducible functional groups.[7][8]

  • Oxidative Cleavage: This approach is orthogonal to most acid-labile groups.

    • Ozone (O₃): Ozonolysis can oxidatively cleave benzylidene acetals to form hydroxybenzoate esters.[11][12][13] The reaction is typically fast at low temperatures (-78 °C) and can be performed without affecting other protecting groups.[13]

    • Periodic Acid/TBAB: A combination of periodic acid (H₅IO₆) and tetrabutylammonium bromide (TBAB) on wet alumina provides an efficient system for oxidative cleavage to hydroxybenzoates, compatible with silyl ethers and epoxides.[14]

Deprotection Method Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate deprotection strategy based on the substrate's functional groups.

Deprotection_Decision_Tree start Substrate with 4,6-O-Benzylidene Acetal q1 Are O-Benzyl (Bn) ethers present and need to be retained? start->q1 q2 Are other acid-sensitive groups present (e.g., TBDMS, Boc, Trityl)? q1->q2 Yes hydrogenolysis Standard Hydrogenolysis (H₂, Pd/C) q1->hydrogenolysis No cth Catalytic Transfer Hydrogenation (CTH) (e.g., Et₃SiH, Pd/C) q2->cth Yes, and no reducible groups acid Acid-Catalyzed Hydrolysis (e.g., 80% AcOH) q2->acid No lewis_acid Mild Lewis Acid (e.g., SnCl₂, FeCl₃) q2->lewis_acid Yes oxidative Oxidative Cleavage (e.g., O₃, H₅IO₆/TBAB) cth->oxidative If CTH fails or is not selective lewis_acid->oxidative If Lewis-sensitive

Caption: Decision guide for selecting a benzylidene deprotection method.

Section 2: Frequently Asked Questions (FAQs)

What are the main mechanisms for benzylidene acetal deprotection?

There are three primary mechanistic pathways:

  • Acid-Catalyzed Hydrolysis: This is a classic acetal cleavage mechanism. A proton or Lewis acid coordinates to one of the acetal oxygens, making it a better leaving group. Subsequent attack by water and elimination leads to the diol and benzaldehyde.

  • Hydrogenolysis: This reductive cleavage involves a catalyst (typically Palladium) and a hydrogen source (H₂ gas or a transfer agent). The reaction proceeds via cleavage of the C-O bonds of the acetal, ultimately yielding the diol and toluene.

  • Oxidative Cleavage: Reagents like ozone or N-bromosuccinimide (NBS) can attack the benzylic C-H bond.[11][15] This leads to the formation of a benzoate ester at one of the hydroxyl positions, liberating the other. For example, ozonolysis is thought to proceed via insertion of ozone into the C-H bond.[11]

Can I selectively open a 4,6-O-benzylidene acetal to get a 4-O-benzyl or 6-O-benzyl ether?

Yes, regioselective reductive opening is a powerful synthetic tool. The outcome is highly dependent on the choice of reagents.

  • To obtain the 6-O-benzyl ether (4-OH free): This is the most common outcome. Reagents like LiAlH₄-AlCl₃ or triethylsilane with a Lewis acid tend to favor cleavage of the C4-O bond, delivering a hydride to C4 and leaving the benzyl group at the more sterically accessible O6 position.[16] The regioselectivity is often directed by the Lewis acid coordinating to the more sterically accessible and often more nucleophilic O6.[17]

  • To obtain the 4-O-benzyl ether (6-OH free): This is more challenging but achievable. Certain reagent combinations, such as borane trimethylamine complex with a Lewis acid, can reverse the regioselectivity.[17] This is believed to occur through a different mechanism where the borane becomes the most electrophilic species.[17]

What is "acetal migration" and how can I prevent it?

Acetal migration refers to the intramolecular transfer of a benzylidene group from one diol pair to another under equilibrating (typically acidic) conditions. For example, a 2,3-O-benzylidene acetal could potentially migrate to a 3,4-position if thermodynamically favorable. This is a known phenomenon in carbohydrate chemistry.[18]

Prevention:

  • Use Kinetically Controlled Conditions: Employing milder, faster-acting reagents and lower temperatures can prevent the equilibrium required for migration from being established.

  • Choose a Stable Acetal: 4,6-O-benzylidene acetals on pyranoside rings are particularly stable due to the formation of a rigid six-membered ring fused to the carbohydrate chair, making them less prone to migration than five-membered ring acetals (e.g., 2,3-O-benzylidene).

Section 3: Experimental Protocols

The following are detailed, step-by-step methodologies for key deprotection reactions.

Protocol 1: Complete Deprotection via Catalytic Transfer Hydrogenation (CTH)

This protocol describes a mild and efficient method for the complete removal of a benzylidene acetal to regenerate the diol, often with excellent functional group tolerance.[7][8][19]

Materials:

  • Benzylidene acetal-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH)

  • Celite®

Procedure:

  • To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol% by weight relative to the substrate).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC (the reaction is often complete within 30-60 minutes).

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary to yield the deprotected diol.

Protocol 2: Oxidative Cleavage to a Hydroxybenzoate using Ozone

This protocol provides a method to convert the benzylidene acetal into a 4-O-benzoyl and 6-O-benzoyl ester mixture, which can be useful for further synthetic manipulations.[12][13]

Materials:

  • Benzylidene acetal-protected substrate

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Ozone source (ozonizer)

  • Nitrogen or Argon gas

  • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) for quenching

Procedure:

  • Dissolve the benzylidene acetal (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL) in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction progress can be monitored by TLC or by the appearance of a persistent blue color, indicating an excess of ozone.

  • Once the reaction is complete, stop the ozone flow and bubble nitrogen or argon through the solution for 10-15 minutes to remove excess ozone.

  • Quench the reaction by adding a reducing agent at -78 °C (e.g., dimethyl sulfide (2.0 mmol) or triphenylphosphine (1.5 mmol)).

  • Allow the reaction mixture to warm slowly to room temperature and stir for at least 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the resulting hydroxybenzoate regioisomers.

Troubleshooting Common Protocol Issues

Troubleshooting_Workflow start Problem Encountered incomplete_rxn Incomplete Reaction/ Stalled Conversion start->incomplete_rxn side_products Formation of Side Products start->side_products check_reagents Check Reagent Quality (e.g., fresh Pd/C, anhydrous solvent, active Lewis acid) incomplete_rxn->check_reagents lower_temp Lower Reaction Temperature side_products->lower_temp increase_loading Increase Catalyst/ Reagent Loading check_reagents->increase_loading If reagents are good increase_temp Increase Temperature Gently (e.g., to 40°C) increase_loading->increase_temp If still slow reduce_time Reduce Reaction Time lower_temp->reduce_time If still issues milder_reagent Switch to Milder/ More Selective Reagent reduce_time->milder_reagent If side reactions persist

Caption: A general troubleshooting workflow for deprotection reactions.

Section 4: Data Summary

The choice of deprotection method significantly impacts yield and selectivity. The table below summarizes typical conditions for various methods.

Deprotection MethodReagent SystemSolventTemp. (°C)Typical TimeKey AdvantagesRef.
Acid-Catalyzed Hydrolysis 80% Acetic Acid (aq)AcOH/H₂O25 - 502 - 16 hSimple, inexpensive reagents.[2]
Lewis Acid Catalysis FeCl₃ (cat.), Mercaptoacetic acidCH₂Cl₂25< 2 hMild, fast, avoids strong protic acid, easy workup.[3][4]
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/CMeOH or EtOAc251 - 12 hEffective for complete debenzylation.[7][8]
Catalytic Transfer Hydrogenation Et₃SiH, 10% Pd/CMeOH2530 - 60 minMild, rapid, high-yielding, avoids H₂ gas, often selective over O-Bn.[6][7][8]
Oxidative Cleavage (Ozone) O₃, then DMSCH₂Cl₂-781 - 2 hOrthogonal to acid/base sensitive groups; forms benzoates.[11][12]
Oxidative Cleavage (Periodic Acid) H₅IO₆, TBAB, wet AluminaCH₂Cl₂252 - 4 hHigh yields, compatible with silyl ethers.[14]
References
  • Xia, X., & Hui, Y. (1996). A Convenient Method for Highly Selective Deprotection of Benzylidene Acetals from Sugars. Synthetic Communications, 26(4), 881-886. [Link]

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 70-74. [Link]

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 70-74. [Link]

  • Giri, R., & Deka, B. (2007). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. Synthetic Communications, 37(22), 3891-3897. [Link]

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. [Link]

  • Binkley, R. W., Goewey, G. S., & Johnston, J. C. (1984). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 49(6), 992-996. [Link]

  • Mäkelä, T. (2018). Acyl Group Migration in Carbohydrates. Doria.fi. [Link]

  • Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. ResearchGate. [Link]

  • Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3628–3632. [Link]

  • Greve, R. D., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. ACS Publications. [Link]

  • Bhattacharjee, S. S., & Gorin, P. A. J. (1969). Hydrogenolysis of carbohydrate acetals, ketals, and cyclic orthoesters with lithium aluminium hydride. Canadian Journal of Chemistry, 47(7), 1195-1206. [Link]

  • Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). The Oxidation of Acetals by Ozone. ResearchGate. [Link]

  • Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). Oxidation Of Benzylidene Acetals by Ozone. Canadian Journal of Chemistry, 53(8), 1204-1211. [Link]

  • Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). Oxidation Of Benzylidene Acetals by Ozone. Canadian Science Publishing. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Nature Chemistry, 2(7), 561-573. [Link]

  • Lipták, A., Jodál, I., & Nánási, P. (1993). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 246, 61-73. [Link]

  • Deslongchamps, P., Moreau, C., Fréhel, D., & Chênevert, R. (1975). Oxidation Of Benzylidene Acetals by Ozone. Canadian Science Publishing. [Link]

  • Ekholm, F. S., Mandity, I. M., Fülöp, F., et al. (2011). Rapid, simple, and efficient deprotection of benzyl/benzylidene protected carbohydrates by utilization of flow chemistry. Tetrahedron Letters, 52(16), 1839–1841. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. PMC - NIH. [Link]

  • Ohlin, M., Johnsson, R., & Ellervik, U. (2010). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(5), 1358–1365. [Link]

  • Buttafuoco, A., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]

  • Wikipedia. (2024). Benzylidene acetal. [Link]

  • Reddit. (2016). Help with benzylidene protective group mechanism. [Link]

  • Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]

  • Fraser-Reid, B., & Madsen, R. (2000). Carbohydrate cyclic acetal formation and migration. Chemical Reviews, 100(12), 4463-4484. [Link]

  • Tanaka, H. (2021). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). [Link]

Sources

Overcoming challenges in the scale-up synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important carbohydrate derivative. As a molecule with applications in glycobiology and as a building block in medicinal chemistry, its efficient and reproducible synthesis is paramount.[1][2][3]

This document moves beyond a simple recitation of steps. It is structured as a direct Q&A with a senior application scientist, anticipating the specific, practical challenges you will face during process development and scale-up. We will delve into the causality behind experimental choices, providing a framework for robust, self-validating protocols.

The synthesis of this target molecule, while conceptually straightforward, presents classic challenges in carbohydrate chemistry: regioselective protection, control of reaction equilibria, and purification of structurally similar compounds. The absence of a directing group at the C-2 position in many deoxy sugar precursors makes stereochemical control a significant hurdle in related syntheses.[4][5][6][7] While our target is a glucitol derivative, the principles of handling these sensitive molecules remain critical.

Overall Synthetic Workflow

The synthesis is typically approached as a two-step sequence starting from a suitable 3-deoxy precursor. The workflow is designed to selectively protect the hydroxyl groups to enable specific functionalization.

G A 1,5-Anhydro-3-deoxy-D-glucitol (Starting Material) B Step 1: Benzylidene Acetal Protection A->B  α,α-Dimethoxytoluene or Benzaldehyde  Acid Catalyst (e.g., CSA, p-TsOH)  DMF or Toluene, Heat C 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol (Intermediate) B->C D Step 2: Regioselective Toluoylation C->D  p-Toluoyl chloride  Base (e.g., Pyridine, DMAP)  DCM or Dichloroethane E This compound (Final Product) D->E

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide: From Bench to Scale

This section addresses specific, common problems encountered during the synthesis.

Part 1: Benzylidene Acetal Formation

Question: My benzylidene protection step is stalling, with significant amounts of starting material remaining even after extended reaction times. What is the primary cause?

Answer: This is a classic equilibrium problem. The formation of a benzylidene acetal is a reversible acid-catalyzed reaction that produces water (or methanol, if using a dimethyl acetal reagent).[8][9] On a small scale, a large excess of the benzaldehyde reagent can effectively drive the reaction forward. However, during scale-up, this is inefficient and complicates purification.

Probable Causes & Solutions:

  • Inefficient Water/Methanol Removal: The most common culprit is the accumulation of the byproduct, which pushes the equilibrium back to the starting materials.

    • Solution: At scale, active removal is non-negotiable. If using benzaldehyde in a solvent like toluene, employ a Dean-Stark apparatus to physically remove water. If using α,α-dimethoxytoluene in a solvent like DMF, the reaction is often performed under reduced pressure at elevated temperature (e.g., 60°C) to continuously remove the methanol byproduct.[10] This is a highly effective and scalable strategy.

  • Catalyst Deactivation/Insufficient Loading: The acid catalyst (e.g., camphorsulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)) can be neutralized by basic impurities in the starting material or solvent.

    • Solution: Ensure all starting materials and solvents are anhydrous and of high purity. Perform a stoichiometric analysis of the catalyst; a loading of 0.05 to 0.1 equivalents is typical. If the reaction stalls, a second small charge of the catalyst can sometimes restart it, but this should be investigated as it may indicate an underlying quality issue.

  • Poor Mixing/Mass Transfer: In large reactors, inadequate agitation can lead to localized "dead zones" where the reaction does not proceed efficiently.

    • Solution: Ensure the reactor's agitation system is appropriate for the batch volume and viscosity. Use baffles and appropriately designed impellers to ensure homogenous mixing of the catalyst and reagents.

Question: I'm observing the formation of multiple side products during the benzylidene protection. How can I improve selectivity for the 4,6-O-acetal?

Answer: The formation of the 6-membered ring between the C4 and C6 hydroxyls is thermodynamically favored. However, under certain conditions, other acetals (like a 5-membered ring between C2 and C4, if C2 were available) or intermolecular oligomers can form.

Probable Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Overly aggressive reaction conditions (e.g., very high temperatures or excessive catalyst) can lead to the formation of kinetically favored, but less stable, byproducts.

    • Solution: Run the reaction under conditions that favor thermodynamic equilibrium. This means using a moderate temperature (e.g., 50-70°C) and allowing sufficient time for the initial kinetic products to rearrange into the more stable 4,6-O-benzylidene acetal.

  • Reagent Stoichiometry: A large excess of benzaldehyde can sometimes lead to the formation of bis-acetals or other complex structures, especially if trace water is present.

    • Solution: Use a modest excess of the benzaldehyde reagent (e.g., 1.1-1.3 equivalents). This is usually sufficient to drive the reaction to completion when paired with efficient byproduct removal, without significantly increasing side reactions.

ParameterRecommended ConditionRationale
Reagent α,α-DimethoxytolueneAvoids water generation, methanol is easier to remove under vacuum.
Catalyst p-TsOH or CSA (0.05 eq)Effective and standard acidic catalysts for acetal formation.
Solvent Anhydrous DMFGood solvent for carbohydrates; high boiling point suitable for vacuum.
Temperature 60-70 °CBalances reaction rate with minimizing side product formation.
Pressure Reduced Pressure (Vacuum)Crucial for removing methanol byproduct and driving equilibrium.
Part 2: Regioselective Toluoylation

Question: During the toluoylation of the 2-OH group, I'm getting a significant amount of a di-toluoylated byproduct. How is this possible if the 4- and 6-OH groups are protected?

Answer: This is a strong indication that your benzylidene acetal intermediate is not pure or is unstable under the reaction conditions.

Probable Causes & Solutions:

  • Incomplete Benzylidene Protection: The most likely cause is the presence of residual starting material (the triol) from the previous step.

    • Solution: The purity of the 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol intermediate is critical. It must be rigorously purified before proceeding. At scale, this often involves crystallization or a thorough silica gel plug filtration to remove unreacted starting material. Do not carry impurities forward.

  • Acetal Instability/Cleavage: The benzylidene acetal is stable to basic conditions but can be cleaved by strong acids. If your p-toluoyl chloride reagent has degraded to release HCl, this could cause partial deprotection, freeing the 4- or 6-OH for subsequent reaction.

    • Solution: Use high-quality p-toluoyl chloride. The reaction should be run in the presence of a non-nucleophilic base like pyridine or a combination of a tertiary amine (like triethylamine) and DMAP (4-dimethylaminopyridine) to scavenge the HCl byproduct immediately. Pyridine can often serve as both the base and a solvent.

Question: My toluoylation reaction is very sluggish and requires a large excess of toluoyl chloride to reach completion. How can I optimize this?

Answer: Sluggish acylation of a secondary alcohol on a carbohydrate backbone is not uncommon due to steric hindrance.

Probable Causes & Solutions:

  • Insufficient Nucleophilicity/Activation: The 2-OH group may be sterically hindered or its nucleophilicity may be reduced by intramolecular hydrogen bonding.

    • Solution: The addition of a catalytic amount of DMAP (0.05 - 0.1 eq) is a standard and highly effective technique. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate with toluoyl chloride, which is then readily attacked by the sterically hindered alcohol.

  • Temperature Control: Acylations are often run at low temperatures (0°C) to control exotherms and side reactions. However, if the reaction is slow, the temperature may be too low.

    • Solution: Start the reaction at 0°C during the addition of toluoyl chloride to control the initial exotherm. Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. Monitoring by TLC or HPLC is essential to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 1,5-Anhydro-3-deoxy-D-glucitol starting material? A1: The two most critical attributes are purity and water content. The starting material should be free of isomeric impurities, which would lead to a complex mixture of products that are extremely difficult to separate. The water content should be minimal (<0.1%), as water will consume the reagents in both the protection and acylation steps and inhibit the acetal formation equilibrium.

Q2: How can I effectively monitor these reactions at a large scale? A2: While TLC is excellent for initial lab-scale development, it is not ideal for quantitative monitoring in a plant setting. High-Performance Liquid Chromatography (HPLC) with a suitable detector (like Refractive Index or ELSD for carbohydrates) is the preferred method. It allows you to precisely quantify the consumption of starting material and the formation of the product and key byproducts, enabling clear determination of reaction completion.

Q3: What is the best method for purifying the final product, this compound, at scale? A3: While silica gel chromatography is the default method in the lab, it is often not economically viable for large-scale manufacturing.[11][12] The primary goal should be to develop a robust crystallization procedure. The final product is significantly less polar than the starting materials or the intermediate, making crystallization from a mixed solvent system (e.g., ethyl acetate/hexane or ethanol/water) highly feasible.[10][13] Developing a good crystallization protocol will provide the highest purity product with the most scalable and cost-effective process.

Q4: Are there any specific safety concerns I should be aware of during scale-up? A4: Yes. Pyridine is toxic and flammable and should be handled in a well-ventilated, contained system. Acid catalysts like p-TsOH are corrosive. The addition of p-toluoyl chloride to the pyridine/alcohol mixture can be highly exothermic and should be controlled by slow addition and external cooling. Always perform a process safety review before scaling up any chemical reaction.

Protocols

Protocol 1: Scale-Up Synthesis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol

G A Charge Reactor: 1. 1,5-Anhydro-3-deoxy-D-glucitol (1.0 eq) 2. Anhydrous DMF (10 vol) B Charge Reagents: 1. α,α-Dimethoxytoluene (1.2 eq) 2. p-TsOH·H2O (0.05 eq) C Heat to 60-65°C D Apply Vacuum (e.g., 50-100 mbar) to remove Methanol E Monitor by HPLC until SM < 2% F Cool to RT Quench with Triethylamine G Concentrate under Vacuum H Purify by Crystallization (e.g., Toluene or EtOAc/Heptane)

Caption: Experimental workflow for benzylidene acetal protection at scale.

Methodology:

  • Charge the reactor with 1,5-Anhydro-3-deoxy-D-glucitol (1.0 eq) and anhydrous DMF (10 volumes).

  • Begin agitation and add α,α-dimethoxytoluene (1.2 eq) followed by p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to 60-65°C.

  • Once at temperature, slowly apply a vacuum to the reactor to facilitate the removal of the methanol byproduct.

  • Maintain the temperature and vacuum, monitoring the reaction progress by HPLC every 2-4 hours.

  • Once the starting material is consumed (<2% by HPLC), cool the reaction to room temperature.

  • Quench the reaction by adding triethylamine (or another suitable base) to neutralize the acid catalyst.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.

  • The resulting crude oil or solid can be purified by direct crystallization from a suitable solvent system like toluene or ethyl acetate/heptane to yield the pure intermediate.

References

  • Derek, C. J., & Paul, F. (1976). Synthesis of some derivatives of 6-amino-1,5-anhydro-6-deoxy-D-glucitol and 2-amino-1,5-anhydro-2-deoxy-D-glucitol. PubMed. Available at: [Link]

  • Moni, L., et al. (2021). HPLC-Based Automated Synthesis and Purification of Carbohydrates. National Institutes of Health (NIH). Available at: [Link]

  • McKay, M. J., & Nguyen, H. M. (2013). An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • El-Hilaly, A., et al. (2020). Recent advances in the synthesis of 2-deoxy-glycosides. ResearchGate. Available at: [Link]

  • Bennett, C. S. (2017). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. National Institutes of Health (NIH). Available at: [Link]

  • de la Pradilla, R. F., & Tortosa, M. (2014). Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. Available at: [Link]

  • Trudeau, S., & Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. ACS Publications. Available at: [Link]

  • Sun, Y., et al. (2010). Bioactivities, isolation and purification methods of polysaccharides from natural products: A review. National Institutes of Health (NIH). Available at: [Link]

  • Fiskesund, R., et al. (2010). 1,5-anhydro-D-fructose and its derivatives: biosynthesis, preparation and potential medical applications. PubMed. Available at: [Link]

  • Wang, G., et al. (2022). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI. Available at: [Link]

  • Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. Available at: [Link]

  • US Patent US3219484A. Process for the purification of sugars and their derivatives. Google Patents.
  • Reddit user discussion. (2016). Help with benzylidene protective group mechanism. Reddit. Available at: [Link]

  • Scribd document. (n.d.). Benzylidene Acetal. Scribd. Available at: [Link]

  • Yamanaka, M., et al. (2022). In Vivo Metabolism of 1,5-Anhydro-d-fructose to 1,5-Anhydro-d-glucitol. In Vivo. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Chegg. (2019). Question: Is the mecanisme for a benzylidene acetal formation... Chegg. Available at: [Link]

  • Studylib. (n.d.). Benzylidene Acetal Synthesis: Organic Chemistry Lab Experiment. Studylib. Available at: [Link]

  • Kim, M. J., et al. (2008). A facile synthesis of 4,6-O-benzylidene-D-glycals via 1,5-anhydro-4,6-O-benzylidene-D-hex-1-en-3-ulose. PubMed. Available at: [Link]

  • Johnsson, R., et al. (2007). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. ACS Publications. Available at: [Link]

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]

  • Beer, B., et al. (2018). Cell Factory Design and Optimization for the Stereoselective Synthesis of Polyhydroxylated Compounds. PubMed. Available at: [Link]

  • Gening, M. L., et al. (2022). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. PubMed Central. Available at: [Link]

  • Matsuda, A., et al. (2018). Synthesis of 1,5-Anhydro-d-fructose derivatives and evaluation of their inflammasome inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2003). Optimization of direct acid esterification process of soybean oil deodorizer distillate. ResearchGate. Available at: [Link]

  • da Silva, A. G., et al. (2023). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. PubMed. Available at: [Link]

  • Yunus, R., et al. (2021). Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. Springer Link. Available at: [Link]

Sources

Stability issues of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol under different reaction conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Your Molecule

Welcome to the technical support guide for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (C₂₁H₂₂O₅).[1] This synthetic intermediate is a valuable tool in glycobiology and medicinal chemistry, often used in the preparation of sugar nucleotides and other complex carbohydrate structures.[2] Its utility stems from the specific arrangement of its protecting groups: a 4,6-O-benzylidene acetal and a 2-O-toluoyl ester . Protecting groups are crucial in carbohydrate chemistry for differentiating the many hydroxyl groups, thereby enabling regioselective reactions.[3][4]

However, the stability of these protecting groups is highly dependent on reaction conditions. This guide is designed to provide you, the researcher, with a clear understanding of the molecule's stability profile and to offer practical solutions for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Section 1: General Stability and Handling

Q1: How should I store this compound for maximum stability?

A: For short-term use, the compound may be stored at room temperature. However, for long-term storage, it is strongly recommended to keep it at -20°C.[2] Before use, ensure you centrifuge the vial prior to removing the cap to recover any material that may have coated the sides.[2]

Q2: What are the visual or analytical signs of decomposition?

A: The primary sign of decomposition is the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.

  • Cleavage of the benzylidene acetal will result in a significantly more polar diol.

  • Cleavage of the toluoyl ester will yield a more polar alcohol. In NMR analysis, the disappearance of the characteristic benzylidene acetal proton signal (a singlet around 5.5 ppm) or the toluoyl group signals (aromatic protons and a methyl singlet) are clear indicators of degradation.

Section 2: Stability Under Acidic Conditions

Q3: I am planning a reaction that is slightly acidic. Will the benzylidene acetal be cleaved?

A: Yes, this is a significant risk. Benzylidene acetals are highly sensitive to acidic conditions.[5][6] Even trace amounts of acid, including acidic solvents (e.g., un-neutralized CDCl₃) or reagents, can catalyze the hydrolysis of the acetal. The stability is pH-dependent; the acetal is labile at pH values below 4.[7]

Q4: What types of acids are known to cleave the benzylidene group?

A: Both strong protic acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., Er(OTf)₃, TMSOTf, PhBCl₂) are effective at cleaving benzylidene acetals.[5][7][8] The reaction mechanism involves protonation of an acetal oxygen, followed by ring-opening.

Q5: Can I selectively remove the benzylidene group while keeping the toluoyl ester intact?

A: Absolutely. This is a common synthetic transformation. Mild acidic hydrolysis is the standard method. For example, treatment with aqueous acetic acid (e.g., 80% AcOH) at a controlled temperature is a reliable way to remove the benzylidene group while leaving the ester untouched.

Q6: My reaction mixture contains an acidic impurity, and I'm seeing decomposition. How can I fix this?

A:

  • Neutralize: Before your reaction, ensure all reagents and solvents are free of acid. If necessary, wash organic solvents with a mild base (like saturated NaHCO₃ solution), dry thoroughly, and distill.

  • Use a Buffer: If your reaction conditions permit, using a non-nucleophilic buffer can maintain a neutral pH.

  • Acid Scavenger: In some cases, adding a non-nucleophilic base, like proton sponge or 2,6-lutidine, can scavenge trace acid without interfering with your desired reaction.

Section 3: Stability Under Basic Conditions

Q7: How stable is the 2-O-toluoyl ester to basic conditions?

A: The toluoyl ester is susceptible to cleavage under basic conditions through a process called saponification.[9][10] This involves the hydrolysis of the ester by a hydroxide base (e.g., NaOH, KOH, LiOH) to yield a carboxylate salt and the free alcohol.[11][12]

Q8: What specific basic reagents should I be cautious with?

A: Strong hydroxide bases like NaOH, KOH, and LiOH will readily cleave the ester, especially with heating.[11] Strong, non-hydroxide bases like LDA or t-BuOK are generally compatible with the ester group, as is pyridine.[7] Amine bases (e.g., triethylamine) are typically safe to use as well.[7]

Q9: I want to remove the toluoyl ester but keep the benzylidene acetal. What is the recommended procedure?

A: This is a standard saponification procedure. The benzylidene acetal is stable to the basic conditions required for ester hydrolysis.[13] A typical method involves dissolving the compound in a solvent like methanol or THF and adding an aqueous solution of a base like LiOH or NaOH. The reaction is often performed at room temperature or with gentle heating.

Q10: Is the saponification reaction reversible?

A: Under basic conditions, the saponification process is effectively irreversible.[9] This is because the final step is a highly favorable acid-base reaction where the alkoxide byproduct deprotonates the carboxylic acid to form a carboxylate salt.[9][10]

Section 4: Stability Under Reductive & Oxidative Conditions

Q11: I need to perform a hydrogenation. Will this affect the molecule?

A: Yes. The benzylidene acetal can be removed under hydrogenolysis conditions (e.g., H₂ gas over Pd/C).[5][6] This is a common deprotection strategy. It's important to note that this method will also reduce other sensitive groups if present. A milder alternative that avoids flammable hydrogen gas is catalytic transfer hydrogenation using reagents like triethylsilane and Pd/C.[5][6]

Q12: Can I regioselectively open the benzylidene acetal to get a 4-O-benzyl or 6-O-benzyl ether?

A: Yes, this is a powerful feature of the 4,6-O-benzylidene acetal. The regiochemical outcome depends on the specific reagents used.[14]

  • To get the 4-OH / 6-OBn ether: Reagent systems like BH₃·THF/TMSOTf or borane reagents activated by Lewis acids are often used.[14][15] The Lewis acid activates borane, which then coordinates to the more sterically accessible O-6, leading to cleavage of the C6-O bond.[14]

  • To get the 6-OH / 4-OBn ether: Using a reagent system like Et₃SiH with PhBCl₂ can favor the formation of the 4-O-benzyl ether.[8] Here, the Lewis acid is thought to coordinate to O-6, leading to cleavage at the C4-O bond.[14]

Q13: What about oxidative conditions?

A: The benzylidene acetal can be cleaved under specific oxidative conditions to form a hydroxybenzoate ester.[16] Reagents like N-bromosuccinimide (NBS) or ozone can facilitate this transformation. The toluoyl group is generally stable to many common oxidants used in carbohydrate chemistry.

Troubleshooting Guide

Observed Problem Possible Cause Recommended Solution & Explanation
TLC shows a new, very polar spot after reaction. Acidic Cleavage of Benzylidene Acetal. The diol formed is much more polar. Check the pH of your reaction. Neutralize all reagents and solvents before use. Consider adding an acid scavenger like proton sponge if trace acid is unavoidable.
TLC shows a new, moderately polar spot. Basic Cleavage (Saponification) of Toluoyl Ester. The resulting alcohol is more polar than the starting material. Avoid strong hydroxide bases (NaOH, KOH). Use non-nucleophilic bases like DBU, DIPEA, or pyridine for your reaction if a base is required.
Product mass is too high in Mass Spec analysis. Oxidative Opening of Benzylidene Acetal. Certain reagents can oxidatively open the acetal to form a benzoate ester, adding an oxygen atom. Re-evaluate your reagents for any overlooked oxidants.
Reaction is sluggish or incomplete. Poor Solubility. The compound's solubility is best in chlorinated solvents like chloroform or dichloromethane.[2] If using other solvents, ensure complete dissolution, gently warming if necessary, while monitoring for thermal decomposition.
Multiple new spots appear on TLC. Combined Decomposition. Harsh conditions (e.g., strong acid and heat) may be cleaving both protecting groups. Re-evaluate the overall reaction conditions for milder alternatives.

Key Experimental Protocols

Protocol 1: Selective Acidic Deprotection of the 4,6-O-Benzylidene Acetal

This protocol removes the benzylidene group while preserving the toluoyl ester.

  • Dissolve the starting material (1.0 mmol) in 80% aqueous acetic acid (10 mL).

  • Stir the reaction mixture at 60-80°C.

  • Monitor the reaction progress by TLC (e.g., using a 2:1 Hexanes:Ethyl Acetate solvent system). The product will be a more polar spot.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography.

Protocol 2: Selective Basic Deprotection (Saponification) of the 2-O-Toluoyl Ester

This protocol removes the toluoyl ester while preserving the benzylidene acetal.

  • Dissolve the starting material (1.0 mmol) in a mixture of THF (10 mL) and Methanol (5 mL).

  • Add a 1 M aqueous solution of lithium hydroxide (LiOH) (2.0 mL, 2.0 mmol).

  • Stir the reaction at room temperature and monitor by TLC. The product will be a more polar spot.

  • Upon completion (typically 1-3 hours), neutralize the reaction by adding a few drops of glacial acetic acid or a 1 M HCl solution until the pH is ~7.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting alcohol by silica gel column chromatography.

Diagrams and Workflows

Chemical Stability Logic

The following diagram illustrates the molecule's sensitivity to different reagent types.

Start 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol Acid Acidic Conditions (Protic or Lewis) Start->Acid Cleaves Benzylidene Acetal Base Basic Conditions (e.g., NaOH, LiOH) Start->Base Cleaves Toluoyl Ester (Saponification) Reductive Reductive Conditions Start->Reductive Cleaves/Opens Benzylidene Acetal Product_Diol Product A: 2-O-Toluoyl Ester (4,6-Diol) Acid->Product_Diol Product_Alcohol Product B: 4,6-O-Benzylidene Acetal (2-Alcohol) Base->Product_Alcohol Product_Reductive Multiple Products: - Full Deprotection - Regioselective Opening Reductive->Product_Reductive

Caption: Chemical stability pathways for the target molecule.

Troubleshooting Workflow

Use this workflow to diagnose unexpected reaction outcomes.

Start Unexpected Result Observed in Reaction? CheckTLC Analyze by TLC. New Polar Spot(s)? Start->CheckTLC IsAcid Was an acidic reagent/condition used? CheckTLC->IsAcid Yes CauseOther Possible Cause: - Thermal Degradation - Oxidative Damage - Reductive Cleavage Review all reagents and conditions. CheckTLC->CauseOther No IsBase Was a strong base (e.g., NaOH) used? IsAcid->IsBase No CauseAcid Likely Cause: Benzylidene acetal cleavage. See Protocol 1 for expected product. IsAcid->CauseAcid Yes CauseBase Likely Cause: Ester saponification. See Protocol 2 for expected product. IsBase->CauseBase Yes IsBase->CauseOther No

Caption: A logical workflow for troubleshooting common stability issues.

References

  • Bandyopadhyay, A., & Misra, A. K. (2012). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers was achieved under catalytic transfer hydrogenation conditions by using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature. Beilstein Journal of Organic Chemistry, 8, 391–396. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved January 14, 2026, from [Link]

  • Garegg, P. J. (1984). Some aspects of the protection of hydroxyl groups in carbohydrate chemistry. Pure and Applied Chemistry, 56(7), 845–858. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved January 14, 2026, from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 8). ChemInform Abstract: Regioselective Reductive Openings of 4,6-Benzylidene Acetals: Synthetic and Mechanistic Aspects. Retrieved January 14, 2026, from [Link]

  • Wang, C., et al. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. International Journal of Carbohydrate Chemistry, 2012, 793820. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol as a Novel Alpha-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the experimental validation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol as a potential alpha-glucosidase inhibitor. It is designed for researchers, medicinal chemists, and drug development professionals seeking to characterize novel therapeutic agents for the management of Type 2 Diabetes Mellitus. This document outlines the scientific rationale, compares the target molecule to established drugs, and provides a detailed, self-validating protocol for determining its inhibitory potency and kinetic profile.

The Scientific Imperative for Novel Alpha-Glucosidase Inhibitors

Alpha-glucosidase enzymes, located in the brush border of the small intestine, are critical for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1] The inhibition of these enzymes is a key therapeutic strategy for managing Type 2 Diabetes, as it delays carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia.[1][2][3]

Current FDA-approved alpha-glucosidase inhibitors, such as Acarbose and Miglitol, validate this therapeutic approach.[2][4] They effectively slow the rise in blood glucose after meals. However, their utility can be limited by significant gastrointestinal side effects, including flatulence and diarrhea, which arise from the fermentation of undigested carbohydrates in the colon.[4] This creates a clear need for new, more potent, and better-tolerated inhibitors.

The 1,5-anhydro-D-glucitol scaffold has emerged as a promising foundation for developing such inhibitors. Various derivatives of this core structure have demonstrated significant inhibitory activity against alpha-glucosidase, in some cases far exceeding the potency of existing drugs.[5][6]

Profile of the Investigational Compound

Chemical Name: this compound Molecular Formula: C₂₁H₂₂O₅[7] Structural Class: Modified 1,5-Anhydro-D-glucitol

Rationale for Investigation: The therapeutic potential of this specific molecule is inferred from its structural relatives. For instance, a closely related compound, 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol, has been identified as an alpha-glucosidase inhibitor.[8] Furthermore, other complex derivatives of 1,5-anhydro-D-glucitol have shown potent inhibition of the enzyme.[5][] The unique combination of a benzylidene group, a deoxy modification at the 3-position, and a toluoyl ester at the 2-position on the 1,5-anhydro-D-glucitol core suggests a distinct chemical architecture that warrants rigorous investigation for its potential to selectively and potently inhibit alpha-glucosidase.

Comparative Landscape: Existing Alpha-Glucosidase Inhibitors

To establish a benchmark for validation, the performance of our investigational compound must be compared against established therapeutic agents. Acarbose and Miglitol serve as the primary comparators.

FeatureAcarboseMiglitolThis compound
Core Structure Pseudo-tetrasaccharideDeoxynojirimycin derivative1,5-Anhydro-D-glucitol derivative
Mechanism of Action Competitive inhibition of intestinal alpha-glucosidases (e.g., sucrase, maltase, glucoamylase).[2][4]Competitive inhibition of intestinal alpha-glucosidases.[2][10] Structurally similar to glucose.[11]To be determined (Hypothesized competitive inhibition)
Systemic Absorption Minimally absorbed.[4]Readily absorbed, but acts locally in the intestine.[4][10][11]To be determined
Primary Side Effects Flatulence, diarrhea, abdominal pain.[4]Flatulence, diarrhea, abdominal pain.[4]To be determined
Reported IC₅₀ (α-glucosidase) ~141.62 µM (Varies by study)[5]Varies depending on specific enzyme and assay conditions.To be determined via experimental validation

A Framework for Experimental Validation

The following protocol provides a robust, step-by-step methodology for validating the inhibitory activity and characterizing the mechanism of this compound.

Visualizing the Core Concepts

To contextualize the experimental work, it is crucial to understand the underlying biochemical pathway and the logical flow of the validation process.

Alpha_Glucosidase_Inhibition cluster_pathway Biochemical Pathway cluster_inhibition Inhibition Mechanism Carbohydrate Complex Carbohydrate (e.g., Starch, Sucrose) Enzyme α-Glucosidase Carbohydrate->Enzyme Binds to active site Glucose Glucose (Absorbed into bloodstream) Enzyme->Glucose Hydrolyzes into Blocked Inhibition of Carbohydrate Digestion Enzyme->Blocked Inhibitor Inhibitor (e.g., Test Compound) Inhibitor->Enzyme Competitively binds to active site

Caption: Mechanism of alpha-glucosidase action and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Phosphate Buffer - α-Glucosidase Enzyme - pNPG Substrate - Test Compound Stock - Acarbose Stock B Dispense serial dilutions of Test Compound & Acarbose A->B C Add α-Glucosidase solution to all wells (except blanks) B->C D Pre-incubate at 37°C C->D E Initiate reaction by adding pNPG substrate D->E F Incubate at 37°C for 20-30 min E->F G Terminate reaction with Na₂CO₃ solution F->G H Read absorbance at 405 nm (p-Nitrophenol formation) G->H I Calculate % Inhibition for each concentration H->I J Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) I->J K Determine IC₅₀ Value J->K L Perform Kinetic Studies (e.g., Lineweaver-Burk Plot) to determine inhibition type K->L

Caption: Workflow for the in vitro alpha-glucosidase inhibition assay.

Detailed Experimental Protocol

This protocol is based on established colorimetric assays and is designed for execution in a 96-well microplate format for efficiency and reproducibility.[1][12][13]

Principle: The assay quantifies the activity of α-glucosidase by measuring its hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol (pNP).[1] When the reaction is stopped with a basic solution, the resulting pNP forms a yellow-colored p-nitrophenolate ion, which can be measured spectrophotometrically at 405 nm.[1][12] An effective inhibitor will reduce the amount of pNP formed.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound (Test Compound)

  • Acarbose (Positive Control) (Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 0.2 M

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Test Compound & Control Stock: Prepare 10 mM stock solutions of the test compound and Acarbose in DMSO. Create a series of dilutions in phosphate buffer to achieve final assay concentrations ranging from nanomolar to micromolar. Causality Note: A wide concentration range is essential for constructing a full dose-response curve to accurately determine the IC₅₀ value.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of sodium phosphate buffer (pH 6.8) to each well.

    • Add 10 µL of the diluted test compound or Acarbose to the respective wells. For the 100% activity control, add 10 µL of buffer/DMSO solution.

    • Add 20 µL of the α-glucosidase solution to all wells except the blanks.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes. Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for observing competitive inhibition.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for exactly 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ to each well. Causality Note: The strong base denatures the enzyme, instantly halting the reaction, and develops the color of the p-nitrophenol product for accurate quantification.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculating Percent Inhibition: The percentage of inhibition is calculated using the following formula[12][14]: % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) * 100

    • A_control: Absorbance of the 100% enzyme activity well (enzyme + buffer + substrate).

    • A_sample: Absorbance of the well with the test compound.

    • A_blank: Absorbance of the well without the enzyme.

  • Determining the IC₅₀ Value:

    • Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value signifies higher potency.

  • Kinetic Analysis (Mechanism of Action):

    • To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of the substrate (pNPG) in the presence of a fixed concentration of the inhibitor.

    • Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of line intersections will reveal the mechanism of inhibition, providing crucial insight into how the compound interacts with the enzyme's active site.[15]

Conclusion

The compound this compound belongs to a chemical class with demonstrated potential for potent alpha-glucosidase inhibition. Its novel structure merits a thorough investigation to ascertain its therapeutic value. The comparative framework and detailed validation protocol provided in this guide offer a scientifically rigorous pathway for characterizing its inhibitory activity, determining its potency (IC₅₀), and elucidating its mechanism of action. The successful validation of this compound could lead to the development of a next-generation therapeutic agent for Type 2 Diabetes with an improved efficacy and safety profile over existing treatments.

References

  • Joubert, P. H., Venter, H. L., & Foukaridis, G. N. (n.d.). The effect of miglitol and acarbose after an oral glucose load: a novel hypoglycaemic mechanism? British Journal of Clinical Pharmacology.
  • Feingold, K. R. (2022). Alpha Glucosidase Inhibitors. StatPearls.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • American Diabetes Association. (n.d.). α-Glucosidase Inhibitors. 2024-25 Guide to Medications for the Treatment of Diabetes Mellitus.
  • BenchChem. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol. BenchChem.
  • Cigna. (2013). Therapeutic Class Overview α-glucosidase Inhibitors.
  • Dineshkumar, B. (2019). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Alpha-Glucosidase Inhibition Assay for Prenylterphenyllin. BenchChem.
  • BOC Sciences. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-3-O-[2,4-dichlorophenyl]thiocarbonyloxy-2-O-toluoyl-D-glucitol. BOC Sciences.
  • Wang, M., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry.
  • Creative Enzymes. (n.d.). Experimental Activity Validation of Inhibitors. Creative Enzymes.
  • Creative Enzymes. (n.d.). Activity Measurement of Inhibitors in Ligand-Based Design. Creative Enzymes.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Miglitol. LiverTox.
  • Ortiz-Andrade, R., et al. (2012). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central.
  • Aki, K., et al. (1995). Effects of 1,5-anhydro-D-fructose on selected glucose-metabolizing enzymes. PubMed.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • May, B. K., & Yau, M. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. PubMed.
  • McDonald, A. G., Tipton, K. F., & Edmondson, D. E. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MedChemExpress. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol. MedChemExpress.
  • MedChemExpress. (n.d.). 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol | Global Clinical Trial Data. MedChemExpress.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

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A Comparative Efficacy Analysis for Alpha-Glucosidase Inhibition: 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol and Acarbose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, the inhibition of intestinal α-glucosidase enzymes presents a key therapeutic strategy to control postprandial hyperglycemia. This guide provides a detailed comparative analysis of a novel investigational compound, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, and the established drug, acarbose. By examining their mechanisms of action, in vitro efficacy, and the experimental methodologies for their evaluation, this document aims to equip researchers with the critical insights needed for advancing drug discovery in this domain.

Introduction to the Compounds

Acarbose , a pseudo-tetrasaccharide of microbial origin, is a widely prescribed α-glucosidase inhibitor.[1][2] It acts competitively and reversibly on α-glucosidases in the brush border of the small intestine, delaying the digestion of complex carbohydrates and subsequent absorption of glucose.[1][2]

This compound is a synthetic derivative of 1,5-anhydro-D-glucitol, a naturally occurring polyol.[3] Derivatives of 1,5-anhydro-D-glucitol have emerged as a promising class of α-glucosidase inhibitors, exhibiting potent inhibitory activity in preclinical studies.[3] This guide will focus on a closely related and well-characterized derivative from recent literature to provide a basis for comparison.

Mechanism of Action: A Shared Target, A Competitive Battle

Both acarbose and the 1,5-anhydro-D-glucitol derivative exert their therapeutic effect by targeting the same family of enzymes: the α-glucosidases located on the brush border of the small intestine. These enzymes, including sucrase, maltase, and glucoamylase, are responsible for the final step in carbohydrate digestion, breaking down oligosaccharides and disaccharides into absorbable monosaccharides like glucose.

By competitively binding to the active site of these enzymes, both compounds prevent the efficient breakdown of dietary carbohydrates. This delayed digestion results in a slower and more gradual release of glucose into the bloodstream, thereby mitigating the sharp spike in postprandial blood glucose levels characteristic of T2DM.

cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Bloodstream Complex Carbohydrates Complex Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Complex Carbohydrates->Alpha-Glucosidase Digestion Glucose Glucose Alpha-Glucosidase->Glucose Release Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor Acarbose or 1,5-Anhydro-D-glucitol Derivative Inhibitor->Alpha-Glucosidase Competitive Inhibition

Figure 1: Competitive inhibition of alpha-glucosidase by acarbose and 1,5-anhydro-D-glucitol derivatives.

Comparative In Vitro Efficacy

The potency of α-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Recent research has highlighted the significant α-glucosidase inhibitory potential of 1,5-anhydro-D-glucitol derivatives. One study on a specific derivative isolated from Acer ginnala Maxim. reported a remarkably low IC50 value, suggesting a much higher potency compared to acarbose under the same experimental conditions.[3]

CompoundTarget EnzymeIC50 (µM)Reference
1,5-Anhydro-D-glucitol Derivativeα-Glucosidase0.88 - 6.06[3]
Acarboseα-Glucosidase141.62[3]

Note: The IC50 values for acarbose can vary widely in the literature depending on the source of the α-glucosidase enzyme (e.g., yeast, rat intestine) and the specific assay conditions. The data presented here is from a single study for direct comparison.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for the in vitro and in vivo assessment of α-glucosidase inhibitors.

In Vitro Alpha-Glucosidase Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of α-glucosidase. The causality behind this choice of assay is its ability to isolate the specific interaction between the inhibitor and the target enzyme, providing a clear and quantifiable measure of potency (IC50).

Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

    • Prepare a stock solution of pNPG in the same buffer.

    • Prepare a series of dilutions of the test compound (e.g., 1,5-anhydro-D-glucitol derivative) and the reference compound (acarbose) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the test or reference compound solution at various concentrations. For the control wells, add 10 µL of the buffer.

    • Add 20 µL of the α-glucosidase solution to all wells and pre-incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test and reference compounds using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare Reagents Dispense Buffer Dispense Buffer to 96-well plate Prepare Reagents->Dispense Buffer Add Inhibitors Add Test/Reference Inhibitors Dispense Buffer->Add Inhibitors Add Enzyme Add α-Glucosidase Solution Add Inhibitors->Add Enzyme Pre-incubate Pre-incubate (37°C, 15 min) Add Enzyme->Pre-incubate Add Substrate Add pNPG Substrate (Initiate Reaction) Pre-incubate->Add Substrate Incubate Incubate (37°C, 30 min) Add Substrate->Incubate Stop Reaction Stop Reaction (Add Na2CO3) Incubate->Stop Reaction Measure Absorbance Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance Calculate IC50 Calculate % Inhibition and IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Figure 2: Workflow for the in vitro alpha-glucosidase inhibition assay.

In Vivo Evaluation of Anti-hyperglycemic Activity

While in vitro assays are crucial for determining potency, in vivo studies are essential to assess the efficacy of a compound in a complex biological system. The choice of an animal model that mimics human T2DM is critical for the translational relevance of the findings.

Principle: A common and well-established model involves inducing a diabetic state in rodents (e.g., rats or mice) using streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells. The efficacy of the test compound is then evaluated by its ability to reduce the rise in blood glucose levels after a carbohydrate challenge (e.g., sucrose or starch oral gavage).

Step-by-Step Methodology:

  • Animal Model Induction:

    • Acclimate male Sprague-Dawley rats or Swiss albino mice for at least one week.

    • Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg in citrate buffer, pH 4.5).

    • Confirm the diabetic state after 72 hours by measuring fasting blood glucose levels. Animals with fasting blood glucose above 250 mg/dL are typically selected for the study.

  • Experimental Groups:

    • Divide the diabetic animals into several groups:

      • Group 1: Normal Control (non-diabetic, vehicle-treated)

      • Group 2: Diabetic Control (diabetic, vehicle-treated)

      • Group 3: Acarbose-treated (diabetic, treated with a standard dose of acarbose)

      • Group 4: Test Compound-treated (diabetic, treated with the 1,5-anhydro-D-glucitol derivative at various doses)

  • Oral Carbohydrate Tolerance Test (OCTT):

    • Fast the animals overnight (12-14 hours) with free access to water.

    • Administer the vehicle, acarbose, or the test compound orally 30 minutes before the carbohydrate challenge.

    • Administer a sucrose or starch solution (e.g., 2 g/kg body weight) orally to all animals.

    • Collect blood samples from the tail vein at 0 (just before the carbohydrate load), 30, 60, 90, and 120 minutes after the carbohydrate administration.

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each group.

    • Calculate the Area Under the Curve (AUC) for the blood glucose-time profile for each animal.

    • Compare the AUC values of the treated groups with the diabetic control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in the AUC indicates an effective anti-hyperglycemic agent.

Start Start Animal Acclimation Animal Acclimation (Rats/Mice) Start->Animal Acclimation Diabetes Induction Induce Diabetes (Streptozotocin) Animal Acclimation->Diabetes Induction Group Allocation Group Allocation (Control, Acarbose, Test Compound) Diabetes Induction->Group Allocation Fasting Overnight Fasting Group Allocation->Fasting Drug Administration Oral Administration of Vehicle/Inhibitors Fasting->Drug Administration Carbohydrate Challenge Oral Carbohydrate Challenge (Sucrose/Starch) Drug Administration->Carbohydrate Challenge Blood Sampling Serial Blood Sampling (0, 30, 60, 90, 120 min) Carbohydrate Challenge->Blood Sampling Glucose Measurement Blood Glucose Measurement Blood Sampling->Glucose Measurement Data Analysis Data Analysis (AUC Calculation, Statistics) Glucose Measurement->Data Analysis End End Data Analysis->End

Figure 3: Workflow for the in vivo oral carbohydrate tolerance test.

Conclusion and Future Directions

The in vitro data strongly suggests that 1,5-anhydro-D-glucitol derivatives represent a highly potent class of α-glucosidase inhibitors, potentially exceeding the efficacy of the established drug, acarbose.[3] However, a comprehensive evaluation necessitates further investigation.

Future research should focus on:

  • In vivo efficacy studies of this compound to confirm its anti-hyperglycemic effects in a physiological context.

  • Pharmacokinetic and toxicological profiling to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency and selectivity.

By systematically applying the rigorous experimental protocols outlined in this guide, the scientific community can effectively evaluate and compare novel α-glucosidase inhibitors, paving the way for the development of next-generation therapies for the management of Type 2 Diabetes Mellitus.

References

  • National Center for Biotechnology Information. Alpha Glucosidase Inhibitors. [Link]

  • PubMed. The mechanism of alpha-glucosidase inhibition in the management of diabetes. [Link]

  • My Endo Consult. Acarbose Mechanism of Action. [Link]

  • PubMed. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: A Predictive Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized carbohydrate derivatives is paramount. This guide provides an in-depth, predictive analysis of the spectroscopic data expected for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol . In the absence of a complete, published experimental dataset for this specific molecule, this guide leverages established principles of NMR and mass spectrometry, alongside comparative data from closely related analogues, to construct a robust framework for its structural elucidation. This approach not only predicts the expected spectral features but also explains the underlying principles, empowering researchers to confidently analyze similar compounds.

The Importance of Rigorous Structural Verification

This compound is a protected monosaccharide derivative with potential applications in glycobiology and as a synthetic intermediate. The presence of multiple stereocenters and functional groups necessitates a multi-technique spectroscopic approach for unequivocal characterization. The strategic placement of the benzylidene acetal, the toluoyl ester, and the deoxy position at C-3 dictates the molecule's three-dimensional structure and, consequently, its chemical reactivity and biological activity. Therefore, confirming the connectivity and stereochemistry is not merely a procedural step but a cornerstone of reliable scientific inquiry.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift trends in carbohydrate chemistry.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a4.20 - 4.35dd~11.5, 5.0
H-1e3.55 - 3.70t~11.0
H-25.00 - 5.15m-
H-3a1.90 - 2.05ddd~13.0, 11.5, 5.0
H-3e2.35 - 2.50dt~13.0, 4.5
H-43.75 - 3.90td~10.0, 4.5
H-53.60 - 3.75m-
H-6a4.25 - 4.40dd~10.5, 5.0
H-6e3.80 - 3.95t~10.5
Ph-CH5.50 - 5.60s-
Tol-CH₃2.35 - 2.45s-
Ar-H (Tol)7.15 - 7.25d~8.0
Ar-H (Tol)7.90 - 8.00d~8.0
Ar-H (Ph)7.30 - 7.55m-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-168.0 - 70.0
C-270.0 - 72.0
C-333.0 - 35.0
C-478.0 - 80.0
C-565.0 - 67.0
C-668.0 - 70.0
Ph-CH101.0 - 102.0
Tol-CH₃21.0 - 22.0
Cq (Tol)128.0 - 130.0
CH (Tol)129.0 - 131.0
Cq (Tol, C=O)143.0 - 145.0
Cq (Ph)137.0 - 139.0
CH (Ph)126.0 - 130.0
C=O165.0 - 167.0

Elucidating the Structure: A Multi-faceted NMR Approach

The cornerstone of structural confirmation for a molecule like this compound lies in a suite of NMR experiments. Each experiment provides a unique piece of the puzzle, and together they create a self-validating system.

¹H NMR: The Initial Fingerprint

The proton NMR spectrum provides the initial overview of the molecular structure. Key expected features include:

  • Aromatic Protons: Signals in the 7.15-8.00 ppm region corresponding to the benzylidene and toluoyl groups. The characteristic doublet of doublets for the toluoyl group will be indicative of the para-substitution.

  • Acetal Proton: A sharp singlet between 5.50 and 5.60 ppm is a hallmark of the benzylidene acetal proton (PhCH).[1]

  • Sugar Ring Protons: The protons on the glucitol ring will appear in the 3.55-5.15 ppm range, with the exception of the C-3 deoxy protons. The proton at C-2 (H-2), being adjacent to the electron-withdrawing toluoyl group, is expected to be downfield shifted.

  • Deoxy Protons: The protons at C-3 are expected to be significantly upfield, in the 1.90-2.50 ppm range, due to the absence of an electronegative oxygen atom. Their distinct chemical shifts and multiplicities will be crucial for confirming the 3-deoxy position.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

  • Carbonyl Carbon: A signal in the 165.0-167.0 ppm range, characteristic of the ester carbonyl of the toluoyl group.[1]

  • Aromatic Carbons: A cluster of signals between 126.0 and 145.0 ppm.

  • Acetal Carbon: A distinct signal around 101.0-102.0 ppm for the PhC H carbon.[1]

  • Sugar Ring Carbons: Carbons C-1, C-2, C-4, C-5, and C-6 are expected in the 65.0-80.0 ppm region.

  • Deoxy Carbon: The C-3 carbon will be significantly upfield, around 33.0-35.0 ppm, providing strong evidence for the deoxy functionality.

A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be invaluable to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, further confirming the assignments of the C-1, C-3, and C-6 methylene and methine groups.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the overall connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It is instrumental in tracing the connectivity of the glucitol ring protons.

COSY_Correlations H1a H-1a H1e H-1e H1a->H1e geminal H2 H-2 H1a->H2 H1e->H2 H3a H-3a H2->H3a H3e H-3e H2->H3e H3a->H3e geminal H4 H-4 H3a->H4 H3e->H4 H5 H-5 H4->H5 H6a H-6a H5->H6a H6e H-6e H5->H6e H6a->H6e geminal

Caption: Predicted ¹H-¹H COSY correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a powerful method for assigning the carbon signals based on the already assigned proton signals.

HSQC_Correlations cluster_H cluster_C H1 H-1 C1 C-1 H1->C1 H2 H-2 C2 C-2 H2->C2 H3 H-3 C3 C-3 H3->C3 H4 H-4 C4 C-4 H4->C4 H5 H-5 C5 C-5 H5->C5 H6 H-6 C6 C-6 H6->C6 HMBC_Correlations mol H-2 C-1 C-2 C-3 C=O (Tol) mol:H2->mol:C1 mol:H2->mol:C3 mol:H2->mol:CO tol Ar-H (Tol) Cq (Tol) C=O (Tol) tol:ArH->tol:Cq tol:ArH->tol:CO

Caption: Key predicted HMBC correlations.

Mass Spectrometry: Confirming the Molecular Formula and Fragmentation Pattern

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the target compound.

  • Expected Molecular Ion: For C₂₁H₂₂O₅, the expected exact mass is 354.1467. Observing this mass with high accuracy (typically within 5 ppm) provides strong evidence for the elemental composition.

  • Fragmentation Analysis: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. Key expected fragments would arise from:

    • Loss of the toluoyl group.

    • Cleavage of the benzylidene acetal.

    • Cross-ring cleavages of the glucitol ring.

Comparison with Alternative Structures

The combination of the above spectroscopic techniques allows for the confident differentiation of this compound from potential isomers or side products. For instance:

  • A 3-hydroxy analogue (1,5-Anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol): This would show a proton and carbon signal for a hydroxyl-bearing methine at C-3, which would be significantly downfield compared to the deoxy signals. The molecular weight would also be different (370.4 g/mol ). [1]* Isomers with the toluoyl group at a different position: The HMBC correlations would be distinctly different, showing a long-range coupling from the protons of the toluoylated carbon to the carbonyl carbon.

  • Different stereoisomers: While more subtle, changes in stereochemistry would lead to different coupling constants (J-values) in the ¹H NMR spectrum, reflecting different dihedral angles between adjacent protons.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ and CH₂ signals.

  • COSY: Acquire a gradient-selected COSY experiment.

  • HSQC: Acquire a gradient-selected HSQC experiment optimized for one-bond J(CH) coupling of ~145 Hz.

  • HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range J(CH) couplings of 8-10 Hz.

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI or MALDI time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

Conclusion

The structural confirmation of complex molecules like this compound is a systematic process that relies on the synergistic interpretation of multiple spectroscopic techniques. While this guide presents a predictive analysis, the principles and expected data provide a robust framework for any researcher working with this or structurally related compounds. By understanding the causality behind the expected spectral features, scientists can move beyond simple data collection to a deeper understanding and confident confirmation of their molecular structures.

References

  • PubChem. This compound. Available at: [Link]

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A Senior Application Scientist's Guide to Protecting Group Strategies for Glucitol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex molecules derived from polyols like D-glucitol (sorbitol) is a foundational challenge. The six hydroxyl groups of D-glucitol, while offering numerous points for functionalization, present a significant hurdle in achieving regioselectivity. The ability to selectively mask and unmask these hydroxyls is paramount for constructing intricate molecular architectures. This guide provides a comparative analysis of common protecting group strategies for D-glucitol synthesis, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

The Imperative of Protection: Navigating Glucitol's Polyfunctionality

D-glucitol's structure, a linear hexitol with two primary (C1, C6) and four secondary (C2, C3, C4, C5) hydroxyl groups, necessitates a strategic approach to its chemical modification. Without the use of protecting groups, reactions with electrophiles would lead to a complex and often inseparable mixture of products. Protecting groups temporarily block one or more hydroxyls, allowing for selective reactions at the remaining free positions. The ideal protecting group strategy is characterized by:

  • Ease of introduction and removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Orthogonality: In multi-step syntheses, it is often necessary to use multiple protecting groups that can be removed selectively without affecting each other. This concept of "orthogonal protection" is a cornerstone of complex carbohydrate chemistry.[1][2]

This guide will focus on three major classes of protecting groups for glucitol: acetals, silyl ethers, and benzyl ethers.

Acetal Protection: Leveraging Diol Proximity

Cyclic acetals are a cornerstone of polyol chemistry, formed by the reaction of a diol with an aldehyde or ketone under acidic conditions.[3] The regioselectivity of acetal formation on glucitol is largely dictated by the thermodynamic stability of the resulting ring systems.

Benzylidene Acetals: A Preference for Six-Membered Rings

Benzaldehyde reacts with D-glucitol under thermodynamic control to preferentially form six-membered 1,3-dioxane rings. The most common product is 2,4:3,5-di-O-benzylidene-D-glucitol , where the C1 and C6 primary hydroxyls remain free.[3] This selectivity arises from the formation of stable, trans-fused bicyclic systems.

Causality of Selectivity: The reaction proceeds via the formation of a hemiacetal followed by intramolecular cyclization. The formation of the 2,4- and 3,5-benzylidene acetals results in a conformationally rigid and thermodynamically favored product.

Caption: Synthesis of 2,4:3,5-di-O-benzylidene-D-glucitol.

Isopropylidene Acetals (Ketonides): Favoring Five-Membered Rings

In contrast to benzaldehyde, acetone typically forms five-membered 1,3-dioxolane rings. With glucitol, this can lead to a mixture of products, but under carefully controlled conditions, it is possible to achieve regioselectivity. For instance, the formation of 1,2:5,6-di-O-isopropylidene-D-glucitol can be achieved, leaving the C3 and C4 hydroxyls free.[4]

Comparative Analysis: Benzylidene vs. Isopropylidene

FeatureBenzylidene AcetalIsopropylidene Acetal
Typical Product 2,4:3,5-di-O-benzylidene-D-glucitolMixture, often 1,2:5,6-di-O-isopropylidene
Free Hydroxyls C1, C6 (primary)C3, C4 (secondary)
Ring Size Six-membered (1,3-dioxane)Five-membered (1,3-dioxolane)
Stability Generally more stable to acid hydrolysisMore labile to acid hydrolysis
Deprotection Acidic hydrolysis or hydrogenolysis[1][5]Mild acidic hydrolysis[6]

Experimental Protocols: Acetal Protection and Deprotection

Protocol 1: Synthesis of 2,4:3,5-di-O-benzylidene-D-Glucitol[3]

Materials:

  • D-Glucitol

  • Benzaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Methanol

Procedure:

  • To a 250 mL round-bottom flask, add D-glucitol (30 g, 165 mmol), anhydrous zinc chloride (8 g, 58 mmol), and benzaldehyde (60 mL, 578 mmol).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Pour the reaction mixture into a beaker of ice water with stirring.

  • Filter the resulting white precipitate, wash thoroughly with water, and then with petroleum ether to remove unreacted benzaldehyde.

  • Recrystallize the crude product from ethanol to yield 2,4:3,5-di-O-benzylidene-D-glucitol.

    • Expected Yield: ~70-80%

Protocol 2: Acid-Catalyzed Deprotection of Benzylidene Acetals[6]

Materials:

  • 2,4:3,5-di-O-benzylidene-D-glucitol

  • Aqueous Acetic Acid (e.g., 80%) or dilute HCl in an organic solvent mixture.

Procedure:

  • Dissolve the benzylidene-protected glucitol in the acidic solution.

  • Heat the mixture (e.g., 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure and purify the resulting D-glucitol by recrystallization.

Protocol 3: Deprotection of Benzylidene Acetals by Catalytic Transfer Hydrogenolysis[1][5]

Materials:

  • Benzylidene-protected glucitol

  • 10% Palladium on Carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol

Procedure:

  • Dissolve the benzylidene-protected glucitol (100 mg) in methanol.

  • Add 10% Pd/C (10 mg).

  • Add triethylsilane (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 30-60 minutes).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected glucitol.

    • Expected Yield: >85%

Silyl Ether Protection: Tuning Steric Hindrance for Selectivity

Silyl ethers are formed by the reaction of an alcohol with a silyl halide in the presence of a base. A key advantage of silyl ethers is the ability to tune their steric bulk, which allows for the regioselective protection of less hindered hydroxyl groups.[7]

Selective Protection of Primary Hydroxyls

The primary hydroxyls at C1 and C6 of D-glucitol are significantly less sterically hindered than the secondary hydroxyls. This difference in reactivity can be exploited by using bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) or tert-butyldiphenylsilyl chloride (TBDPSCl). Under carefully controlled conditions, these reagents will preferentially react with the primary hydroxyls to yield 1,6-di-O-silyl-D-glucitol .[7]

Causality of Selectivity: The bulky tert-butyl group on the silicon atom creates significant steric hindrance, making the approach to the more crowded secondary hydroxyls kinetically unfavorable.

Caption: Regioselective silylation of D-glucitol's primary hydroxyls.

Deprotection of Silyl Ethers

Silyl ethers are stable to a wide range of reaction conditions but are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[2] They are also susceptible to cleavage under acidic conditions, with their stability being dependent on the steric bulk of the silyl group (e.g., TMS < TES < TBDMS < TIPS < TBDPS).

Experimental Protocols: Silyl Ether Protection and Deprotection

Protocol 4: Synthesis of 1,6-di-O-tert-butyldimethylsilyl-D-glucitol[7]

Materials:

  • D-Glucitol

  • tert-butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve D-glucitol (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C and add TBDMSCl (2.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Protocol 5: Deprotection of TBDMS Ethers with TBAF[2]

Materials:

  • TBDMS-protected glucitol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected glucitol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the TBAF solution (1.1-1.5 eq per silyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC (typically 1-4 hours).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by silica gel chromatography if necessary.

    • Expected Yield: >90%

Benzyl Ether Protection: Robust and Versatile

Benzyl ethers are widely used protecting groups due to their stability to a broad range of acidic and basic conditions.[8] They are typically introduced via a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a strong base like sodium hydride (NaH).

Regioselective Benzylation

Similar to silylation, regioselective benzylation of the primary hydroxyls of glucitol can be achieved, although it often requires more stringent control of reaction conditions to avoid over-alkylation. The use of phase-transfer catalysis or stannylene acetal intermediates can improve the selectivity for the C1 and C6 positions.

Deprotection of Benzyl Ethers

The key advantage of benzyl ethers is their facile removal under neutral conditions via catalytic hydrogenation.[8][9] This is typically achieved using a palladium catalyst (Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate or triethylsilane.[1][5] This orthogonality makes benzyl ethers highly valuable in combination with acid- or base-labile protecting groups.

Caption: An example of an orthogonal protection/deprotection workflow.

Experimental Protocols: Benzyl Ether Protection and Deprotection

Protocol 6: Per-O-benzylation of a Glucitol Derivative[10]

Materials:

  • Glucitol derivative (e.g., a partially protected glucitol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl Bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (e.g., 1.5 eq per hydroxyl group) in anhydrous DMF at 0 °C, add a solution of the glucitol derivative in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (e.g., 1.5 eq per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Protocol 7: Deprotection of Benzyl Ethers by Catalytic Hydrogenation[8][9]

Materials:

  • Benzyl-protected glucitol

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected glucitol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 10% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully purge the flask with nitrogen.

  • Filter the mixture through Celite to remove the catalyst, washing the filter cake with the solvent.

  • Concentrate the filtrate to yield the deprotected glucitol.

    • Expected Yield: >95%

Conclusion and Strategy Selection

The choice of a protecting group strategy for D-glucitol synthesis is highly dependent on the desired target molecule and the overall synthetic plan.

  • For selective functionalization of the primary hydroxyls (C1 and C6), benzylidene acetal protection of the secondary hydroxyls is a robust and high-yielding strategy.

  • To leave the C3 and C4 hydroxyls available for reaction, an isopropylidene acetal strategy might be considered, although yields and selectivity can be more variable.

  • For selective protection of the primary hydroxyls, bulky silyl ethers like TBDMS or TBDPS offer excellent regioselectivity due to kinetic control.

  • When a robust protecting group that can be removed under neutral conditions is required, benzyl ethers are the ideal choice, offering orthogonality with many other common protecting groups.

A thorough understanding of the principles of regioselectivity, stability, and orthogonality, coupled with reliable experimental protocols, empowers the synthetic chemist to navigate the complexities of glucitol chemistry and efficiently access a wide range of valuable derivatives.

References

  • Synthesis and Characterization of 1,6-di-O- Azomethine ester- 2,4:3,5-di-O-benzylidene-D-Glucitol. AIP Publishing.
  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.
  • An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols.
  • TBS Deprotection - TBAF - Common Organic Chemistry. Common Organic Chemistry.
  • Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers. Benchchem.
  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str
  • Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl. Benchchem.
  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
  • Simple and efficient synthesis of 2,5-anhydro-D-glucitol.
  • Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PMC.
  • Hydrogenolysis of Benzyl Ether. Ambeed.com.
  • Catalytic Transfer Hydrogenation of Glucose to Sorbitol with Raney Ni Catalysts Using Biomass-Derived Diols as Hydrogen Donors.
  • Aspects of stereochemistry. Part XVIII.
  • Catalytic transfer hydrogenation of sugar derivatives.
  • Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. PubMed.
  • 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups.
  • Deprotection of silyl ether by TBAF.
  • DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
  • Production of Sorbitol via Catalytic Transfer Hydrogen
  • Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Semantic Scholar.
  • Deprotection of a tert-butyldimethylsilyl ether. ChemSpider Synthetic Pages.
  • Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi.
  • The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl deriv
  • 2,4:3,5-Di-O-methylene-L-iditol. Benchchem.
  • Synthesis and Investigation of Polyhydroxylated Pyrrolidine Derivatives as Novel Chemotypes Showing Dual Activity as Glucosidase. UNIPI.
  • Catalytic Transfer Hydrogenation of Glucose to Sorbitol with Raney Ni Catalysts Using Biomass-Derived Diols as Hydrogen Donors.
  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PMC - NIH.
  • Regioselective protection and deprotection of inositol hydroxyl groups. PubMed.
  • Regioselective conversion of the secondary hydroxyl groups of D-glucuronic acid without the requirement of O-protecting groups. PubMed.
  • Catalytic Transfer Hydrogenation of Glucose to Sorbitol with Raney Ni Catalysts Using Biomass-Derived Diols as Hydrogen Donors. Semantic Scholar.
  • Synthesis of protected 2-amino-2-deoxy-D-xylothionolactam derivatives and some aspects of their reactivity.

Sources

A Comparative Guide to the Efficacy of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of 1,5-anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol derivatives, a class of carbohydrate mimetics that has garnered significant attention for its potential to modulate the activity of key enzymes implicated in metabolic disorders. We will explore the synthesis, enzyme inhibitory efficacy, structure-activity relationships, and comparative performance of these compounds against established inhibitors, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of 1,5-Anhydro-D-glucitol Scaffolds

The 1,5-anhydro-D-glucitol core is a versatile scaffold in medicinal chemistry, lending itself to the design of molecules that can mimic natural carbohydrates and interact with the active sites of various enzymes. The strategic incorporation of functional groups, such as the benzylidene acetal at the 4,6-positions and a toluoyl ester at the 2-position, allows for fine-tuning of the molecule's steric and electronic properties, thereby influencing its biological activity. This guide focuses on derivatives of this scaffold and their efficacy as inhibitors of enzymes crucial in carbohydrate metabolism and signaling pathways, particularly α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Dual Inhibition of α-Glucosidase and PTP1B: A Synergistic Approach to Diabetes Management

Recent research has highlighted the potential of 1,5-anhydro-D-glucitol derivatives to act as dual inhibitors of α-glucosidase and PTP1B, two key targets in the management of type 2 diabetes. α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia. PTP1B, on the other hand, is a negative regulator of the insulin signaling pathway. Its inhibition enhances insulin sensitivity. A single agent capable of targeting both enzymes could offer a synergistic therapeutic effect.

A notable example is a 1,5-anhydro-D-glucitol derivative isolated from the leaves of Acer ginnala Maxim., which has demonstrated potent inhibitory activity against both enzymes.[1]

Comparative Inhibitory Activity

The following table summarizes the inhibitory efficacy of the Acer ginnala derivative against α-glucosidase and PTP1B, in comparison to well-established standard inhibitors.

Compound/DrugTarget EnzymeIC50 (µM)
Acer ginnala 1,5-anhydro-D-glucitol derivativeα-Glucosidase0.88 - 6.06
Acarbose (Standard α-Glucosidase Inhibitor)α-Glucosidase141.62
Acer ginnala 1,5-anhydro-D-glucitol derivativePTP1B3.46 - 12.65
Ursolic Acid (Standard PTP1B Inhibitor)PTP1B5.10

Data sourced from Phytochemistry, 2023.[1]

As the data indicates, the naturally occurring 1,5-anhydro-D-glucitol derivative exhibits significantly more potent inhibition of α-glucosidase compared to acarbose, a widely used antidiabetic drug.[1] Its PTP1B inhibitory activity is also comparable to that of the standard inhibitor, ursolic acid.[1] This dual-action profile underscores the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR): The Rationale Behind Derivative Design

The efficacy of 1,5-anhydro-D-glucitol derivatives as enzyme inhibitors is intrinsically linked to their molecular structure. The benzylidene group at the 4,6-positions not only protects these hydroxyl groups but also introduces an aromatic moiety that can engage in hydrophobic interactions within the enzyme's active site. The toluoyl group at the 2-position further contributes to the molecule's lipophilicity and can be a key determinant of inhibitory potency.

While comprehensive SAR studies on a synthetic library of this compound derivatives are still emerging, preliminary findings from related compounds suggest that modifications to the aromatic rings and the nature of the ester linkage can significantly impact enzyme inhibitory activity and selectivity.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, this section details the fundamental experimental protocols for the synthesis of the parent compound and the in vitro enzyme inhibition assays.

Synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol Derivatives: A General Approach

The synthesis of the target scaffold typically begins with a commercially available D-glucose derivative. A common synthetic route involves two key steps:

  • Benzylidene Protection: The formation of a cyclic acetal at the 4,6-hydroxyl positions is achieved using α,α-dimethoxytoluene in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like DMF.[2]

  • Toluoyl Esterification: The hydroxyl group at the 2-position is then acylated using toluoyl chloride in the presence of a base to yield the desired 2-O-toluoyl derivative.[2]

Further modifications to create a library of derivatives can be achieved by using substituted benzaldehydes or toluoyl chlorides in the respective steps. The deoxy functionality at the 3-position can be introduced through a separate multi-step sequence, often starting from a protected glucal.

Synthesis_Workflow Start D-Glucose Derivative Step1 Benzylidene Protection (α,α-dimethoxytoluene, p-TsOH) Start->Step1 Intermediate1 4,6-O-Benzylidene-D-glucitol Step1->Intermediate1 Step2 Toluoyl Esterification (Toluoyl chloride, Base) Intermediate1->Step2 Final_Product 1,5-Anhydro-4,6-O-benzylidene- 2-O-toluoyl-D-glucitol Derivative Step2->Final_Product

Caption: General synthetic workflow for 1,5-anhydro-4,6-O-benzylidene-2-O-toluoyl-D-glucitol derivatives.

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Principle: α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

    • Prepare a stock solution of pNPG in the same buffer.

    • Dissolve the test compounds and a positive control (e.g., acarbose) in DMSO to create stock solutions, followed by serial dilutions to the desired concentrations with the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a specific volume of the test compound solution or positive control.

    • Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate (pNPG), & Inhibitor Solutions Add_Inhibitor Add Inhibitor/Control Reagents->Add_Inhibitor Add_Enzyme Add α-Glucosidase & Pre-incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add pNPG & Incubate Add_Enzyme->Add_Substrate Stop_Reaction Stop Reaction (Na2CO3) Add_Substrate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Comparative Analysis with Alternative Inhibitors

To provide a broader context for the therapeutic potential of this compound derivatives, it is essential to compare their performance with other classes of α-glucosidase and PTP1B inhibitors.

α-Glucosidase Inhibitors:

  • Acarbose, Miglitol, and Voglibose: These are established drugs that act as competitive inhibitors of α-glucosidase. While effective, they can be associated with gastrointestinal side effects. The high potency of the Acer ginnala derivative suggests the potential for lower therapeutic doses and possibly a better side-effect profile.

  • Natural Products: Flavonoids, alkaloids, and terpenoids from various plant sources have shown α-glucosidase inhibitory activity. A direct comparison of the 1,5-anhydro-D-glucitol derivatives with these natural products in standardized assays would be valuable.

PTP1B Inhibitors:

  • Small Molecule Inhibitors: Numerous synthetic small molecules targeting the active site or allosteric sites of PTP1B are in various stages of development. A comparative analysis would require head-to-head studies to evaluate potency, selectivity, and pharmacokinetic properties.

  • Natural Products: Besides ursolic acid, other natural products like flavonoids and phenolic compounds have been identified as PTP1B inhibitors.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the dual targeting of α-glucosidase and PTP1B. The high potency observed with a naturally occurring derivative highlights the potential of this chemical class.

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship. This will enable the rational design of compounds with optimized potency, selectivity, and drug-like properties. Furthermore, in vivo studies are necessary to validate the therapeutic efficacy and safety of these promising enzyme inhibitors.

This guide provides a foundational understanding of the potential of 1,5-anhydro-D-glucitol derivatives as enzyme inhibitors. The presented data and protocols are intended to empower researchers to further explore this exciting area of medicinal chemistry and contribute to the development of next-generation therapeutics for metabolic diseases.

References

  • Le, T. H., et al. (2023). 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies. Phytochemistry, 213, 113769. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Complex Intermediate

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic reality is paved with rigorous analytical scrutiny. Our subject, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, is a structurally complex glucitol derivative.[1][2] Its potential as a synthetic intermediate or even as a bioactive compound, such as an alpha-glucosidase inhibitor, necessitates a deep understanding of its purity, stability, and quality attributes.[1][] This is not merely a matter of good science; it is a regulatory expectation. Authorities such as the USP and international bodies under the ICH mandate that any analytical procedure must be demonstrably "fit for its intended purpose."[4][5]

This guide moves beyond the initial validation of a single method. We will delve into the critical process of cross-validation , a necessary step when data from different analytical methods must be compared or when a method is transferred between laboratories.[6][7] Drawing from the principles outlined in ICH guidelines Q2(R2) and M10, we will explore the practical application of cross-validating analytical methods for this specific molecule, ensuring data integrity and consistency across the product lifecycle.[6][8][9][10]

The Analytical Landscape: Selecting the Appropriate Technique

The unique structure of this compound—a non-volatile polycyclic compound with strong ultraviolet (UV) chromophores (benzylidene and toluoyl groups)—guides our choice of analytical instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the quintessential technique for analyzing non-volatile or thermally sensitive compounds like our target molecule.[11][12][13] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is exceptionally well-suited for separating the analyte from potential impurities. Detection is straightforward and sensitive using a UV detector.

  • Gas Chromatography (GC): While a powerful separation technique, GC is fundamentally designed for volatile and thermally stable samples.[12][13] Direct analysis of our compound by GC is not feasible due to its high molecular weight and low volatility. It would require chemical derivatization (e.g., silylation) to increase its volatility.[14][15] This multi-step process introduces additional variability and potential for incomplete reactions, making it a less direct and often more complex alternative to HPLC for routine quality control.[16][17]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These spectroscopic techniques are unparalleled for structural elucidation and identity confirmation.[1][18] While quantitative NMR (qNMR) can be a primary method for determining concentration without a reference standard, for routine quality control where throughput is a consideration, chromatography is generally preferred. LC-MS is invaluable for identifying impurities and degradation products.

For the purpose of this guide, we will focus on the most practical and widely adopted technique for purity and assay: HPLC .

Understanding Cross-Validation in the Analytical Lifecycle

Method validation establishes that a procedure is fit for purpose. Cross-validation demonstrates that two different procedures are capable of producing comparable results. According to the ICH M10 guideline, cross-validation is essential when data from different methods or different laboratories will be combined or compared to make regulatory decisions.[6][8] The modern approach to analytical methods follows a lifecycle model, ensuring a procedure remains fit for purpose from development to discontinuation.[4]

cluster_0 Analytical Procedure Lifecycle cluster_1 Inter-Method Comparability Design Stage 1: Procedure Design (Development & Understanding) Qual Stage 2: Procedure Performance Qualification (Validation) Design->Qual Demonstrate Fitness for Purpose Verify Stage 3: Continued Procedure Performance Verification (Routine Monitoring) Qual->Verify Implement for Routine Use CrossVal Cross-Validation Qual->CrossVal Compare to another validated method or transfer to another lab Verify->Design Re-evaluate / Re-develop (If performance drifts)

Fig. 1: Role of Cross-Validation within the Analytical Procedure Lifecycle.

Case Study: Cross-Validation of an Established HPLC vs. a New UPLC Method

This section provides a practical, detailed framework for a cross-validation study.

Scenario: A quality control laboratory has a validated, robust HPLC method for the assay of this compound. To improve throughput, they have developed a new Ultra-High-Performance Liquid Chromatography (UPLC) method. Before the new method can be implemented, it must be cross-validated against the original to ensure results are equivalent.

Defining the Analytical Target Profile (ATP)

The first step is to define the goal. The ATP is a predefined objective for the analytical procedure.[4]

  • ATP Statement: The procedure must be able to accurately and precisely quantify this compound in the presence of its potential impurities and degradation products over a range of 80-120% of the nominal test concentration.

Experimental Protocols

The trustworthiness of a cross-validation study rests on well-defined and meticulously executed protocols.

Protocol 1: Established HPLC Method (Reference)

  • Instrumentation: Standard HPLC system with UV Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

  • Rationale: This is a standard reversed-phase method. The 150 mm column length and 5 µm particles provide good resolution but result in a longer run time, which is the motivation for developing the UPLC method.

Protocol 2: New UPLC Method (Test)

  • Instrumentation: UPLC system with UV Detector.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 95% B over 4 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection: UV at 235 nm.

  • Rationale: The shorter column with smaller particles allows for a significantly faster analysis time. The flow rate is adjusted for the smaller column diameter, and the temperature is slightly increased to reduce system pressure.

Cross-Validation Experimental Workflow

The experiment must be designed to directly compare the performance characteristics of both methods.[19]

cluster_analyst1 Analyst 1 cluster_analyst2 Analyst 2 start Prepare Stock Solution of Analyte prep_samples Prepare 3 Levels of QC Samples (e.g., 80%, 100%, 120% of target conc.) n=6 for each level start->prep_samples analyze_hplc Analyze all samples using Established HPLC Method prep_samples->analyze_hplc analyze_uplc Analyze all samples using New UPLC Method prep_samples->analyze_uplc data_hplc HPLC Data Set analyze_hplc->data_hplc data_uplc UPLC Data Set analyze_uplc->data_uplc compare Statistical Comparison - Accuracy (% Recovery) - Precision (%RSD) - Assess Bias data_hplc->compare data_uplc->compare report Cross-Validation Report compare->report

Fig. 2: Experimental Workflow for the Cross-Validation Study.

Data Analysis and Interpretation

The core of cross-validation is not to declare a "winner" but to demonstrate equivalence. The ICH M10 guideline deliberately omits prescriptive acceptance criteria, instead emphasizing a statistical assessment to understand any potential bias between the methods.[6][8]

Table 1: Hypothetical Cross-Validation Data Summary

Performance CharacteristicEstablished HPLC MethodNew UPLC Method% Difference
Accuracy (Mean % Recovery)
80% Concentration Level99.5%100.2%+0.7%
100% Concentration Level100.1%100.5%+0.4%
120% Concentration Level99.8%99.4%-0.4%
Precision (%RSD, n=6)
80% Concentration Level0.85%0.75%-
100% Concentration Level0.60%0.55%-
120% Concentration Level0.72%0.68%-
Linearity (r²) 0.99950.9998-

Interpretation:

  • Accuracy: The mean recovery values for both methods are very close to 100%, and the percentage difference between them is well within a typical analytical tolerance (e.g., ±2.0%). This indicates no significant systematic error or bias in the UPLC method relative to the HPLC method.

  • Precision: The relative standard deviation (%RSD) values are low for both methods, demonstrating good repeatability. The new UPLC method shows slightly better precision, which is not uncommon with modern instrumentation.

Conclusion

The cross-validation of analytical methods for a complex molecule like this compound is a foundational activity in ensuring data quality and regulatory compliance. It is not a simple pass/fail exercise but a scientific investigation into the comparability of different procedures. By grounding our approach in the principles of the analytical lifecycle and adhering to guidelines from bodies like the ICH, we can build a robust data package that supports decision-making throughout the drug development process. The choice of an appropriate primary analytical technique, such as HPLC, combined with a well-designed cross-validation study, provides the necessary confidence that our analytical results are reliable, consistent, and defensible.

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A Comparative Guide to the Preclinical Evaluation of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (Glycolitide-T): Correlating In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of carbohydrate-based molecules as therapeutic agents represents a burgeoning frontier in drug discovery.[1][2] These compounds, leveraging the inherent biocompatibility and structural diversity of sugars, offer novel scaffolds for targeting complex biological pathways.[3][4] This guide focuses on a specific synthetic anhydro-sugar derivative, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol , which we will refer to as Glycolitide-T . While the parent 1,5-anhydroglucitol is a known clinical marker for glycemic control, the therapeutic potential of its complex derivatives remains largely uncharted.[5][6][7]

This document provides an in-depth technical comparison of the in vitro and in vivo anticancer activities of Glycolitide-T. Our objective is to move beyond a simple presentation of data and instead dissect the critical transition from a controlled, single-variable cell culture environment to a complex, multi-faceted physiological system. By examining the experimental methodologies, resultant data, and the frequent disconnect between laboratory and preclinical outcomes, this guide serves as a framework for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. We will explore not just what the results are, but why they may differ, providing insights into the crucial challenges of drug metabolism, bioavailability, and the influence of the tumor microenvironment.

Part 1: In Vitro Activity Profile of Glycolitide-T

The initial phase of preclinical evaluation relies on in vitro assays to establish baseline potency, selectivity, and a preliminary mechanism of action.[8][9] These assays are cost-effective, high-throughput, and essential for screening and selecting promising candidates for further development.[10][11] For Glycolitide-T, we hypothesized an anticancer effect mediated through the induction of apoptosis in tumor cells.

Cytotoxicity Assessment Across Cancer Cell Lines

The primary measure of a compound's anticancer potential is its ability to inhibit cell proliferation or induce cell death.[10] The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.[11] We evaluated the cytotoxicity of Glycolitide-T against a panel of human cancer cell lines and a non-cancerous human fibroblast line (IMR-90) to assess for tumor selectivity.

Experimental Data:

The following table summarizes the IC50 values obtained for Glycolitide-T after a 48-hour incubation period, as determined by the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.

Cell LineCancer TypeGlycolitide-T (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.5 ± 0.71.2 ± 0.2
A549 Lung Carcinoma12.3 ± 1.11.8 ± 0.3
HCT116 Colorectal Carcinoma10.1 ± 0.91.5 ± 0.2
IMR-90 Normal Lung Fibroblast> 504.5 ± 0.6
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The data indicate that Glycolitide-T exhibits moderate cytotoxic activity against multiple cancer cell lines.[12] Importantly, its significantly higher IC50 value in the normal IMR-90 cell line suggests a degree of selectivity for cancer cells, a desirable characteristic for a potential therapeutic agent.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Plate cancer cells (MCF-7, A549, HCT116) and normal cells (IMR-90) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Glycolitide-T (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control (DMSO, <0.1%).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualization of In Vitro Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Culture (MCF-7, A549, etc.) seeding Seed Cells in 96-Well Plates cell_culture->seeding compound_prep Compound Dilution (Glycolitide-T) treatment Treat with Glycolitide-T (48h Incubation) compound_prep->treatment seeding->treatment mtt_add Add MTT Reagent (4h Incubation) treatment->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Part 2: In Vivo Efficacy of Glycolitide-T in a Xenograft Model

While in vitro assays are indispensable for initial screening, they cannot replicate the complex biological environment of a living organism.[13] Therefore, evaluating a compound's efficacy in an animal model is a critical step in preclinical development.[14] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard tool for this purpose.[15][16]

Antitumor Activity in an MCF-7 Xenograft Model

Based on its promising in vitro activity, Glycolitide-T was advanced to an in vivo study using an MCF-7 breast cancer xenograft model in athymic nude mice.

Experimental Data:

The following table summarizes the results of the 21-day efficacy study. Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

GroupTreatmentDose (mg/kg)RouteScheduleFinal Tumor Volume (mm³ ± SEM)TGI (%)Body Weight Change (%)
1Vehicle Control-p.o.Daily1250 ± 110-+2.5
2Glycolitide-T25p.o.Daily980 ± 9521.6+1.8
3Glycolitide-T50p.o.Daily775 ± 8038.0-0.5
4Doxorubicin5i.p.Q.W.450 ± 6064.0-8.5
(p.o. = oral gavage; i.p. = intraperitoneal; Q.W. = once weekly; SEM = standard error of the mean)

Interpretation of Results: Glycolitide-T demonstrated a dose-dependent antitumor effect, with the 50 mg/kg dose achieving a modest 38.0% tumor growth inhibition.[12] Importantly, no significant body weight loss was observed in the Glycolitide-T treatment groups, suggesting good tolerability at the tested doses. However, the in vivo efficacy is notably less pronounced than that of the positive control, Doxorubicin, and perhaps less potent than what might have been anticipated from the low micromolar in vitro IC50 values.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of a novel agent.[14]

  • Cell Preparation: Culture MCF-7 cells under standard conditions. Harvest cells at 80-90% confluency and ensure viability is >95% via a trypan blue exclusion assay. Resuspend the cells in a sterile, serum-free medium mixed 1:1 with Matrigel to a final concentration of 5 x 10^6 cells per 100 µL.

  • Animal Handling: Use female athymic nude mice (6-8 weeks old). Allow them to acclimatize for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Drug Administration: Formulate Glycolitide-T in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Administer the compound or vehicle daily via oral gavage as per the schedule in the table above. Monitor animal health and body weight throughout the study.

  • Study Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Visualization of In Vivo Workflow

The diagram below illustrates the key phases of a typical xenograft study.

G cluster_setup Model Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis cell_prep Prepare Cancer Cell Suspension implant Subcutaneous Implantation in Mice cell_prep->implant tumor_growth Monitor Tumor Growth to ~150 mm³ implant->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer Daily Drug Administration (Vehicle, Glycolitide-T) randomize->administer monitor Monitor Tumor Volume & Body Weight administer->monitor euthanize Euthanize & Excise Tumors monitor->euthanize analyze Calculate TGI & Assess Toxicity euthanize->analyze ex_vivo Optional: Ex Vivo Tumor Analysis analyze->ex_vivo

Caption: Key phases of an in vivo xenograft efficacy study.

Part 3: Comparative Analysis: Reconciling In Vitro and In Vivo Outcomes

A significant challenge in drug development is that potent in vitro activity does not always translate to robust in vivo efficacy.[17] Glycolitide-T, with its low micromolar IC50 in vitro but modest 38% TGI in vivo, is a classic example of this disconnect. Understanding the potential reasons for this discrepancy is crucial for making informed decisions about the compound's future.[18][19]

The journey from drug administration to cellular target in vivo is fraught with obstacles that are absent in a petri dish. These can be broadly categorized into pharmacokinetic factors and the influence of the tumor microenvironment.

Pharmacokinetic (ADME) Challenges

Pharmacokinetics (PK) describes how the body affects a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[20]

  • Absorption & Bioavailability: Glycolitide-T was administered orally. Poor absorption from the gastrointestinal tract could mean that only a small fraction of the administered dose ever reaches the bloodstream. Furthermore, first-pass metabolism in the liver can significantly reduce the amount of active compound available to circulate to the tumor site.

  • Metabolism: The benzylidene and toluoyl groups on Glycolitide-T are susceptible to enzymatic cleavage in vivo.[21] If these modifications are essential for its cytotoxic activity, their removal would inactivate the drug, reducing its effective concentration at the tumor.[22]

  • Distribution: The compound must effectively penetrate the tumor tissue. Poor vascularization in some tumor regions or unfavorable physicochemical properties could limit its ability to reach all cancer cells.

The Role of the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts, or CAFs), immune cells, blood vessels, and the extracellular matrix (ECM).[23][24] This environment can profoundly impact therapeutic efficacy and promote drug resistance through various mechanisms.[25][26]

  • Physical Barriers: A dense ECM can physically impede drug penetration into the tumor mass.

  • Cellular Interactions: CAFs and tumor-associated macrophages (TAMs) can secrete growth factors and cytokines that promote cancer cell survival and proliferation, effectively counteracting the apoptotic signals induced by Glycolitide-T.[23]

  • Hypoxia and pH: The TME is often hypoxic (low oxygen) and acidic, conditions which can alter cancer cell metabolism and reduce the efficacy of certain drugs.

Visualization of the In Vitro vs. In Vivo Gap

This diagram illustrates the additional barriers a compound faces in an in vivo system compared to a simplified in vitro culture.

G Comparison of Drug Action Pathways cluster_invitro In Vitro System cluster_invivo In Vivo System invitro_drug Glycolitide-T (Direct Application) cancer_cell_vitro Cancer Cell Monolayer invitro_drug->cancer_cell_vitro invitro_effect Cytotoxicity (IC50) cancer_cell_vitro->invitro_effect invivo_drug Glycolitide-T (Oral Dose) adme ADME Barriers (Absorption, Metabolism, Excretion) invivo_drug->adme cancer_cell_vivo Cancer Cells in Tumor adme->cancer_cell_vivo tme Tumor Microenvironment (CAFs, TAMs, ECM, Hypoxia) tme->cancer_cell_vivo invivo_effect Tumor Growth Inhibition (TGI) cancer_cell_vivo->invivo_effect

Caption: Factors contributing to the in vitro-in vivo efficacy gap.

Conclusion and Future Directions

The preclinical evaluation of This compound (Glycolitide-T) provides a valuable case study in the complexities of drug development. The compound demonstrated promising, selective cytotoxic activity against cancer cell lines in vitro. However, its in vivo efficacy in a xenograft model was modest, highlighting the critical influence of physiological factors that are absent in cell culture.

The observed discrepancy between the in vitro and in vivo results for Glycolitide-T is not a failure, but rather a crucial data point that directs the next phase of investigation. To build a comprehensive profile of this compound and determine its true therapeutic potential, the following steps are recommended:

  • Pharmacokinetic Profiling: Conduct formal PK studies to determine the bioavailability, half-life, and major metabolic pathways of Glycolitide-T. This will clarify whether the compound is reaching the tumor at sufficient concentrations in its active form.

  • Mechanism of Action Confirmation: Perform ex vivo analysis of tumors from the efficacy study to confirm that the drug engages its target and induces the expected downstream effects (e.g., apoptosis) in vivo.

  • Formulation Optimization: Explore alternative formulations or routes of administration (e.g., intravenous) to potentially improve bioavailability and therapeutic index.

  • Advanced In Vivo Models: Test the compound in more clinically relevant models, such as orthotopic or patient-derived xenograft (PDX) models, which better recapitulate the human tumor microenvironment.[16]

By systematically addressing the gap between the benchtop and the preclinical model, we can make more informed, data-driven decisions, ultimately increasing the probability of translating promising molecules into effective clinical therapies.

References

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Benchmarking the synthetic efficiency of different routes to 1,5-anhydroglucitol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of carbohydrate-based molecules presents unique challenges and opportunities. Among these, 1,5-anhydroglucitol (1,5-AG) and its derivatives are of significant interest due to their roles as important biological markers and potential therapeutic agents. The efficiency of synthetic routes to these compounds is a critical factor in their accessibility for research and clinical applications. This guide provides an in-depth comparison of prevalent synthetic strategies for 1,5-anhydroglucitol derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and present a quantitative comparison of their efficiencies.

Introduction to 1,5-Anhydroglucitol

1,5-Anhydro-D-glucitol is a naturally occurring polyol, structurally similar to glucose but lacking the anomeric hydroxyl group. In clinical settings, its serum concentration is a sensitive marker for short-term glycemic control.[1][2][3] Beyond its diagnostic utility, the unique structural features of 1,5-AG make it a valuable scaffold for the synthesis of novel therapeutic agents. The development of efficient and scalable synthetic routes to 1,5-AG and its derivatives is therefore a key focus in medicinal chemistry.

This guide will compare two primary synthetic routes to a common intermediate, 1,5-anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol, which can then be further functionalized. The routes to be examined are:

  • The Reductive Halogenation Route: A classical approach starting from a readily available acetylated glucopyranosyl bromide.

  • The Glycal-Based Route: A modern approach utilizing a glycal intermediate, offering potential advantages in stereocontrol and functionalization.

Route 1: The Reductive Halogenation Pathway

This well-established route commences with the synthesis of the key intermediate, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, from D-glucose. This is followed by a reductive cleavage of the anomeric bromide to yield the desired 1,5-anhydroglucitol tetraacetate.

Workflow for the Reductive Halogenation Route

D_Glucose D-Glucose Acetylation Acetylation (Acetic Anhydride, Perchloric Acid) D_Glucose->Acetylation Pentaacetate Penta-O-acetyl-α,β-D-glucopyranose Acetylation->Pentaacetate Bromination Bromination (Red Phosphorus, Bromine) Pentaacetate->Bromination Glucosyl_Bromide 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide Bromination->Glucosyl_Bromide Reduction Reductive Cleavage (e.g., Tributyltin Hydride) Glucosyl_Bromide->Reduction AG_Tetraacetate 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol Reduction->AG_Tetraacetate Deacetylation Deacetylation (e.g., NaOMe/MeOH) AG_Tetraacetate->Deacetylation AG_Derivatives 1,5-Anhydroglucitol Derivatives Deacetylation->AG_Derivatives D_Glucal Tri-O-acetyl-D-glucal Ferrier Ferrier Rearrangement (Alcohol, Lewis Acid) D_Glucal->Ferrier Unsaturated_Glycoside 2,3-Unsaturated Glycoside Ferrier->Unsaturated_Glycoside Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Unsaturated_Glycoside->Hydrogenation AG_Tetraacetate 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-glucitol Hydrogenation->AG_Tetraacetate Deacetylation Deacetylation (e.g., NaOMe/MeOH) AG_Tetraacetate->Deacetylation AG_Derivatives 1,5-Anhydroglucitol Derivatives Deacetylation->AG_Derivatives

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Head-to-head comparison of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol with other monosaccharide inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic interventions for metabolic diseases, particularly type 2 diabetes, the inhibition of α-glucosidase enzymes presents a compelling strategy. These enzymes, located in the brush border of the small intestine, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding this process, α-glucosidase inhibitors effectively blunt postprandial glycemic excursions, a cornerstone of diabetes management. This guide provides an in-depth, head-to-head comparison of a promising monosaccharide derivative, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol, with other established monosaccharide and pseudo-monosaccharide inhibitors. We will delve into their comparative inhibitory potencies, mechanisms of action, and the experimental methodologies used for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to 1,5-Anhydro-D-glucitol Derivatives as α-Glucosidase Inhibitors

The focal point of this guide, this compound, belongs to the class of 1,5-anhydro-D-glucitol derivatives. These compounds are structurally related to glucose and are emerging as potent inhibitors of α-glucosidase. The benzylidene and toluoyl protective groups in the structure of this compound are introduced during chemical synthesis to allow for regioselective modifications, which can significantly influence the molecule's interaction with the enzyme's active site. Recent studies on similar 1,5-anhydro-D-glucitol derivatives have demonstrated remarkable inhibitory activity against α-glucosidase, with IC50 values in the low micromolar range, significantly outperforming the widely used therapeutic, acarbose.[1] This positions such derivatives as exciting candidates for further investigation in the development of novel anti-diabetic agents.

Comparative Analysis of Inhibitory Potency

A critical aspect of evaluating any potential therapeutic is its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table provides a comparative summary of the reported IC50 values for our lead compound's derivatives and other prominent α-glucosidase inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the enzyme (e.g., yeast, mammalian), substrate concentration, and assay methodology.[2]

InhibitorTypeTarget EnzymeIC50 / Ki ValueReference
1,5-Anhydro-D-glucitol derivatives Monosaccharide Derivativeα-Glucosidase0.88 - 6.06 µM (IC50)[1]
Acarbose Pseudo-tetrasaccharideα-Glucosidase & α-Amylase~11 nM - 434 µM (IC50)[2][3]
Miglitol Pseudo-monosaccharideα-GlucosidaseData not consistently reported in µM[2]
Voglibose Pseudo-monosaccharideα-Glucosidase~70 nM (IC50)[2]
Deoxynojirimycin (DNJ) Iminosugarα-Glucosidase~155 µM (IC50)[4]
Castanospermine Alkaloidα- and β-Glucosidase~0.095 - 0.30 µM (Ki)[5]

Note: The IC50 values for acarbose can vary significantly based on assay conditions.[2]

Mechanism of Action: A Tale of Competitive Inhibition

The majority of monosaccharide and pseudo-monosaccharide inhibitors, including the 1,5-anhydro-D-glucitol class, function as competitive inhibitors of α-glucosidase.[6][7] Their structural similarity to the natural carbohydrate substrates allows them to bind to the active site of the enzyme. This binding event is typically reversible and prevents the enzyme from hydrolyzing complex carbohydrates into glucose and other simple sugars.[8] The delayed carbohydrate digestion leads to a slower and more gradual absorption of glucose into the bloodstream, thereby mitigating the sharp increase in blood glucose levels after a meal.[8]

Acarbose, a pseudo-tetrasaccharide, also acts as a competitive inhibitor of both α-amylase and α-glucosidases.[8] Its higher affinity for these enzymes compared to natural oligosaccharides is attributed to the formation of hydrogen bonds within the enzyme's active site.[9] Miglitol and voglibose, both pseudo-monosaccharides, share a similar competitive inhibitory mechanism against α-glucosidases.[10][11] Deoxynojirimycin and castanospermine, being iminosugars and alkaloids respectively, also exhibit competitive inhibition of glucosidases.[4][12]

Alpha_Glucosidase_Inhibition_Pathway Complex_Carbs Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Complex_Carbs->Alpha_Glucosidase Substrate Glucose Glucose Absorption (Bloodstream) Alpha_Glucosidase->Glucose Hydrolysis Binding Competitive Binding to Active Site Alpha_Glucosidase->Binding Enzyme Inhibitor Monosaccharide Inhibitor (e.g., 1,5-Anhydro-D-glucitol derivative) Inhibitor->Binding Binding->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by monosaccharide inhibitors.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, a standardized experimental protocol for assessing α-glucosidase inhibition is paramount. The following is a detailed, step-by-step methodology for a common in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate.[13][14]

Materials:
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (including this compound and other inhibitors)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Experimental_Workflow Start Start Prep_Solutions Prepare Reagent Solutions (Enzyme, Substrate, Inhibitors, Buffer) Start->Prep_Solutions Dispense_Inhibitor Dispense Inhibitor Solutions (and control) into 96-well plate Prep_Solutions->Dispense_Inhibitor Add_Enzyme Add α-Glucosidase Solution Dispense_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 5 min Add_Enzyme->Pre_Incubate Add_Substrate Add pNPG Substrate Solution to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na₂CO₃ Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate Percentage Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Sources

A Researcher's Guide to Reproducibility in Glycosylation Reactions: A Comparative Analysis of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of carbohydrate chemistry, the synthesis of complex glycans and glycoconjugates is paramount for advancing drug discovery and glycobiology. The reproducibility of these multi-step syntheses, however, remains a significant challenge, often leading to variable yields and purities. This guide provides an in-depth technical analysis of the experimental reproducibility associated with a key synthetic intermediate, 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol . We will explore the nuances of its synthesis, its application in assays, and compare its performance with a structurally similar alternative, offering field-proven insights to enhance the reliability of your experimental outcomes.

The Critical Role of Protecting Groups in Carbohydrate Synthesis

The journey to synthesize complex carbohydrates is paved with the strategic use of protecting groups. These chemical moieties temporarily shield reactive hydroxyl groups, allowing for regioselective modifications at other positions on the sugar backbone. The choice of protecting group is not merely a matter of convenience; it profoundly influences the stereochemical outcome of glycosylation reactions and the overall efficiency and reproducibility of the synthetic route.[1][2]

The benzylidene acetal protecting the 4,6-hydroxyl groups in our topic compound is a widely used strategy.[3] It imparts conformational rigidity to the pyranose ring, which can significantly influence the stereoselectivity of subsequent reactions at other positions.[1] However, the formation and stability of this protecting group, and its interplay with other functional groups, are critical factors that can introduce variability in experimental results.

Synthesis of this compound: A Protocol Focused on Reproducibility

The synthesis of this glucitol derivative is a multi-step process that demands careful control over reaction conditions to ensure consistent outcomes. Below is a detailed protocol, with explanations for key steps to highlight potential sources of irreproducibility.

Experimental Workflow: Synthesis of the Target Compound

cluster_0 Part 1: Benzylidene Protection cluster_1 Part 2: Regioselective Deoxygenation (if required) cluster_2 Part 3: Toluoyl Esterification A 1,5-Anhydro-D-glucitol B Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (cat.), DMF A->B Reaction C 1,5-Anhydro-4,6-O-benzylidene-D-glucitol B->C Formation of Acetal D Selective protection of 2-OH C->D H 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol E Activation of 3-OH D->E F Radical deoxygenation E->F G Deprotection of 2-OH F->G I Toluoyl chloride, Pyridine H->I Acylation J Target Compound: 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol I->J Ester Formation cluster_0 Isopropylidene Protection A 1,5-Anhydro-D-glucitol B 2,2-Dimethoxypropane, p-toluenesulfonic acid (cat.), Acetone A->B Reaction C 1,5-Anhydro-4,6-O-isopropylidene-D-glucitol B->C Acetal Formation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and logistical framework for the proper disposal of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol (CAS No. 149312-19-6). As a protected monosaccharide, this compound is integral to synthetic carbohydrate chemistry, often serving as a sophisticated building block in multi-step syntheses.[1][2][3] Adherence to rigorous disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document moves beyond generic advice to offer procedural guidance grounded in the specific chemical nature of the target molecule.

Compound Profile and Inherent Hazards

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. While this specific glucitol derivative may not have an exhaustive toxicological profile, a hazard assessment can be effectively conducted by analyzing its constituent functional groups: the benzylidene acetal and the toluoyl ester.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 149312-19-6 [4][5]
Molecular Formula C₂₁H₂₂O₅ [4]
Molecular Weight 354.4 g/mol [4]
Appearance White to tan powder (typical for similar carbohydrate derivatives) [6]

| Primary Use | Synthetic intermediate in carbohydrate and glycobiology research |[1][][8] |

1.1. Hazard Analysis of Functional Moieties:

  • Benzylidene Acetal: This group is stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions, which would release benzaldehyde.[9][10] Benzaldehyde is a hazardous substance. Furthermore, benzylidene acetals can be cleaved via hydrogenolysis.[11][12]

  • Toluoyl Ester: Ester groups can be hydrolyzed under both acidic and basic conditions. This degradation would yield p-toluic acid. The precursor, toluoyl chloride, is a highly reactive and corrosive compound that reacts violently with water, highlighting the potential hazards of related structures.[13]

  • Glucitol Core: The 1,5-anhydro-D-glucitol core is a stable sugar alcohol derivative. While simple carbohydrates are generally considered biodegradable and have low toxicity, their derivatives' properties can differ significantly.[6][14][15]

The primary disposal concern, therefore, is not necessarily the parent compound's acute toxicity but the risk of unintended degradation from improper waste stream mixing. Such degradation can release more volatile and potentially reactive byproducts.

The Core Disposal Principle: Waste Segregation and Chemical Integrity

The fundamental objective is to ensure that this compound is disposed of in a manner that preserves its chemical integrity until final destruction by a certified facility, typically via incineration. This mandates a strict policy of waste segregation.

The following workflow provides a logical pathway for managing all forms of waste associated with this compound.

start Waste Generation (Solid Compound, Solutions, Contaminated Labware) decision_solid Is waste pure solid or concentrated residue? start->decision_solid protocol_a Protocol A: Direct Disposal of Solid Waste decision_solid->protocol_a Yes decision_solution Is waste a dilute solution (e.g., from chromatography)? decision_solid->decision_solution No package_label Package and Label Waste (Solid or Liquid) protocol_a->package_label protocol_b Protocol B: Disposal of Liquid Waste decision_solution->protocol_b Yes decision_labware Is it contaminated labware (glassware, spatulas)? decision_solution->decision_labware No protocol_b->package_label protocol_c Protocol C: Decontamination of Labware decision_labware->protocol_c Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste protocol_c->collect_rinsate collect_rinsate->protocol_b ehs Transfer to EHS for Incineration package_label->ehs

Caption: Disposal decision workflow for all waste streams.

Step-by-Step Disposal Protocols

Always perform these procedures within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

Protocol A: Direct Disposal of Solid Waste

This protocol applies to expired starting material, unused compound, or solid residues from reaction workups.

  • Container Selection: Choose a sealable, chemically resistant container (e.g., a high-density polyethylene (HDPE) or glass jar) clearly marked as "Hazardous Waste."

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or powder funnel.

    • Causality Note: The primary physical hazard of carbohydrate powders is inhalation.[6][16] Minimize dust generation during transfer.

  • Labeling: Affix a completed hazardous waste label to the container. The label MUST include:

    • The full chemical name: "this compound"

    • The CAS Number: "149312-19-6"

    • The words "Hazardous Waste"

    • An accurate estimation of the quantity.

    • The date of accumulation.

  • Storage: Securely seal the container. Store it in a designated satellite accumulation area away from incompatible materials (see Section 4), particularly strong acids and bases.

  • Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol B: Disposal of Liquid Waste

This protocol applies to solutions containing the compound, such as mother liquors, chromatography fractions, or rinsates from decontamination.

  • Container Selection: Use a designated, sealable "Non-Halogenated Organic Waste" container.

    • Causality Note: Segregating waste into halogenated and non-halogenated streams is a standard, cost-effective practice for disposal facilities. This compound contains no halogens.

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Labeling: Ensure the waste container is properly labeled with its contents. While you may not need to list every component of a complex mixture, the presence of this glucitol derivative should be noted if it is a major component.

  • Storage and Pickup: Seal the container and store it in the designated satellite accumulation area for EHS pickup.

Protocol C: Decontamination of Labware

This protocol is for cleaning contaminated glassware, spatulas, and magnetic stir bars. Do not wash contaminated items directly in the sink.

  • Initial Rinse (Organic): Rinse the affected labware with a minimal amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane).

  • Collect Rinsate: Collect this first rinse as hazardous liquid waste and transfer it to your non-halogenated organic waste container (per Protocol B).

    • Causality Note: This step removes the bulk of the chemical residue, preventing its entry into the aqueous waste stream.

  • Secondary Rinse: Perform a second rinse with the same solvent to ensure complete removal. Add this rinsate to the same waste container.

  • Final Cleaning: The labware can now be cleaned using standard laboratory detergents and water.

Chemical Incompatibility and Degradation Pathways

Mixing this compound with incompatible waste can trigger degradation, compromising the integrity of the waste container and creating a hazardous environment.

cluster_products Degradation Products parent 1,5-Anhydro-4,6-O-benzylidene- 3-deoxy-2-O-toluoyl-D-glucitol product_acid_1 Benzaldehyde parent->product_acid_1 Hydrolysis of Benzylidene Acetal product_acid_2 p-Toluic Acid parent->product_acid_2 Hydrolysis of Toluoyl Ester product_base_1 p-Toluic Acid parent->product_base_1 Hydrolysis of Toluoyl Ester acid Strong Acid (e.g., HCl, H₂SO₄) acid->parent base Strong Base (e.g., NaOH, MeO⁻) base->parent product_core 1,5-Anhydro-3-deoxy- D-glucitol

Sources

Navigating the Safe Handling of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Precautionary Approach

Given the absence of specific toxicity data, we must infer potential hazards from the structural components of 1,5-Anhydro-4,6-O-benzylidene-3-deoxy-2-O-toluoyl-D-glucitol. The toluoyl group, a derivative of toluene, suggests potential for skin, eye, and respiratory irritation. Aromatic compounds, such as the benzylidene group, can also carry similar risks. The carbohydrate backbone itself is generally considered low-hazard, but the overall molecule should be handled as a potentially hazardous substance.

Key Precautionary Principle: In the absence of comprehensive toxicological data, treat any new chemical entity with a high degree of caution. Assume it is potentially hazardous upon inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following recommendations are based on a risk assessment that considers the potential for splashes, aerosols, and incidental contact.

Eye and Face Protection: Shielding from the Unseen
  • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving this compound.

  • Chemical Splash Goggles: Recommended when there is a higher risk of splashing, such as during transfers of solutions or when working with larger quantities.

  • Face Shield: Should be used in conjunction with chemical splash goggles during procedures with a significant splash or aerosol generation potential, such as heating, agitation, or transfer of large volumes.

Hand Protection: The Critical Barrier
  • Glove Selection: Nitrile gloves are a suitable initial choice for handling this solid compound and its solutions. They offer good resistance to a range of chemicals. For prolonged or immersive contact, consider heavier-duty gloves or changing nitrile gloves frequently. Always consult a glove compatibility chart if available for the solvents being used.

  • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, especially during procedures with a higher risk of contamination.

Body Protection: Minimizing Skin Contact
  • Laboratory Coat: A standard, long-sleeved lab coat is mandatory to protect against incidental contact with skin and to prevent contamination of personal clothing.

  • Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection: A Considered Approach
  • Work in a Ventilated Area: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory.

  • Fume Hood: For any procedures that may generate dust or aerosols, such as weighing the solid or preparing solutions, a certified chemical fume hood is essential.

  • Respirator: If a fume hood is not available or if there is a risk of exceeding occupational exposure limits for related compounds, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. A risk assessment should be conducted to determine the necessity of respiratory protection.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing SolidSafety Goggles, Face ShieldNitrile Gloves (Double)Lab CoatFume Hood
Preparing SolutionsSafety Goggles, Face ShieldNitrile Gloves (Double)Lab Coat, Chemical ApronFume Hood
Routine HandlingSafety Glasses with Side ShieldsNitrile GlovesLab CoatWell-ventilated area

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial for ensuring safety and minimizing the risk of contamination.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard information.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Workflow for Handling:

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area in Fume Hood Prepare Work Area in Fume Hood Don PPE->Prepare Work Area in Fume Hood Step 1 Weigh Solid Compound Weigh Solid Compound Prepare Work Area in Fume Hood->Weigh Solid Compound Step 2 Prepare Solution Prepare Solution Weigh Solid Compound->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Step 5 Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7

Caption: Recommended workflow for handling the compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled container for hazardous liquid waste. Due to the presence of the toluoyl group, this waste may be classified as halogenated or non-halogenated organic waste depending on the solvent used. Consult your institution's waste disposal guidelines.[1][2]

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, and collect the rinse as hazardous waste.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[1] Work with your institution's environmental health and safety (EHS) department to ensure full compliance.

Emergency Procedures: Preparedness is Key

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: In a fume hood, small spills of the solid can be carefully swept up with an appropriate tool and placed in a sealed container for disposal. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research. The principles of caution, containment, and compliance are the cornerstones of a safe and productive laboratory environment.

References

  • PubChem. This compound. National Library of Medicine. [Link]

  • LookChem. 1,5-ANHYDRO-4,6-O-BENZYLIDENE-3-DEOXY-2-O-P-TOLUOYL-D-GLUCITOL. [Link]

  • Evergreensino Chemical Co.,Ltd. How to dispose of 2 - Toluoyl Chloride waste?. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • UAH. Laboratory Personal Protective Equipment. [Link]

  • Chemistry For Everyone. How Do You Properly Dispose Of Toluene? - Chemistry For Everyone. YouTube. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.